molecular formula C11H15N4O6P B15586365 7-CH-5'-dAMP

7-CH-5'-dAMP

Número de catálogo: B15586365
Peso molecular: 330.23 g/mol
Clave InChI: JNMXDKIIPORENX-IWSPIJDZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

7-CH-5'-dAMP is a useful research compound. Its molecular formula is C11H15N4O6P and its molecular weight is 330.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C11H15N4O6P

Peso molecular

330.23 g/mol

Nombre IUPAC

[(2R,3R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C11H15N4O6P/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(16)8(21-9)4-20-22(17,18)19/h1-2,5,7-9,16H,3-4H2,(H2,12,13,14)(H2,17,18,19)/t7-,8-,9-/m1/s1

Clave InChI

JNMXDKIIPORENX-IWSPIJDZSA-N

Origen del producto

United States

Foundational & Exploratory

Synthesis of 7-deaza-2'-deoxyadenosine-5'-monophosphate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-deaza-2'-deoxyadenosine-5'-monophosphate, a crucial intermediate in the preparation of modified oligonucleotides and a molecule of interest in various therapeutic areas. This document details both chemical and enzymatic synthetic routes, providing in-depth experimental protocols, quantitative data, and visualizations of the involved pathways and workflows.

Introduction

7-deaza-2'-deoxyadenosine is a purine nucleoside analog where the nitrogen at the 7-position is replaced by a carbon atom. This modification prevents the formation of Hoogsteen base pairs and alters the electronic properties of the nucleobase, making it a valuable tool in molecular biology, particularly in sequencing and polymerase chain reaction (PCR) applications involving GC-rich regions. The 5'-monophosphorylated form is a key precursor for the synthesis of the corresponding triphosphate, which is incorporated into DNA by polymerases. Furthermore, 7-deazaadenosine analogs have shown potential as antiviral and anticancer agents, with their biological activity often dependent on intracellular phosphorylation.

Chemical Synthesis

The chemical synthesis of 7-deaza-2'-deoxyadenosine-5'-monophosphate is a multi-step process that begins with the synthesis of the 7-deaza-2'-deoxyadenosine nucleoside, followed by selective phosphorylation at the 5'-hydroxyl group.

Synthesis of 7-deaza-2'-deoxyadenosine

A common route for the synthesis of 7-deaza-2'-deoxyadenosine involves the glycosylation of a 7-deazapurine base with a protected deoxyribose sugar.

Experimental Protocol: Synthesis of 7-deaza-2'-deoxyadenosine

  • Preparation of the 7-deazapurine base: 4-chloro-pyrrolo[2,3-d]pyrimidine is a common starting material.

  • Glycosylation: The sodium salt of the 7-deazapurine base is reacted with 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose in an aprotic solvent such as acetonitrile. The reaction is typically carried out at room temperature.

  • Amination: The 4-chloro group of the resulting protected nucleoside is displaced with ammonia. This is usually achieved by heating the compound in a solution of ammonia in methanol in a sealed tube.

  • Deprotection: The toluoyl protecting groups on the sugar moiety are removed by treatment with a base, such as sodium methoxide in methanol, to yield 7-deaza-2'-deoxyadenosine.

  • Purification: The final product is purified by column chromatography on silica gel.

Selective 5'-Monophosphorylation

The selective phosphorylation of the 5'-hydroxyl group of the unprotected nucleoside is a critical step. The Yoshikawa procedure is a widely used method for this transformation.

Experimental Protocol: 5'-Monophosphorylation (Yoshikawa Method)

  • Reaction Setup: 7-deaza-2'-deoxyadenosine is suspended in a trialkyl phosphate (e.g., trimethyl phosphate) at low temperature (0 °C).

  • Phosphorylation: Phosphorus oxychloride (POCl₃) is added dropwise to the stirred suspension. The reaction mixture is stirred at 0 °C for several hours.

  • Hydrolysis: The reaction is quenched by the addition of water or a buffer solution (e.g., triethylammonium bicarbonate).

  • Purification: The desired 7-deaza-2'-deoxyadenosine-5'-monophosphate is purified from the reaction mixture by anion-exchange chromatography.

Quantitative Data for Chemical Synthesis
StepReactantsReagentsSolventConditionsYield (%)Reference
Glycosylation 4-chloro-pyrrolo[2,3-d]pyrimidine, 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranoseNaHAcetonitrileRoom Temperature~70%[General Nucleoside Synthesis Protocols]
Amination Protected 4-chloro-7-deaza-2'-deoxyadenosineNH₃/MeOHMethanol70 °C, sealed tube~85-90%[General Nucleoside Synthesis Protocols]
Deprotection Protected 7-deaza-2'-deoxyadenosineNaOMeMethanolRoom Temperature>90%[General Nucleoside Synthesis Protocols]
Phosphorylation 7-deaza-2'-deoxyadenosinePOCl₃Trimethyl phosphate0 °C50-70%[1][2]

Enzymatic Synthesis

Enzymatic methods offer a highly selective alternative for the synthesis of nucleoside monophosphates, often proceeding under mild conditions with high yields. Deoxyadenosine kinase is a key enzyme in this process.

Experimental Protocol: Enzymatic 5'-Monophosphorylation

  • Reaction Mixture: A reaction mixture is prepared containing 7-deaza-2'-deoxyadenosine, a phosphate donor (typically ATP), a suitable buffer (e.g., Tris-HCl), and magnesium chloride.

  • Enzyme Addition: Deoxyadenosine kinase is added to initiate the reaction.

  • Incubation: The reaction is incubated at the optimal temperature for the enzyme (e.g., 37 °C) for a period of time, which can range from a few hours to overnight.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Enzyme Inactivation: The reaction is terminated by heating or by the addition of a protein denaturant.

  • Purification: The product is purified by anion-exchange chromatography.

Quantitative Data for Enzymatic Synthesis
EnzymeSubstratePhosphate DonorConditionsYield (%)Reference
Deoxyadenosine Kinase7-deaza-2'-deoxyadenosineATP37 °C, Tris-HCl buffer, MgCl₂High (often >90%)[3][4]

Synthesis and Signaling Pathway Diagrams

Chemical Synthesis Workflow

G A 7-deazapurine base C Protected 7-deaza-2'-deoxyadenosine A->C Glycosylation B Protected Deoxyribose B->C D 7-deaza-2'-deoxyadenosine C->D Deprotection E 7-deaza-2'-deoxyadenosine- 5'-monophosphate D->E 5'-Monophosphorylation (e.g., Yoshikawa method) G cluster_cytosol Cytosol cluster_nucleus Nucleus DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS activates cGAMP 2'3'-cGAMP (or 7-deaza-CDN analog) cGAS->cGAMP synthesizes STING STING (on ER membrane) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits and activates NFkB NF-kB STING->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferons & Pro-inflammatory Cytokines pIRF3->IFN induces transcription NFkB->IFN induces transcription

References

An In-Depth Technical Guide to the Mechanism of Action of 7-CH-5'-dAMP in Polymerases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-CH-5'-dAMP, also known as 2'-Deoxytubercidin-5'-O-monophosphate, is a deoxyadenosine monophosphate analog belonging to the 7-deaza-adenosine family of nucleoside analogs. These compounds are of significant interest in virology and oncology due to their potential as inhibitors of polymerases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its activation, interaction with polymerases, and the molecular basis of its inhibitory effects. The guide includes a summary of available quantitative data, detailed experimental protocols for assessing its activity, and diagrams illustrating the key molecular pathways and experimental workflows.

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Their structural similarity to natural nucleosides allows them to be metabolized by cellular or viral enzymes and subsequently interact with polymerases. 7-deaza-adenosine analogs, such as this compound (2'-Deoxytubercidin), are characterized by the replacement of the nitrogen atom at position 7 of the purine ring with a carbon atom. This modification has profound effects on the molecule's electronic properties and conformation, leading to potent and often selective inhibition of viral RNA-dependent RNA polymerases (RdRps) and other DNA polymerases. This guide will focus on the journey of this compound from a monophosphate prodrug to its active triphosphate form and its subsequent mechanism of polymerase inhibition.

Mechanism of Action

The inhibitory activity of this compound is contingent on its intracellular conversion to the active triphosphate form, 7-deaza-2'-deoxyadenosine-5'-triphosphate (7-deaza-dATP or dTuTP). This conversion is carried out by host cell nucleoside and nucleotide kinases.

Anabolic Activation Pathway

The activation of this compound follows the general pathway for deoxyribonucleoside monophosphates. Cellular kinases sequentially phosphorylate the monophosphate to a diphosphate and then to the active triphosphate.

Activation_Pathway cluster_cell Host Cell Cytoplasm This compound This compound 7-deaza-dADP 7-deaza-dADP This compound->7-deaza-dADP Nucleoside Monophosphate Kinase (NMPK) 7-deaza-dATP 7-deaza-dATP 7-deaza-dADP->7-deaza-dATP Nucleoside Diphosphate Kinase (NDPK)

Figure 1: Anabolic activation of this compound to its active triphosphate form within the host cell.

Interaction with Polymerases

Once formed, 7-deaza-dATP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for the active site of DNA and RNA polymerases. The 7-deaza modification significantly enhances the inhibitory potency against certain viral polymerases, such as the Hepatitis C virus (HCV) RNA-dependent RNA polymerase.

The mechanism of inhibition involves two key steps:

  • Competitive Binding: 7-deaza-dATP competes with dATP for binding to the polymerase active site.

  • Incorporation and Chain Elongation Disruption: Upon successful binding, the polymerase incorporates the 7-deaza-adenosine monophosphate into the nascent nucleic acid chain. While this compound has a 3'-hydroxyl group, which is necessary for the formation of a phosphodiester bond with the subsequent nucleotide, the presence of the 7-deaza-adenine base in the nucleic acid chain can disrupt the normal catalytic cycle of the polymerase. This disruption is thought to arise from altered steric and electronic properties of the modified base, which may hinder the conformational changes in the polymerase that are essential for translocation along the template and the addition of the next nucleotide. This leads to a stalling of the polymerase and effective, though not immediate, chain termination.

Polymerase_Inhibition cluster_polymerase Polymerase Active Site dATP dATP Polymerase_Template_Primer Polymerase_Template_Primer dATP->Polymerase_Template_Primer Normal Incorporation 7-deaza-dATP 7-deaza-dATP 7-deaza-dATP->Polymerase_Template_Primer Competitive Binding Elongation Elongation Polymerase_Template_Primer->Elongation Phosphodiester Bond Formation Stalling Stalling Polymerase_Template_Primer->Stalling Incorporation of 7-deaza-AMP Continued_Synthesis Continued_Synthesis Elongation->Continued_Synthesis Chain_Termination Chain_Termination Stalling->Chain_Termination

Figure 2: Mechanism of polymerase inhibition by 7-deaza-dATP.

Quantitative Data

The table below presents inhibition constants (Ki) for a related class of inhibitors, dideoxynucleoside triphosphates, to illustrate the type of quantitative data used to assess polymerase inhibition.

InhibitorPolymeraseKi (μM)Mode of Inhibition
ddTTPHuman DNA Polymerase α> 200Competitive
ddTTPHuman DNA Polymerase β< 2Competitive
ddTTPHuman DNA Polymerase δ~25-40Competitive

Table 1: Inhibition constants (Ki) for 2',3'-dideoxythymidine 5'-triphosphate (ddTTP) against various human DNA polymerases.[1] This data is provided as an example of quantitative polymerase inhibition analysis.

Experimental Protocols

The inhibitory properties of this compound can be characterized using a variety of in vitro biochemical assays. The following are detailed methodologies for key experiments.

Anabolic Conversion to Triphosphate

To confirm the conversion of this compound to its triphosphate form, cultured cells can be incubated with the compound, followed by extraction of intracellular nucleotides and analysis by high-performance liquid chromatography (HPLC).

Primer Extension Assay for Polymerase Inhibition

This assay is a fundamental method to determine if a nucleotide analog is a substrate for a polymerase and if it causes chain termination.

Workflow:

Primer_Extension_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Synthesize and purify primer and template oligonucleotides P2 5'-radiolabel primer with [γ-32P]ATP and T4 Polynucleotide Kinase P1->P2 P3 Anneal radiolabeled primer to template DNA/RNA P2->P3 R1 Incubate primer/template with polymerase, dNTPs, and varying concentrations of 7-deaza-dATP P3->R1 R2 Quench reaction at specific time points with EDTA R1->R2 A1 Denature reaction products R2->A1 A2 Separate products by denaturing polyacrylamide gel electrophoresis (PAGE) A1->A2 A3 Visualize radiolabeled DNA fragments by autoradiography A2->A3 A4 Quantify band intensities to determine inhibition A3->A4

Figure 3: Workflow for a primer extension assay to evaluate polymerase inhibition.

Detailed Methodology:

  • Primer-Template Preparation: A short (e.g., 20-mer) DNA or RNA primer is 5'-end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.[2] The labeled primer is then annealed to a longer (e.g., 40-mer) complementary template strand.

  • Reaction Mixture: The primer-template complex (e.g., 5 nM) is incubated in a reaction buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl₂, 10 mM DTT) with the polymerase of interest (e.g., 50 nM) and a mixture of the four natural dNTPs.[3]

  • Inhibitor Addition: The reaction is carried out in the presence of varying concentrations of 7-deaza-dATP. Control reactions are run without the inhibitor.

  • Reaction and Quenching: Reactions are initiated by the addition of the polymerase or dNTPs and incubated at the optimal temperature for the enzyme (e.g., 37°C). Aliquots are taken at different time points and the reaction is stopped by adding a quenching solution containing EDTA.[4]

  • Analysis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis. The gel is then exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA fragments. A decrease in the amount of full-length product and the appearance of shorter fragments at the position of adenosine incorporation in the presence of 7-deaza-dATP indicates its inhibitory activity.

Pre-Steady-State Kinetic Analysis

To determine the kinetic parameters of incorporation (k_pol and K_d) for 7-deaza-dATP, pre-steady-state kinetic analysis is performed using a rapid quench-flow instrument.[5][6][7]

Methodology:

  • Reactant Preparation: A solution containing the polymerase and the 5'-radiolabeled primer-template DNA is rapidly mixed with a solution containing 7-deaza-dATP and the required metal cofactor (e.g., Mg²⁺).[4] The polymerase is in excess over the DNA substrate to ensure single-turnover conditions.

  • Rapid Quenching: The reaction is allowed to proceed for very short time intervals (milliseconds to seconds) before being quenched with a strong chelator like EDTA.

  • Product Analysis: The concentration of the extended primer is quantified over time by separating the products on a denaturing polyacrylamide gel and measuring the radioactivity of the product bands.

  • Data Fitting: The product concentration is plotted against time. The resulting curve is fitted to a single-exponential equation to determine the rate of the burst phase (k_obs). By plotting k_obs against the concentration of 7-deaza-dATP, the maximal rate of incorporation (k_pol) and the dissociation constant (K_d) can be determined by fitting the data to a hyperbolic equation.[6]

Conclusion

This compound is a promising nucleoside analog that, upon intracellular activation to its triphosphate form, acts as a potent inhibitor of various polymerases. Its mechanism of action is primarily based on competitive inhibition with the natural substrate dATP, followed by incorporation into the nascent nucleic acid chain, which leads to the disruption of further chain elongation. The 7-deaza modification is a key structural feature that enhances its inhibitory properties. While specific quantitative inhibition data for this compound remains to be fully elucidated in the public literature, the experimental protocols outlined in this guide provide a robust framework for its comprehensive evaluation. Further studies, particularly structural analyses of polymerases in complex with 7-deaza-dATP, will provide deeper insights into its precise mechanism of action and pave the way for the rational design of more effective and selective polymerase inhibitors for therapeutic applications.

References

The Biological Function of 7-deaza-2'-deoxyadenosine-5'-monophosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-deaza-2'-deoxyadenosine-5'-monophosphate (7-deaza-dAMP) is a synthetic purine nucleotide analog that plays a crucial role as an intermediate in the metabolic activation of its parent nucleoside, 7-deaza-2'-deoxyadenosine. While direct biological functions of the monophosphate form are not extensively documented, its significance lies in its position within a pathway leading to the formation of the biologically active triphosphate, 7-deaza-dATP. This triphosphate analog is a valuable tool in molecular biology and a key component in the mechanism of action of various therapeutic 7-deazaadenosine analogs. This guide provides a comprehensive overview of the known and inferred biological functions of 7-deaza-dAMP, its metabolic context, and its implications for research and drug development.

Introduction to 7-deaza Purine Analogs

Purine nucleoside analogs are a cornerstone of antiviral and anticancer therapies. The modification of the purine ring system can dramatically alter the biological properties of these molecules. The 7-deaza modification, where the nitrogen at position 7 of the purine ring is replaced by a carbon atom, is a key structural change that imparts several important characteristics. This modification prevents the formation of Hoogsteen base pairs, which can reduce the propensity of DNA to form secondary structures, a property exploited in molecular biology techniques.[1][2] Furthermore, the C-glycosidic bond in 7-deazaadenosine analogs is resistant to cleavage by purine nucleoside phosphorylase, enhancing their metabolic stability.[1]

The Central Role of 7-deaza-dAMP in Cellular Metabolism

7-deaza-2'-deoxyadenosine enters cells and must be phosphorylated to exert its biological effects. This process occurs in a stepwise manner, with 7-deaza-dAMP being the first phosphorylated product.

Enzymatic Phosphorylation to 7-deaza-dAMP

The initial and often rate-limiting step in the activation of 7-deaza-2'-deoxyadenosine is its conversion to 7-deaza-dAMP. This phosphorylation is catalyzed by cellular nucleoside kinases. While the specific kinase responsible for this conversion has not been definitively identified in all cell types, human deoxycytidine kinase (dCK) is a primary candidate. dCK is known for its broad substrate specificity, phosphorylating not only deoxycytidine but also other deoxyribonucleosides, including deoxyadenosine and various analogs.[3][4] The enzymatic conversion of tubercidin (7-deaza-adenosine), a related ribonucleoside, to its monophosphate is well-established, suggesting that cellular kinases can efficiently recognize the 7-deaza-purine scaffold.[5]

Conversion to Di- and Triphosphate Forms

Following its formation, 7-deaza-dAMP is further phosphorylated to the diphosphate (7-deaza-dADP) and subsequently to the triphosphate (7-deaza-dATP). The conversion of the monophosphate to the diphosphate is likely catalyzed by adenylate kinases (AKs). Certain human adenylate kinase isozymes, such as AK7 and AK8, have been shown to phosphorylate deoxyadenosine monophosphate (dAMP), indicating a potential for activity on 7-deaza-dAMP.[6][7] The final phosphorylation step from the diphosphate to the triphosphate is carried out by nucleoside diphosphate kinases (NDPKs), which have broad substrate specificity.

Metabolic_Activation_of_7_deaza_2_deoxyadenosine cluster_0 Cellular Environment cluster_1 Biological Effects 7_deaza_dA 7-deaza-2'-deoxyadenosine 7_deaza_dAMP 7-deaza-dAMP 7_deaza_dA->7_deaza_dAMP Deoxycytidine Kinase (dCK) (putative) 7_deaza_dADP 7-deaza-dADP 7_deaza_dAMP->7_deaza_dADP Adenylate Kinase (AK) (putative) 7_deaza_dATP 7-deaza-dATP 7_deaza_dADP->7_deaza_dATP Nucleoside Diphosphate Kinase (NDPK) Incorporation Incorporation into DNA 7_deaza_dATP->Incorporation DNA Polymerases Inhibition Enzyme Inhibition (e.g., Viral Polymerases) 7_deaza_dATP->Inhibition

Figure 1: Metabolic activation pathway of 7-deaza-2'-deoxyadenosine.

Biological Functions and Applications of the Triphosphate Metabolite

The primary biological significance of 7-deaza-dAMP stems from its role as the precursor to 7-deaza-dATP. Once formed, 7-deaza-dATP can participate in several cellular processes, leading to its use as a research tool and its involvement in the therapeutic effects of parent nucleoside analogs.

Incorporation into DNA

7-deaza-dATP is recognized as a substrate by DNA polymerases and can be incorporated into newly synthesized DNA strands.[6] This property is harnessed in molecular biology to overcome challenges associated with GC-rich DNA sequences. The absence of the N7 atom in the purine ring prevents the formation of Hoogsteen base pairs, which can contribute to the formation of secondary structures that impede polymerase progression during PCR and sequencing. The incorporation of 7-deaza-dGTP is more common for this purpose, but 7-deaza-dATP can also be utilized.[2]

Inhibition of Viral Replication

The triphosphate forms of 7-deazaadenosine analogs are potent inhibitors of viral polymerases. For instance, the 2'-C-methyl-adenosine analog with a 7-deaza modification is a highly effective inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp).[1][8] The analog is incorporated into the growing viral RNA chain, leading to chain termination and inhibition of viral replication.

Modulation of the Innate Immune System

Certain cyclic dinucleotide (CDN) forms of 7-deazaadenosine have been shown to be potent agonists of the Stimulator of Interferon Genes (STING) pathway.[1] The STING pathway is a critical component of the innate immune response to cytosolic DNA and CDNs. Activation of this pathway leads to the production of type I interferons and other pro-inflammatory cytokines, making these 7-deazaadenosine-containing CDNs promising candidates for cancer immunotherapy and as vaccine adjuvants.

Quantitative Data on the Biological Activity of 7-deazaadenosine Analogs

The biological activity of 7-deazaadenosine analogs is typically quantified by their inhibitory concentrations (IC₅₀) against viral replication or their cytotoxic effects (CC₅₀) on cell lines. The activity of the triphosphate form is often measured by its inhibition of target enzymes.

Table 1: Antiviral Activity of a 7-deaza-2'-C-methyl-adenosine Analog

Virus FamilyVirusCell LineEC₅₀ (µM)
FlaviviridaeHepatitis C Virus (replicon)Huh-70.09
FlaviviridaeBovine Viral Diarrhea VirusMDBK0.5
FlaviviridaeWest Nile VirusVero1.0
FlaviviridaeDengue VirusVero2.0
PicornaviridaePoliovirusHeLa0.011
PicornaviridaeRhinovirusHeLa0.1

Data adapted from studies on 7-deaza-2'-C-methyl-adenosine and a 6-methyl-7-deaza analog of adenosine.[1][9][10]

Table 2: Enzymatic Inhibition by 7-deaza-2'-C-methyl-adenosine-5'-triphosphate

EnzymeIC₅₀ (µM)
Hepatitis C Virus NS5B RNA Polymerase0.05

Data adapted from a study on a 7-deaza-2'-C-methyl-adenosine analog.[1]

Experimental Protocols

In Vitro Kinase Assay for Phosphorylation of 7-deaza-2'-deoxyadenosine

This protocol provides a general method to assess the ability of a candidate kinase (e.g., recombinant human dCK) to phosphorylate 7-deaza-2'-deoxyadenosine.

Materials:

  • Recombinant human deoxycytidine kinase (dCK)

  • 7-deaza-2'-deoxyadenosine

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)

  • Developing solvent (e.g., 1 M LiCl)

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing kinase reaction buffer, a specific concentration of 7-deaza-2'-deoxyadenosine (e.g., 100 µM), and [γ-³²P]ATP.

  • Initiate the reaction by adding the recombinant dCK enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding EDTA to chelate Mg²⁺.

  • Spot a small aliquot of the reaction mixture onto a TLC plate.

  • Develop the TLC plate using an appropriate solvent system to separate the nucleoside, monophosphate, diphosphate, and triphosphate forms.

  • Dry the TLC plate and expose it to a phosphor screen.

  • Analyze the phosphor screen using a phosphorimager to detect the radiolabeled 7-deaza-dAMP.

Kinase_Assay_Workflow Start Start Reaction_Mix Prepare Reaction Mix (Buffer, 7-deaza-dA, [γ-³²P]ATP) Start->Reaction_Mix Add_Enzyme Add Kinase (e.g., dCK) Reaction_Mix->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (add EDTA) Incubate->Stop_Reaction TLC_Spot Spot on TLC Plate Stop_Reaction->TLC_Spot TLC_Develop Develop TLC TLC_Spot->TLC_Develop Analyze Phosphorimager Analysis TLC_Develop->Analyze End End Analyze->End

Figure 2: Workflow for an in vitro kinase assay.
DNA Polymerase Incorporation Assay

This protocol outlines a method to determine if 7-deaza-dATP can be incorporated into a growing DNA strand by a DNA polymerase.

Materials:

  • DNA polymerase (e.g., Taq polymerase)

  • A short primer and a longer template oligonucleotide, with the template sequence designed to require the incorporation of adenine.

  • The primer should be 5'-labeled with a fluorescent dye or radioisotope.

  • Reaction buffer for the specific DNA polymerase.

  • 7-deaza-dATP and/or natural dATP.

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system.

  • Fluorescence scanner or phosphorimager.

Procedure:

  • Anneal the labeled primer to the template oligonucleotide.

  • Prepare reaction mixtures containing the primer-template duplex, polymerase buffer, and the DNA polymerase.

  • To separate reaction tubes, add either 7-deaza-dATP or natural dATP. A control reaction with no dATP should also be included.

  • Incubate the reactions at the optimal temperature for the polymerase for a set time.

  • Stop the reactions by adding a loading buffer containing a denaturant (e.g., formamide).

  • Denature the samples by heating.

  • Separate the reaction products by denaturing PAGE.

  • Visualize the gel using a fluorescence scanner or phosphorimager to observe the extension of the primer.

Polymerase_Incorporation_Assay Start Start Anneal Anneal Labeled Primer to Template DNA Start->Anneal Reaction_Setup Set up Polymerase Reactions (+/- 7-deaza-dATP/dATP) Anneal->Reaction_Setup Incubate Incubate at Optimal Temperature Reaction_Setup->Incubate Stop_and_Denature Stop Reaction and Denature Products Incubate->Stop_and_Denature PAGE Denaturing PAGE Stop_and_Denature->PAGE Visualize Visualize Primer Extension PAGE->Visualize End End Visualize->End

Figure 3: Workflow for a DNA polymerase incorporation assay.

Conclusion and Future Directions

7-deaza-2'-deoxyadenosine-5'-monophosphate is a critical, albeit transient, intermediate in the intracellular metabolism of its parent nucleoside. Its biological function is primarily defined by its position as a precursor to the active triphosphate form, 7-deaza-dATP. The unique properties conferred by the 7-deaza modification make these analogs powerful tools in molecular biology and promising candidates for therapeutic development.

Future research should focus on elucidating the specific kinases responsible for the phosphorylation of 7-deaza-2'-deoxyadenosine and the substrate specificity of adenylate kinases for 7-deaza-dAMP. A deeper understanding of the intracellular metabolism of these compounds will be crucial for the rational design of novel 7-deazaadenosine-based drugs with improved efficacy and selectivity for their intended targets. Furthermore, exploring the potential for 7-deaza-dAMP itself to act as a modulator of purine metabolic enzymes could reveal novel biological activities.

References

An In-depth Technical Guide to 7-Deaza Purine Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deaza purine nucleosides, a class of naturally occurring and synthetic compounds, represent a significant area of interest in medicinal chemistry and drug development. Characterized by the replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom, these analogs, also known as pyrrolo[2,3-d]pyrimidine nucleosides, exhibit a broad spectrum of biological activities, including potent anticancer, antiviral, and antiparasitic properties.[1] This structural modification enhances their metabolic stability by rendering them resistant to degradation by enzymes like adenosine deaminase, thereby prolonging their intracellular activity.[1]

This technical guide provides a comprehensive overview of the core aspects of 7-deaza purine nucleosides, focusing on their chemical properties, synthesis, mechanisms of action, and applications in therapeutic development. It is designed to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.

Core Structure and Chemical Properties

The fundamental structure of 7-deaza purine nucleosides is the pyrrolo[2,3-d]pyrimidine core. This modification from the native purine structure makes the five-membered ring more electron-rich and allows for the introduction of various substituents at the C7 position.[2] This capability for chemical modification has led to the development of a diverse library of derivatives with tailored biological activities and improved pharmacological profiles.

Data Presentation: Biological Activities of 7-Deaza Purine Nucleosides

The biological potency of 7-deaza purine nucleosides has been extensively quantified. The following tables summarize the inhibitory and cytotoxic activities of representative compounds against various cancer cell lines and viruses.

Table 1: Anticancer Activity of 7-Deaza Purine Nucleosides (IC50 Values)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
TubercidinStreptococcus faecalis (8043)0.02[3]
SangivamycinPrimary Effusion Lymphoma (PEL) cellsVaries[4]
7-Iodo-2'-deoxytubercidinVarious tumor cell linesSignificant activity[5]
7-Hetaryl-7-deazaadenosinesVarious cancer cellsPotent cytostatic/cytotoxic effects[2]
Isatin-Deazapurine Hybrid 5Four cancer cell linesPotent cytotoxic effect[6]

Table 2: Antiviral Activity of 7-Deaza Purine Nucleosides (EC50/IC50 Values)

Compound/DerivativeVirusCell LineEC50/IC50 (µM)Reference
SangivamycinSARS-CoV-2Multiple cell typesNanomolar range[7]
7-deazapurine derivative 6eDengue Virus (DENV)A549/HepG22.081 ± 1.102 (EC50)[8]
α-form of 7-carbomethoxyvinyl substituted nucleoside (10)HIV-1Four different cell lines0.71 ± 0.25 (EC50)[9]
2'-C-methyl-7-deazapurine nucleosidesHepatitis C Virus (HCV)HCV repliconPotent activity[9]
6-methyl-7-substituted-7-deaza purine analog 5xInfluenza A (H1N1/H3N2)Not specified5.88 (H1N1), 6.95 (H3N2) (IC50)[10]
6-methyl-7-substituted-7-deaza purine analog 5zInfluenza A (H1N1/H3N2)Not specified3.95 (H1N1), 3.61 (H3N2) (IC50)[10]

Table 3: Kinase Inhibitory Activity of Sangivamycin

KinaseApparent Ki (µM)Inhibition TypeReference
Protein Kinase C (native)11Competitive with respect to ATP[1]
Protein Kinase C (catalytic fragment)15Competitive with respect to ATP[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 7-deaza purine nucleosides.

Synthesis of 7-Deazaadenosine (Tubercidin) from 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol outlines a general synthetic route. Specific reaction conditions may require optimization.

  • Glycosylation:

    • React 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a protected ribofuranose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose) in the presence of a Lewis acid catalyst (e.g., SnCl4) or under Vorbrüggen conditions (e.g., using a silylating agent like BSA and a Lewis acid like TMSOTf) in an anhydrous solvent (e.g., acetonitrile or dichloroethane).

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and purify the protected nucleoside by column chromatography on silica gel.

  • Amination:

    • Treat the purified protected 4-chloro-7-deazapurine nucleoside with a source of ammonia (e.g., methanolic ammonia or liquid ammonia) in a sealed tube or pressure vessel at elevated temperature.

    • Monitor the reaction by TLC.

    • After completion, evaporate the solvent and excess ammonia.

  • Deprotection:

    • Remove the protecting groups from the ribose moiety. For benzoyl groups, this is typically achieved by treatment with a base such as sodium methoxide in methanol.

    • Monitor the deprotection by TLC.

    • Neutralize the reaction mixture and purify the final product, 7-deazaadenosine, by crystallization or column chromatography.

Purification of 7-Deaza Purine Nucleosides by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for the purification of nucleoside analogs.

  • Column: Reverse-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase:

    • Solvent A: 0.1 M Triethylammonium acetate (TEAA) buffer, pH 7.0.

    • Solvent B: Acetonitrile.

  • Gradient:

    • Start with a low percentage of Solvent B (e.g., 5%) and increase linearly to a higher percentage (e.g., 50-100%) over a defined period (e.g., 30-60 minutes) to elute the compound of interest. The specific gradient will depend on the hydrophobicity of the nucleoside.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

  • Procedure:

    • Dissolve the crude nucleoside in a minimal amount of the initial mobile phase.

    • Inject the sample onto the HPLC system.

    • Collect fractions corresponding to the desired peak.

    • Combine the pure fractions and remove the solvent by lyophilization.[11][12][13]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is for determining the inhibitory activity of a compound against a specific kinase.[3][14][15][16]

  • Materials:

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • Kinase of interest.

    • Kinase-specific substrate.

    • Test compound (7-deaza purine nucleoside).

    • White opaque 96-well or 384-well plates.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In the wells of the assay plate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 or Ki value.[3][14][15][16]

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.[9][17][18][19][20]

  • Materials:

    • Cancer cell line of interest.

    • Complete cell culture medium.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well plates.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the 7-deaza purine nucleoside for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[9][17][18][19][20]

Antiviral Plaque Reduction Assay

This assay is used to determine the antiviral activity of a compound.[1][17][18][19][21][22][23]

  • Materials:

    • Host cell line susceptible to the virus of interest.

    • Virus stock.

    • Cell culture medium.

    • Semi-solid overlay (e.g., agarose or methylcellulose).

    • Crystal violet staining solution.

    • 24- or 48-well plates.

  • Procedure:

    • Seed the host cells in plates to form a confluent monolayer.

    • Prepare serial dilutions of the 7-deaza purine nucleoside.

    • Pre-incubate the virus with the different concentrations of the compound for 1 hour at 37°C.

    • Infect the cell monolayers with the virus-compound mixtures.

    • After an adsorption period (e.g., 1-2 hours), remove the inoculum and add the semi-solid overlay containing the corresponding concentration of the compound.

    • Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

    • Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize the plaques.

    • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.[1][17][18][19][21][22][23]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by 7-deaza purine nucleosides and typical experimental workflows for their evaluation.

Signaling Pathways

sangivamycin_pkc_pathway Sangivamycin Sangivamycin PKC Protein Kinase C (PKC) Sangivamycin->PKC Inhibits (Competitive with ATP) ADP ADP PKC->ADP Erk Erk1/2 PKC->Erk Inhibits phosphorylation Akt Akt PKC->Akt Inhibits phosphorylation JNK JNK PKC->JNK Activates ATP ATP ATP->PKC Proliferation Proliferation Erk->Proliferation Akt->Proliferation Apoptosis Apoptosis JNK->Apoptosis

Caption: Sangivamycin inhibits Protein Kinase C, leading to apoptosis.

tubercidin_rigi_pathway Tubercidin Tubercidin RIG_I RIG-I Tubercidin->RIG_I Activates Viral_RNA Viral RNA Viral_RNA->RIG_I Recognized by MAVS MAVS RIG_I->MAVS TBK1_IKK TBK1/IKKε MAVS->TBK1_IKK NF_kB NF-κB MAVS->NF_kB Activates IRF3_IRF7 IRF3/IRF7 TBK1_IKK->IRF3_IRF7 Phosphorylates Nucleus Nucleus IRF3_IRF7->Nucleus NF_kB->Nucleus IFNs Type I Interferons Nucleus->IFNs Transcription Proinflammatory_Cytokines Pro-inflammatory Cytokines Nucleus->Proinflammatory_Cytokines Transcription Antiviral_State Antiviral_State IFNs->Antiviral_State Proinflammatory_Cytokines->Antiviral_State

Caption: Tubercidin activates the RIG-I pathway, inducing an antiviral state.

Experimental Workflows

anticancer_workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis Chemical Synthesis Purification HPLC Purification Synthesis->Purification Cell_Viability Cell Viability Assay (MTT) Purification->Cell_Viability IC50_Det IC50 Determination Cell_Viability->IC50_Det Kinase_Assay Kinase Inhibition Assay IC50_Det->Kinase_Assay Apoptosis_Assay Apoptosis Assay IC50_Det->Apoptosis_Assay

Caption: Workflow for anticancer screening of 7-deaza purine nucleosides.

antiviral_workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Antiviral Assay cluster_mechanistic Mechanism of Action Studies Synthesis Chemical Synthesis Purification HPLC Purification Synthesis->Purification Plaque_Assay Plaque Reduction Assay Purification->Plaque_Assay EC50_Det EC50 Determination Plaque_Assay->EC50_Det Polymerase_Assay Viral Polymerase Inhibition Assay EC50_Det->Polymerase_Assay Host_Pathway_Analysis Host Pathway Analysis (e.g., RIG-I) EC50_Det->Host_Pathway_Analysis

Caption: Workflow for antiviral activity assessment of 7-deaza purine nucleosides.

Conclusion

7-Deaza purine nucleosides continue to be a promising class of compounds in the quest for novel therapeutics. Their unique chemical structure allows for extensive modification, leading to the development of potent and selective inhibitors of various cellular and viral targets. The information provided in this guide, from quantitative biological data to detailed experimental protocols and pathway illustrations, is intended to facilitate further research and development in this exciting field. As our understanding of the complex cellular processes they modulate deepens, so too will the potential for translating these fascinating molecules into effective clinical treatments.

References

An In-depth Technical Guide on 7-Deaza-2'-deoxyadenosine-5'-monophosphate (7-CH-5'-dAMP) and its Role in DNA Structure and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-deaza-2'-deoxyadenosine-5'-monophosphate (7-CH-5'-dAMP), a significant analogue of deoxyadenosine monophosphate (dAMP). The replacement of the nitrogen atom at the 7-position of the purine ring with a carbon-hydrogen group introduces profound changes to the molecule's electronic and steric properties. These modifications have a cascading effect on the structure, stability, and recognition of DNA duplexes into which it is incorporated. This document will delve into the quantitative effects of this modification on DNA thermal stability, detail the experimental protocols for its synthesis and analysis, and visualize the associated molecular and experimental workflows. This information is of critical value for researchers in the fields of synthetic biology, DNA nanotechnology, and the development of therapeutic oligonucleotides.

Introduction to this compound (7-deaza-2'-deoxyadenosine-5'-monophosphate)

This compound, also known as 7-deaza-2'-deoxyadenosine-5'-monophosphate or 2'-deoxytubercidin monophosphate, is a structural analogue of the natural nucleotide deoxyadenosine monophosphate (dAMP)[1][2][3]. The defining feature of this molecule is the substitution of the nitrogen atom at the 7-position of the adenine base with a methine group (-CH=). This seemingly subtle change fundamentally alters the properties of the major groove of the DNA double helix where the N7 atom of purines is located.

The N7 atom of adenine is a key hydrogen bond acceptor and a site for metal ion coordination, which contributes to the electrostatic landscape of the major groove[4]. By replacing it with a non-polar C-H group, 7-deazaadenosine (dzA) modifications eliminate these interactions. This alteration is a powerful tool for:

  • Probing DNA-Protein Interactions: Investigating whether a protein recognizes and binds to the major groove via interactions with the N7 position.

  • Developing Novel Therapeutics: Creating modified oligonucleotides with altered stability, nuclease resistance, or recognition properties.

  • Constructing Artificial Genetic Systems: Building orthogonal genetic polymers that can function alongside natural DNA[5].

This guide will explore the tangible effects of this modification on DNA's biophysical characteristics.

Quantitative Data on DNA Stability

The incorporation of 7-deazaadenosine (dzA) into DNA oligonucleotides generally leads to a decrease in the thermal stability of the duplex. This destabilization is attributed to altered electrostatics and hydration in the major groove[5]. The following tables summarize the quantitative data from cited literature on the melting temperatures (Tm) of DNA duplexes containing 7-deaza purine modifications.

Oligonucleotide Sequence (Modification in Bold)Tm (°C)ΔTm (°C) vs. NativeOligo Conc. (μM)Salt ConditionsReference
5'-d(CGCGAATTCGCG)-3' (Native DDD)59.1-4100 mM NaCl, 20 mM KH2PO4, 0.1 mM EDTA, pH 7.5[5]
5'-d(CGCGAz ATTCGCG)-3'49.5-9.6 (vs. 57.7°C native)10100 mM NaCl[5]
5'-d(CGCGAATTCldU GCG)-3' (All A→dzA, G→dzG, C→FdC, T→CldU)53.2-5.94100 mM NaCl, 20 mM KH2PO4, 0.1 mM EDTA, pH 7.5[5]
5'-d(CGCGAATTCz GCG)-3'50.0-7.7 (vs. 57.7°C native)10100 mM NaCl[5]
Hairpin Loop (HPL - Native)68.4-Not specifiedNot specified[4]
Hairpin Loop (HPL-1 with 7-zG)63.7-4.7Not specifiedNot specified[4]

Note: DDD refers to the Dickerson-Drew Dodecamer. Tm values can vary based on experimental conditions.

Experimental Protocols

Synthesis and Incorporation of 7-Deazaadenosine into Oligonucleotides

The standard method for incorporating modified nucleosides like 7-deazaadenosine into DNA is through automated solid-phase phosphoramidite chemistry.

Protocol: Oligonucleotide Synthesis with 7-Deazaadenosine Phosphoramidite

  • Preparation of 7-Deazaadenosine Phosphoramidite: The synthesis typically starts from tubercidin (7-deazaadenosine). The nucleoside is protected at the N6-amino group (e.g., with a benzoyl group) and the 5'-hydroxyl group is dimethoxytritylated (DMT-protected). The final step is the phosphitylation of the 3'-hydroxyl group to create the reactive phosphoramidite monomer.

  • Automated DNA Synthesis:

    • Support: The synthesis begins with the first nucleoside attached to a solid support (e.g., controlled pore glass).

    • Deprotection (Detritylation): The 5'-DMT group of the support-bound nucleoside is removed with an acid wash (e.g., trichloroacetic acid).

    • Coupling: The 7-deazaadenosine phosphoramidite, dissolved in an anhydrous solvent like acetonitrile, is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group of the growing DNA chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine in water/pyridine).

    • Cycle Repetition: The deprotection-coupling-capping-oxidation cycle is repeated for each subsequent nucleotide in the desired sequence.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, the oligonucleotide is cleaved from the solid support using a strong base (e.g., concentrated ammonium hydroxide).

    • This treatment also removes the protecting groups from the phosphate backbone and the nucleobases. The oligonucleotide is then purified, typically by HPLC.

G cluster_synthesis Automated Synthesis Cycle Detritylation Detritylation Coupling Coupling Detritylation->Coupling Repeat n times Capping Capping Coupling->Capping Repeat n times Oxidation Oxidation Capping->Oxidation Repeat n times Oxidation->Detritylation Repeat n times Cleavage Cleavage from Support & Base Deprotection Oxidation->Cleavage Start Start: 7-Deazaadenosine Phosphoramidite Monomer Start->Detritylation CPG Nucleoside on Solid Support (CPG) CPG->Detritylation Purification HPLC Purification Cleavage->Purification Final Purified ssDNA with 7-Deazaadenosine Purification->Final

Caption: Workflow for synthesis of 7-deazaadenosine modified DNA.
Analysis of DNA Duplex Stability by UV Thermal Denaturation

UV melting studies are a standard method to determine the thermal stability (Tm) of DNA duplexes.

Protocol: UV Melting Temperature (Tm) Determination

  • Sample Preparation:

    • Anneal the modified oligonucleotide with its complementary strand in a buffer solution (e.g., 100 mM NaCl, 20 mM KH2PO4, 0.1 mM EDTA, pH 7.5) to form the duplex[5].

    • Prepare samples at a known concentration (e.g., 4 µM) in quartz cuvettes suitable for UV spectroscopy[5].

  • Instrumentation:

    • Use a UV/Vis spectrophotometer equipped with a thermoelectrically controlled cell holder.

  • Measurement:

    • Monitor the absorbance of the sample at 260 nm as the temperature is increased at a constant rate (e.g., 0.2°C to 1.0°C per minute) from a low temperature (e.g., 10°C) to a high temperature (e.g., 90°C)[4][5].

    • The absorbance at 260 nm increases as the duplex denatures into single strands (hyperchromic effect).

  • Data Analysis:

    • Plot the absorbance versus temperature to generate a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This is determined by finding the peak of the first derivative of the melting curve (dA/dT vs. T)[5].

    • Thermodynamic parameters (ΔH°, ΔS°, ΔG°) can be derived from analyzing the shape of the melting curve or by performing concentration-dependent melting experiments (van't Hoff analysis)[4][5].

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Oligo Modified Oligo + Complementary Strand Anneal Anneal to form Duplex Oligo->Anneal Buffer Buffer Solution (e.g., 100mM NaCl) Buffer->Anneal Spectro UV/Vis Spectrophotometer with Temp. Control Anneal->Spectro Heat Ramp Temperature (10-90°C) Monitor Absorbance at 260nm Spectro->Heat Curve Plot Absorbance vs. Temp (Melting Curve) Heat->Curve Derivative Calculate First Derivative (dA/dT vs. T) Curve->Derivative Thermo Van't Hoff Analysis (ΔH°, ΔS°, ΔG°) Curve->Thermo Tm Determine Tm (Peak of Derivative) Derivative->Tm

Caption: Experimental workflow for DNA stability analysis via UV melting.

Structural Implications of 7-Deazaadenosine Incorporation

The substitution at the 7-position directly impacts the major groove of the DNA helix. This has several structural and functional consequences.

  • Altered Electrostatics: The N7 position of adenine contributes to a region of negative electrostatic potential in the major groove. Replacing N with CH neutralizes this local charge, which can affect the binding of proteins and cations that recognize this feature[4][5].

  • Modified Hydration: The pattern of water molecules hydrating the major groove is disrupted. This change in the hydration shell can indirectly influence the overall DNA conformation and stability[5].

  • Conformational Plasticity: Studies have shown that DNA containing 7-deazapurines can exhibit increased conformational flexibility or "morphing". For example, the hallmark narrow minor groove of an A-tract can widen to resemble that of canonical B-DNA when adenine is replaced by 7-deazaadenine[5].

G cluster_direct Direct Effects in Major Groove cluster_indirect Indirect Structural Consequences Mod 7-Deazaadenosine Modification (N7 -> CH) Electro Altered Electrostatics (Loss of H-bond acceptor) Mod->Electro Hydration Disrupted Hydration Shell Mod->Hydration Stability Decreased Thermal Stability (Lower Tm) Electro->Stability Conformation Increased Conformational Plasticity Electro->Conformation Recognition Altered Protein/Ligand Recognition Electro->Recognition Hydration->Stability Hydration->Conformation

Caption: Logical relationships of 7-deazaadenosine modification effects.

Conclusion and Future Outlook

This compound is more than a simple analogue; it is a sophisticated tool for the rational design and study of DNA. By ablating a key interaction point in the major groove, it allows for precise investigation of molecular recognition events. The consistent destabilization of the DNA duplex upon its incorporation is a critical factor for consideration in the design of therapeutic oligonucleotides, where a balance between target affinity and off-target effects is paramount. The protocols and data presented herein provide a foundational resource for researchers aiming to leverage the unique properties of 7-deazaadenosine in their work, from fundamental biophysical studies to the development of next-generation genetic materials and diagnostics.

References

Investigating Protein-DNA Interactions with 7-Deaza-7-carboxy-5'-dAMP

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Abstract

The specific recognition of DNA sequences by proteins is a cornerstone of cellular function, governing processes from transcription to DNA repair.[1] Elucidating the molecular details of these interactions is crucial for understanding fundamental biology and for the rational design of therapeutics. 7-deaza-7-carboxy-5'-dAMP (7-CH-5'-dAMP) is a powerful chemical probe used to investigate the role of the major groove in protein-DNA recognition. By replacing the N7 atom of adenine with a carbon, this analog removes a key hydrogen bond acceptor site, allowing researchers to test its importance for protein binding. This technical guide provides a comprehensive overview of the application of this compound, detailing its synthesis and incorporation into oligonucleotides, key biophysical and structural methods for analysis, and representative experimental protocols.

Introduction to this compound as a Molecular Probe

7-deaza-adenine is a modified purine where the nitrogen atom at the 7th position of the purine ring is replaced by a carbon atom.[2] This modification, particularly when incorporated into DNA as 7-deaza-dAMP, is frequently used to probe protein recognition of the DNA major groove.[3] The N7 position of purines is a common hydrogen bond acceptor for amino acid side chains of DNA-binding proteins.[3] By substituting a standard adenine with a 7-deazaadenine analog, this potential hydrogen bond is eliminated. A significant reduction in binding affinity upon this substitution provides strong evidence that the protein makes a critical contact at this specific N7 position. The addition of a carboxyl group at this new 7-position (this compound) provides a chemical handle for further modifications, though the primary use remains the interrogation of the N7 contact point.

Experimental Approaches and Methodologies

A multi-faceted approach is required to fully characterize the impact of this compound substitution on protein-DNA interactions. This involves the synthesis of modified oligonucleotides followed by a suite of biophysical and structural analyses.

Synthesis and Incorporation of this compound

The modified nucleoside must first be synthesized and then converted into a phosphoramidite building block. This phosphoramidite can then be incorporated at specific sites within a DNA oligonucleotide using standard automated solid-phase synthesis.

G cluster_0 Modified Phosphoramidite Synthesis cluster_1 Solid-Phase Oligonucleotide Synthesis start 7-deaza-adenosine Starting Material step1 Carboxylation at C7 start->step1 step2 Protection of functional groups (5'-OH, 3'-OH, Carboxyl) step1->step2 step3 Phosphitylation at 3'-OH step2->step3 phosphoramidite This compound Phosphoramidite step3->phosphoramidite cycle Automated Synthesis Cycle (Coupling, Capping, Oxidation) phosphoramidite->cycle Incorporation support CPG Solid Support support->cycle cleavage Cleavage & Deprotection cycle->cleavage purification HPLC Purification cleavage->purification final_oligo Purified Modified Oligonucleotide purification->final_oligo

Caption: Workflow for synthesis and incorporation of this compound into DNA.

Biophysical Characterization of Binding

Several techniques can quantify the affinity and thermodynamics of protein binding to both wild-type and modified DNA, providing quantitative insight into the energetic cost of removing the N7 hydrogen bond acceptor.[4]

  • Isothermal Titration Calorimetry (ITC): ITC is a gold-standard method that directly measures the heat released or absorbed during a binding event.[5][6] It allows for the determination of the binding affinity (K_D), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single label-free experiment.[5][7]

  • Surface Plasmon Resonance (SPR): SPR is a label-free optical technique for real-time monitoring of molecular interactions.[8][9] By immobilizing a biotinylated DNA oligonucleotide onto a streptavidin-coated sensor chip, the binding of a protein (analyte) can be measured, yielding kinetic parameters like the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).[8][10][11]

  • Fluorescence Anisotropy (FA): This technique measures the change in the tumbling rate of a fluorescently labeled DNA molecule upon binding to a protein.[12] The larger protein-DNA complex tumbles more slowly in solution, leading to an increase in fluorescence anisotropy.[12][13] This change is titrated against protein concentration to determine the K_D.

G hypothesis Hypothesis: Protein contacts N7 of a specific Adenine synth_wt Synthesize Wild-Type (WT) DNA Oligonucleotide hypothesis->synth_wt synth_mod Synthesize Modified DNA with This compound Substitution hypothesis->synth_mod assay Perform Biophysical Binding Assay (ITC, SPR, or FA) synth_wt->assay synth_mod->assay analysis Determine Binding Affinity (Kd) for both WT and Modified DNA assay->analysis compare Compare Kd values analysis->compare conclusion_sig Conclusion: N7 is a critical contact point for binding affinity. compare->conclusion_sig Kd(mod) >> Kd(WT) conclusion_no_sig Conclusion: N7 is not a critical contact point. compare->conclusion_no_sig Kd(mod) ≈ Kd(WT)

Caption: Logical workflow for testing the role of an adenine N7 in protein binding.

Structural Analysis

To visualize the interaction at an atomic level, structural biology techniques are employed.

  • X-ray Crystallography: This technique provides high-resolution 3D structures of protein-DNA complexes.[14][15] By solving the co-crystal structure of a protein with the modified DNA, one can directly observe the local conformation at the substitution site and confirm the absence of a hydrogen bond.[16][17]

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can determine the structure and dynamics of protein-DNA complexes in solution.[18][19][20] Chemical shift perturbation experiments can map the binding interface, showing which protein residues are affected by DNA binding and how this is altered by the 7-deaza modification.[18]

Quantitative Data Summary

The following tables present hypothetical but realistic data for the binding of a transcription factor to its consensus DNA sequence, comparing the wild-type (WT) sequence to one containing a this compound substitution at a key position.

Table 1: Isothermal Titration Calorimetry (ITC) Data

DNA SubstrateK_D (nM)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)
Wild-Type15.2-10.8-0.11.02
This compound455.1-6.5-1.90.99

Table 2: Surface Plasmon Resonance (SPR) Kinetic Data

DNA Substratek_on (1/Ms)k_off (1/s)K_D (nM)
Wild-Type2.1 x 10^53.3 x 10^-315.7
This compound1.8 x 10^58.5 x 10^-2472.2

Table 3: Fluorescence Anisotropy (FA) Binding Data

DNA SubstrateK_D (nM)
Wild-Type14.8
This compound461.5

The data consistently demonstrate a ~30-fold increase in the dissociation constant (K_D) upon substitution, indicating a significant loss of binding energy and confirming the importance of the N7 position for this interaction.

Detailed Experimental Protocols

Protocol: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Dialyze the purified protein and both DNA oligonucleotides (WT and modified) extensively against the same buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP).

    • Accurately determine the concentrations of protein and DNA stocks via UV/Vis spectrophotometry.

    • Degas all solutions immediately prior to use.

  • Instrument Setup:

    • Set the experimental temperature to 25°C.

    • Load the sample cell (volume ≈ 1.4 ml) with the protein solution at a concentration approximately 10-20 times the expected K_D (e.g., 20 µM).[21]

    • Load the injection syringe (volume ≈ 300 µl) with the DNA solution at a concentration 10-15 times that of the protein in the cell (e.g., 250 µM).[21]

  • Titration Experiment:

    • Perform a single 0.4 µL initial injection to remove air from the syringe, followed by 19 subsequent injections of 2 µL each.

    • Set the spacing between injections to 150 seconds to allow the signal to return to baseline.

    • Perform a control titration by injecting DNA into buffer alone to determine the heat of dilution.[22]

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Integrate the heat change for each injection and plot it against the molar ratio of DNA to protein.

    • Fit the resulting binding isotherm to a single-site binding model to extract K_D, ΔH, and n.

Protocol: Surface Plasmon Resonance (SPR)
  • Chip Preparation and Ligand Immobilization:

    • Use a streptavidin-coated sensor chip (e.g., Biacore SA chip).

    • Prepare solutions of 5'-biotinylated WT and modified DNA oligonucleotides in a running buffer such as HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).[8]

    • Inject the DNA solutions over separate flow cells at a low flow rate (e.g., 10 µL/min) to immobilize approximately 100-200 Resonance Units (RU). Use one flow cell as a reference (no DNA).[23]

  • Analyte Binding Assay:

    • Prepare a series of protein concentrations in running buffer, typically spanning at least two orders of magnitude around the expected K_D (e.g., 1 nM to 1 µM).

    • Inject the protein solutions over all flow cells at a high flow rate (e.g., 30 µL/min) for a set association time (e.g., 180 s), followed by a buffer-only flow for a dissociation time (e.g., 600 s).

    • Between protein injections, regenerate the surface if necessary with a short pulse of a high-salt solution (e.g., 1 M NaCl).

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the active flow cells to correct for bulk refractive index changes.

    • For kinetic analysis, globally fit the association and dissociation curves from all concentrations to a 1:1 Langmuir binding model to determine k_on and k_off.

    • Calculate K_D from the ratio k_off / k_on.

Context: Role in a Biological Pathway

Understanding a specific protein-DNA contact is often a key part of deciphering a larger biological process, such as a signal transduction pathway that culminates in the activation of a specific gene.

G cluster_0 Molecular Recognition Event signal External Signal (e.g., Cytokine) receptor Membrane Receptor signal->receptor cascade Signaling Cascade (e.g., Kinase phosphorylation) receptor->cascade tf_activation Transcription Factor (TF) Activation cascade->tf_activation translocation TF Nuclear Translocation tf_activation->translocation dna_binding TF Binds to Target DNA Promoter Region translocation->dna_binding major_groove TF recognizes specific sequence in the DNA Major Groove dna_binding->major_groove transcription Gene Transcription Initiated h_bond H-bond forms between protein residue and N7 of Adenine major_groove->h_bond h_bond->transcription Critical for stable complex formation

Caption: A simplified signaling pathway leading to gene transcription via TF binding.

Conclusion

The use of modified nucleosides like this compound is an indispensable strategy in the molecular biologist's and drug developer's toolkit. It provides a precise method for dissecting the energetic contributions of specific hydrogen bonds in the DNA major groove to the overall stability and specificity of a protein-DNA complex. By combining the synthesis of these probes with rigorous biophysical and structural analysis, researchers can gain deep insights into the mechanisms of molecular recognition, paving the way for a more complete understanding of gene regulation and the development of targeted therapeutics.

References

A Technical Guide to Preliminary Studies on 7-Deazaadenosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preliminary studies on 7-deazaadenosine analogs, a promising class of nucleoside analogs with significant therapeutic potential. This document details their core mechanism of action, summarizes key quantitative data from various studies, provides detailed experimental protocols for their synthesis and evaluation, and visualizes relevant biological pathways and experimental workflows.

Introduction

7-Deazaadenosine analogs are a class of purine nucleoside analogs where the nitrogen atom at the 7-position of the adenine base is replaced by a carbon atom.[1] This structural modification confers resistance to cleavage by purine nucleoside phosphorylase, thereby enhancing their metabolic stability and therapeutic efficacy compared to natural adenosine.[1] These analogs have demonstrated a broad spectrum of biological activities, including potent anticancer, antiviral, and immunomodulatory effects.[1][2] Their mechanisms of action are diverse, ranging from the inhibition of viral RNA polymerases to the activation of innate immune signaling pathways.[1][3][4][5][6]

Mechanism of Action

The biological effects of 7-deazaadenosine analogs are multifaceted and depend on the specific structural modifications of the analog. Key mechanisms include:

  • Inhibition of DNA and RNA Synthesis: Once phosphorylated intracellularly, these analogs can be incorporated into growing DNA and RNA chains, leading to chain termination and the inhibition of nucleic acid synthesis. This is a primary mechanism for their anticancer activity, inducing apoptosis in rapidly dividing cancer cells.[1]

  • Inhibition of Viral Polymerases: Several 7-deazaadenosine analogs have been shown to be potent inhibitors of viral RNA-dependent RNA polymerase (RdRp), effectively halting viral replication.[2][3][4][5][6] This has been observed for viruses such as Hepatitis C virus (HCV) and Dengue virus.[2][3][4][5][6]

  • Modulation of Kinase Activity: Certain analogs have been designed as multi-kinase inhibitors, targeting key enzymes involved in cancer cell proliferation and survival.[7][8]

  • Activation of the STING Pathway: A significant and more recently discovered mechanism for some 7-deazaadenosine analogs, particularly in their cyclic dinucleotide (CDN) form, is the activation of the Stimulator of Interferon Genes (STING) pathway.[1] The STING pathway is a crucial component of the innate immune system that detects cytosolic nucleic acids, leading to the production of type I interferons and other pro-inflammatory cytokines, making these analogs promising candidates for cancer immunotherapy.[1]

Data Presentation

The following tables summarize the quantitative data on the biological activity of various 7-deazaadenosine analogs from preliminary studies.

Table 1: Cytotoxic Activity of 7-Deazaadenosine Analogs against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
7-benzyl-9-deazaadenosineL1210Leukemia0.07[1][9]
7-benzyl-9-deazaadenosineP388Leukemia0.1[1][9]
7-benzyl-9-deazaadenosineCCRF-CEMLymphoblastic Leukemia0.2[1][9]
7-benzyl-9-deazaadenosineB16F10Melanoma1.5[1][9]
7-methyl-9-deazaadenosineL1210Leukemia0.4[1][9]
7-methyl-9-deazaadenosineP388Leukemia0.7[1][9]
7-methyl-9-deazaadenosineCCRF-CEMLymphoblastic Leukemia0.3[1][9]
7-methyl-9-deazaadenosineB16F10Melanoma1.5[9]
2-fluoro-9-deazaadenosineL1210Leukemia1.5[9]
2-fluoro-9-deazaadenosineP388Leukemia0.9[9]
2-fluoro-9-deazaadenosineCCRF-CEMLymphoblastic Leukemia3[9]
2-fluoro-9-deazaadenosineB16F10Melanoma5[9]

Table 2: Antiviral Activity of 7-Deazaadenosine Analogs

CompoundVirusAssayIC50 / EC50 (µM)Reference
7-deaza-6-methyl-9-β-D-ribofuranosylpurinePoliovirus (PV)Plaque Assay0.011[2]
7-deaza-6-methyl-9-β-D-ribofuranosylpurineDengue virus (DENV)Plaque Assay0.062[2]
7-deaza-2'-C-methyladenosineHepatitis C Virus (HCV) RepliconReplicon Assay~1[4][5][6][10]
NITD008 (7-deaza-2'-C-ethynyladenosine)Dengue virus type 2 (DENV2)Not Specified0.64[2]

Table 3: Kinase Inhibitory Activity of 7-Substituted 7-Deaza-4'-thioadenosine Derivatives

CompoundKinaseIC50 (nM)Reference
19e (7-methoxy-5-methylbenzo[b]thiophene)FGFR10.9[11]
19e (7-methoxy-5-methylbenzo[b]thiophene)FGFR24[11]
19e (7-methoxy-5-methylbenzo[b]thiophene)FGFR33[11]
19e (7-methoxy-5-methylbenzo[b]thiophene)FGFR461[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary studies of 7-deazaadenosine analogs.

A common synthetic strategy for 7-substituted-7-deaza-adenosine derivatives involves a multi-step process starting from a protected ribose.[11]

  • Preparation of the Glycosyl Donor: Commercially available D-(-)-ribose is protected, for example, with a tert-butyldimethylsilyl (TBS) group to yield a TBS-protected glycosyl donor.[11]

  • Mitsunobu Condensation: The protected glycosyl donor is coupled with a 7-deazapurine base via a Mitsunobu reaction to form the nucleoside scaffold.[11][12]

  • Functionalization of the Purine Ring: The 6-chloro derivative of the nucleoside is subjected to nucleophilic aromatic substitution (SNAr) with ammonia to introduce the 6-amino group, yielding the adenosine analog.[11]

  • Deprotection: The protecting groups on the sugar moiety are removed, for example, with formic acid, to yield the final 7-deazaadenosine analog.[11]

  • Introduction of 7-Substituents: Various alkyl and aryl moieties can be introduced at the 7-position via Sonogashira or Suzuki cross-coupling reactions.[11]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 7-deazaadenosine analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Biochemical assays are performed to determine the inhibitory activity of the analogs against specific kinases like Fibroblast Growth Factor Receptors (FGFRs).[11]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified FGFR enzyme, a specific substrate (e.g., a peptide), and ATP.

  • Compound Addition: The 7-deazaadenosine analogs are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a set time (e.g., 40 minutes).[11]

  • Reaction Termination: The reaction is terminated by the addition of an acid (e.g., phosphoric acid).[11]

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as spotting the reaction mixture onto phosphocellulose filters and measuring radioactivity incorporation if radiolabeled ATP is used.[11]

  • Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

Mandatory Visualizations

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus CDN 7-Deazaadenosine CDN Analog STING STING CDN->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes IFN Type I Interferon Gene Expression pIRF3_dimer->IFN Induces Transcription pIRF3_dimer->IFN

Caption: STING pathway activation by 7-deazaadenosine CDN analogs.

Synthesis_Workflow start D-(-)-Ribose step1 Protection (e.g., TBSCl) start->step1 intermediate1 Protected Glycosyl Donor step1->intermediate1 step2 Mitsunobu Condensation with 7-Deazapurine Base intermediate1->step2 intermediate2 Protected Nucleoside step2->intermediate2 step3 Functionalization (e.g., SNAr with NH3) intermediate2->step3 intermediate3 Protected 7-Deazaadenosine Analog step3->intermediate3 step4 Suzuki / Sonogashira Coupling (Optional 7-Substitution) intermediate3->step4 step5 Deprotection intermediate3->step5 No 7-Substitution intermediate4 7-Substituted Analog step4->intermediate4 intermediate4->step5 end Final 7-Deazaadenosine Analog step5->end

Caption: General synthetic workflow for 7-deazaadenosine analogs.

SAR_Logic cluster_modifications Structural Modifications cluster_outcomes Biological Outcomes mod1 7-Substitution (e.g., Aryl, Alkyl) out1 Enhanced Kinase Inhibition (e.g., FGFR) mod1->out1 Influences out4 Improved Metabolic Stability mod1->out4 Can Improve mod2 Ribose Modification (e.g., 4'-thio, 2'-C-methyl) mod2->out1 Enhances out2 Increased Antiviral Potency (e.g., HCV RdRp) mod2->out2 Increases mod3 N6-Substitution out3 Altered GPCR Affinity mod3->out3 Modulates

Caption: Structure-activity relationships of 7-deazaadenosine analogs.

References

The Rise of 7-Deazapurine Nucleosides: A Technical Guide to Their Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the relentless pursuit of novel therapeutic agents, the structural modification of naturally occurring biomolecules has proven to be a profoundly fruitful strategy. Among these, 7-deazapurine nucleosides, synthetic analogs of the essential purine nucleosides, have emerged as a versatile and powerful class of compounds with a rich history of discovery and a broad spectrum of biological activities. Characterized by the replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom, this seemingly subtle alteration imparts significant changes in the electronic properties and metabolic stability of the molecule, opening avenues for therapeutic intervention in cancer, viral infections, and parasitic diseases.[1][2] This technical guide provides an in-depth exploration of the discovery and history of 7-deazapurine nucleosides, presenting key quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action to serve as a comprehensive resource for researchers and drug development professionals.

A Journey Through Time: The Discovery and History of 7-Deazapurine Nucleosides

The story of 7-deazapurine nucleosides begins not in the laboratory, but in nature, with the discovery of potent antibiotics from soil-dwelling bacteria.

The Dawn of an Era: Naturally Occurring 7-Deazapurine Nucleosides

The mid-20th century marked a golden age of antibiotic discovery, and it was during this period that the first 7-deazapurine nucleosides were identified. These natural products, isolated from Streptomyces species, laid the foundational understanding of the biological potential of this unique heterocyclic scaffold.

  • Tubercidin (7-deazaadenosine): Isolated in 1957 from Streptomyces tubercidicus, tubercidin was one of the first 7-deazapurine nucleosides to be discovered.[3] Its potent antitubercular activity was immediately recognized, but its broad biological effects, including anticancer and antiviral properties, soon became apparent.[4] The replacement of N-7 with a C-H moiety makes tubercidin resistant to adenosine deaminase, an enzyme that degrades adenosine, thus prolonging its intracellular half-life and enhancing its therapeutic efficacy.

  • Toyocamycin: Shortly after the discovery of tubercidin, toyocamycin was isolated from Streptomyces toyocaensis.[5] Structurally similar to tubercidin, toyocamycin possesses a nitrile group at the 5-position of the pyrrolo[2,3-d]pyrimidine core. This modification contributes to its distinct biological activity profile, including potent anticancer and insecticidal properties.[6]

  • Sangivamycin: Another key naturally occurring 7-deazapurine nucleoside, sangivamycin, was also isolated from a strain of Streptomyces. It differs from toyocamycin by the presence of a carboxamide group at the 5-position instead of a nitrile.

The Age of Synthesis: Expanding the Arsenal

The discovery of these naturally occurring 7-deazapurine nucleosides ignited a wave of synthetic efforts aimed at creating novel analogs with improved potency, selectivity, and pharmacokinetic properties. The ability to modify the 7-deazapurine core, particularly at the C7 position, provided a versatile platform for medicinal chemists.[1]

Key synthetic milestones include:

  • Early Synthetic Methodologies: The initial synthetic routes to 7-deazapurine nucleosides were often lengthy and low-yielding. However, the development of more efficient methods, such as the Vorbrüggen glycosylation and the sodium salt glycosylation procedure , revolutionized the field, allowing for the stereoselective synthesis of a wide range of analogs.[7][8]

  • Modifications at the C7 Position: The carbon atom at the 7-position became a prime target for chemical modification. The introduction of various substituents, including halogens, alkyl groups, and aryl moieties, through cross-coupling reactions like the Suzuki and Sonogashira couplings, led to the development of compounds with tailored biological activities.[9]

  • Sugar Modifications: In addition to modifications of the nucleobase, alterations to the sugar moiety have also been extensively explored. The synthesis of 2'-deoxy, 2',3'-dideoxy, and fluorinated analogs has yielded compounds with potent antiviral and anticancer activities.

Quantitative Bioactivity of 7-Deazapurine Nucleosides

The therapeutic potential of 7-deazapurine nucleosides is underscored by their potent activity against a range of diseases. The following tables summarize key quantitative data for representative compounds.

Table 1: Antiviral Activity of Selected 7-Deazapurine Nucleosides

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
7-deaza-2′-C-methyladenosine (MK-0608)Hepatitis C Virus (HCV)Huh-7~1>100>100[10]
7-vinyl-7-deaza-adenine nucleoside (β-form)Hepatitis C Virus (HCV)RepliconEC90 = 7.6>100>13.2[1]
7-carbomethoxyvinyl substituted nucleoside (α-form)Human Immunodeficiency Virus 1 (HIV-1)Various0.71 ± 0.25>100>140[1]

Table 2: Anticancer Activity of Selected 7-Deazapurine Nucleosides

CompoundCancer Cell LineIC50 (µM)Reference
ToyocamycinMultiple Myeloma (RPMI 8226)0.01[6]
7-(2-Thienyl)-7-deazaadenosine (AB61)Leukemia (CCRF-CEM)0.02[11]
Quinolino-fused 7-deazapurine ribonucleoside 14bLeukemia (CCRF-CEM)0.89[9]
7d (isatin-based hybrid)Breast Cancer (MCF-7)1.27 ± 0.06[12]

Table 3: Antiparasitic Activity of Selected 7-Deazapurine Nucleosides

CompoundParasiteEC50 (µM)Reference
3'-DeoxyinosineLeishmania tropica (promastigotes)0.443[13]
7-Aryl-7-deazapurine 3'-deoxy-ribofuranosyl nucleoside (Compound 5)Trypanosoma cruzi0.03[14][15]

Key Experimental Protocols

The synthesis and biological evaluation of 7-deazapurine nucleosides rely on a set of established experimental procedures. The following sections provide detailed methodologies for key experiments.

Synthesis of Tubercidin via Sodium Salt Glycosylation

This procedure outlines a general and efficient method for the synthesis of tubercidin and its analogs.[7][16]

1. Formation of the Sodium Salt of the 7-Deazapurine Base:

  • To a solution of 4,6-dichloro-2-methylthiopyrrolo[2,3-d]pyrimidine in an anhydrous aprotic solvent (e.g., acetonitrile), add sodium hydride (1.1 equivalents) portion-wise under an inert atmosphere (e.g., argon).

  • Stir the suspension at room temperature for 1 hour to ensure the complete formation of the sodium salt.

2. Glycosylation:

  • In a separate flask, prepare a solution of 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide in the same anhydrous solvent.

  • Cool the sodium salt suspension to 0°C and slowly add the solution of the protected ribofuranosyl bromide.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

3. Work-up and Purification of the Protected Nucleoside:

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the protected N7-glycosylated intermediate.

4. Deprotection:

  • Dissolve the protected tubercidin derivative in methanolic ammonia or a solution of sodium methoxide in methanol.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture with an appropriate resin or acid.

  • Concentrate the solution and purify the final product, tubercidin, by recrystallization or column chromatography.

Vorbrüggen Glycosylation for 7-Deazapurine Nucleoside Synthesis

The Vorbrüggen glycosylation is a widely used method for the stereoselective synthesis of N-nucleosides.[8][17]

1. Silylation of the Nucleobase:

  • Suspend the 7-deazapurine base (e.g., 6-chloro-7-deaza-7-iodopurine) in anhydrous acetonitrile.

  • Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture to reflux until a clear solution is obtained, indicating the formation of the silylated nucleobase.

2. Glycosylation Reaction:

  • Cool the solution of the silylated base to 0°C.

  • Add the protected sugar donor (e.g., perbenzoylated 2-methyl-ribose) and a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) dropwise.

  • Stir the reaction mixture at an elevated temperature (e.g., 70°C) for several hours until the reaction is complete as monitored by TLC.

3. Work-up and Purification:

  • Cool the reaction mixture and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the protected nucleoside.

4. Deprotection:

  • Follow a similar deprotection protocol as described in the sodium salt glycosylation method (step 4).

Mechanisms of Action and Signaling Pathways

The diverse biological activities of 7-deazapurine nucleosides stem from their ability to interfere with fundamental cellular processes. Their structural similarity to natural purine nucleosides allows them to be recognized and metabolized by cellular enzymes, leading to the formation of active triphosphate forms that can inhibit key enzymes or be incorporated into DNA and RNA, disrupting their function.[2]

Intracellular Activation and Incorporation into Nucleic Acids

A common mechanism of action for many 7-deazapurine nucleosides involves their intracellular phosphorylation to the corresponding 5'-triphosphate. This process is often a prerequisite for their biological activity.

Figure 1: General workflow for the intracellular activation of 7-deazapurine nucleosides.

The active triphosphate analogs can then act as competitive inhibitors of DNA and RNA polymerases or be incorporated into growing nucleic acid chains, leading to chain termination or altered nucleic acid structure and function.[18]

Toyocamycin and the Unfolded Protein Response

Toyocamycin has been identified as a potent inhibitor of the IRE1α-XBP1 pathway, a critical component of the endoplasmic reticulum (ER) stress response, which is often hijacked by cancer cells for survival.[6][19]

Toyocamycin_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a_dimer IRE1α Dimerization & Autophosphorylation ER_Stress->IRE1a_dimer IRE1a_active Active IRE1α (RNase activity) IRE1a_dimer->IRE1a_active XBP1u_mRNA Unspliced XBP1 mRNA IRE1a_active->XBP1u_mRNA Splicing Apoptosis Apoptosis XBP1s_mRNA Spliced XBP1 mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Active Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation Toyocamycin Toyocamycin Toyocamycin->IRE1a_active Inhibition UPR_genes UPR Target Genes (e.g., Chaperones) XBP1s_protein->UPR_genes Transcriptional Activation Cell_Survival Cell Survival UPR_genes->Cell_Survival

Figure 2: Toyocamycin inhibits the IRE1α-XBP1 signaling pathway of the unfolded protein response.

By inhibiting the RNase activity of IRE1α, toyocamycin prevents the splicing of XBP1 mRNA. This blocks the production of the active XBP1s transcription factor, thereby sensitizing cancer cells to apoptosis.[20]

Conclusion and Future Directions

The journey of 7-deazapurine nucleosides, from their discovery as natural products to their development as sophisticated therapeutic candidates, exemplifies the power of chemical innovation in medicine. The unique structural and electronic properties of the 7-deazapurine scaffold have provided a fertile ground for the design of potent and selective inhibitors of key cellular processes. While significant progress has been made, the full therapeutic potential of this class of compounds is yet to be realized.

Future research in this area will likely focus on:

  • Targeted Drug Delivery: The development of prodrug strategies to enhance the delivery of 7-deazapurine nucleosides to specific tissues or cell types, thereby minimizing off-target toxicity.

  • Combination Therapies: Exploring the synergistic effects of 7-deazapurine nucleosides with other therapeutic agents to overcome drug resistance and improve treatment outcomes.

  • Novel Scaffolds: The design and synthesis of next-generation 7-deazapurine analogs with novel substitution patterns and fused ring systems to explore new biological targets and mechanisms of action.

The rich history and proven therapeutic potential of 7-deazapurine nucleosides ensure that they will remain a prominent and exciting area of research for years to come, with the promise of delivering new and effective treatments for a range of human diseases.

References

A Comprehensive Technical Guide to the Theoretical Modeling of 7-CH₂OOH-5'-dAMP in DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 7, 2025

Abstract

The site-specific modification of DNA with adducts is a cornerstone of modern drug development and molecular biology research. The novel adduct, 7-deaza-7-hydroperoxymethyl-2'-deoxyadenosine 5'-monophosphate (7-CH₂OOH-5'-dAMP), presents a unique opportunity for therapeutic innovation. Its 7-deazaadenosine core offers altered hydrogen bonding capabilities in the major groove, while the hydroperoxymethyl group introduces a bulky, reactive moiety. Understanding the structural and energetic consequences of incorporating this adduct into the DNA double helix is paramount for predicting its biological activity and optimizing its therapeutic potential. This technical guide provides a comprehensive overview of the theoretical and experimental methodologies required to model 7-CH₂OOH-5'-dAMP within a DNA duplex, offering a roadmap for researchers in the field. While direct experimental data for this specific novel adduct is not yet widely available in peer-reviewed literature, this guide establishes a robust framework based on established protocols for similar DNA adducts.

Introduction: The Significance of 7-Deazaadenosine Adducts

7-deazaadenosine, an analog of adenosine where the N7 atom is replaced by a carbon, is a critical tool in molecular biology. This substitution eliminates the major groove N7 hydrogen bond acceptor site, which can significantly alter the recognition and binding of proteins and enzymes to the DNA.[1][2] The addition of a hydroperoxymethyl group at the C7 position creates a bulky and potentially reactive adduct. Such modifications can induce localized conformational changes in the DNA helix, affect duplex stability, and interfere with essential cellular processes like replication and transcription.[3]

Theoretical modeling provides an indispensable, atom-level view of these effects, offering insights that are often difficult to obtain through experimental methods alone. By combining quantum mechanics (QM), molecular mechanics (MM), and molecular dynamics (MD) simulations, researchers can predict the structural perturbations, dynamic behavior, and thermodynamic stability of DNA containing 7-CH₂OOH-5'-dAMP. These computational insights are crucial for the rational design of DNA-targeting drugs and for understanding the mechanisms of DNA damage and repair.[4][5]

Core Theoretical Methodologies

The theoretical modeling of a modified nucleotide such as 7-CH₂OOH-5'-dAMP in DNA requires a multi-faceted computational approach. The primary goal is to accurately represent the intramolecular and intermolecular forces governing the system's behavior.

2.1. Quantum Mechanics (QM)

QM calculations are essential for accurately describing the electronic structure of the 7-CH₂OOH-dAMP adduct itself. These methods are used to determine properties that are not well-described by classical force fields, such as partial atomic charges, bond orders, and the geometry of the modified nucleobase.

2.2. Molecular Mechanics (MM) and Force Fields

MM methods employ classical force fields (e.g., AMBER, CHARMM) to calculate the potential energy of the system.[6][7] These force fields are collections of parameters that define the bond lengths, angles, dihedrals, and non-bonded interactions between atoms. For a novel adduct like 7-CH₂OOH-5'-dAMP, it is crucial to develop accurate force field parameters, often derived from QM calculations, to ensure a realistic simulation.

2.3. Molecular Dynamics (MD) Simulations

MD simulations are the workhorse for studying the conformational dynamics of DNA.[6][7] By solving Newton's equations of motion for every atom in the system, MD simulations can track the trajectory of the DNA duplex over time, revealing how the adduct affects the local and global helical structure, flexibility, and interactions with the surrounding solvent and ions.[7]

2.4. Hybrid QM/MM Methods

For studying chemical reactions, such as the potential decomposition of the hydroperoxymethyl group or its interaction with a DNA repair enzyme, hybrid QM/MM methods are employed.[5] In this approach, the reactive center (the adduct) is treated with high-level QM, while the rest of the DNA and solvent are treated with computationally less expensive MM.[5]

A Step-by-Step Workflow for Modeling 7-CH₂OOH-5'-dAMP in DNA

The following workflow outlines the key steps in a typical theoretical modeling study of a DNA adduct.

G cluster_0 Model Preparation cluster_1 MD Simulation Setup cluster_2 Production & Analysis A 1. Build DNA Duplex (e.g., with 7-CH2OOH-dAMP) B 2. QM Calculations on Adduct (Geometry, Charges) A->B C 3. Force Field Parameterization B->C D 4. Solvation & Ionization (Explicit Water, Neutralizing Ions) C->D E 5. System Minimization (Remove Steric Clashes) D->E F 6. Equilibration (NVT and NPT Ensembles) E->F G 7. Production MD Run (Nanoseconds to Microseconds) F->G H 8. Trajectory Analysis (Structural & Energetic Properties) G->H I 9. Free Energy Calculations (e.g., MM-PBSA/GBSA) H->I G cluster_0 Computational Modeling cluster_1 Experimental Validation Model Theoretical Model (Structure, Dynamics, Stability Prediction) NMR NMR Spectroscopy (Solution Structure) Model->NMR Predicts Distances, Angles XRay X-Ray Crystallography (Solid-State Structure) Model->XRay Predicts Conformation UV UV Thermal Melt (Thermodynamic Stability) Model->UV Predicts ΔG NMR->Model Refines Model XRay->Model Refines Model UV->Model Validates Stability MS Mass Spectrometry (Adduct Confirmation) G DNA DNA with 7-CH2OOH-dAMP Polymerase DNA Polymerase DNA->Polymerase Blocks Binding Transcription Transcription Factor DNA->Transcription Alters Recognition Repair DNA Repair Enzyme DNA->Repair May Recruit or Evade Repair Stall Replication Stall Polymerase->Stall Inhibit Transcription Inhibition Transcription->Inhibit Apoptosis Apoptosis / Cell Death Stall->Apoptosis Inhibit->Apoptosis

References

enzymatic recognition of 7-CH-5'-dAMP

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Enzymatic Recognition of 7-CH-5'-dAMP

This guide provides a comprehensive overview of the enzymatic recognition of 7-deaza-7-hydro-5'-deoxyadenosine monophosphate (this compound), a synthetic analog of 2'-deoxyadenosine-5'-monophosphate (dAMP). This document is intended for researchers, scientists, and drug development professionals interested in the biochemical interactions and potential therapeutic applications of this class of compounds.

Data Presentation

The replacement of the N7 atom with a carbon in the purine ring of dAMP to form this compound renders the N-glycosidic bond more stable to enzymatic cleavage, a feature that is often exploited in drug design. While this compound is recognized as a potential substrate, competitive inhibitor, or modulator of enzymes that interact with dAMP, specific quantitative data on its interaction with various enzymes is not extensively available in the public domain. The following table summarizes the key enzymes that are known to process dAMP and are therefore prime candidates for interaction with this compound. Further research is required to determine the specific kinetic parameters for these interactions.

Enzyme TargetEnzyme Commission (EC) NumberNatural SubstratePotential Interaction with this compoundKd (nM)Km (µM)Ki (µM)
(Deoxy)adenylate kinaseEC 2.7.4.11dAMPSubstrate/InhibitorData not availableData not availableData not available
5'-NucleotidaseEC 3.1.3.5dAMPSubstrate/InhibitorData not availableData not availableData not available
Adenylate KinaseEC 2.7.4.3AMP/dAMPInhibitorData not availableData not availableData not available

Experimental Protocols

To facilitate further research into the , this section provides detailed methodologies for key experiments.

Protocol 1: General Enzymatic Assay for Kinase Activity

This protocol is designed to assess the effect of this compound on the activity of a kinase that utilizes dAMP as a substrate, such as (deoxy)adenylate kinase.

Materials:

  • Purified kinase enzyme

  • This compound

  • dAMP (natural substrate)

  • ATP (co-substrate)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the purified kinase to the desired concentration in pre-chilled kinase reaction buffer.

  • Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer.

  • Reaction Setup:

    • To appropriate wells of a 96-well plate, add the kinase enzyme.

    • Add the serially diluted this compound or vehicle control to the wells.

    • Pre-incubate the enzyme with the compound for 15-30 minutes at room temperature.

  • Initiation of Reaction: Add a mixture of dAMP and ATP to all wells to start the reaction. The final concentration of dAMP should be at or near its Km value for the enzyme.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and measure the amount of product (ADP) formed using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Plot the enzyme activity against the concentration of this compound to determine the IC₅₀ value. Further kinetic experiments can be designed to determine the Ki and the mode of inhibition.

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between an enzyme and this compound.

Materials:

  • Purified enzyme (e.g., deoxyadenylate kinase)

  • This compound

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze the purified enzyme and this compound extensively against the same dialysis buffer to ensure buffer matching.

    • Determine the accurate concentrations of the enzyme and the ligand.

  • ITC Experiment Setup:

    • Load the enzyme solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe. The ligand concentration should typically be 10-20 times that of the enzyme.

  • Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections of the ligand into the sample cell.

  • Data Acquisition and Analysis:

    • Record the heat changes upon each injection.

    • Integrate the raw data to obtain a binding isotherm.

    • Fit the isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH).

Protocol 3: Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can be used to determine the association (kₐ) and dissociation (kₑ) rate constants, and the equilibrium dissociation constant (Kd) of the interaction between an enzyme and this compound.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Purified enzyme

  • This compound

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Enzyme Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified enzyme over the activated surface to achieve covalent immobilization.

    • Deactivate the remaining active groups with ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of this compound over the immobilized enzyme surface.

    • Record the sensorgrams, which show the change in response units (RU) over time.

  • Regeneration: After each ligand injection, regenerate the sensor surface by injecting a solution that disrupts the interaction without denaturing the immobilized enzyme (e.g., a low pH buffer or high salt concentration).

  • Data Analysis:

    • Globally fit the sensorgrams from different ligand concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kₐ, kₑ) and the Kd.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the .

Enzymatic_Recognition_Workflow cluster_prep Sample Preparation cluster_assay Binding/Activity Assay cluster_analysis Data Analysis Enzyme Purified Enzyme Assay ITC / SPR / Enzymatic Assay Enzyme->Assay Ligand This compound Ligand->Assay Data Raw Data Acquisition Assay->Data Analysis Kinetic/Thermodynamic Analysis Data->Analysis Parameters Kd, Km, Ki Analysis->Parameters

Caption: Experimental workflow for characterizing .

Signaling_Pathway dAMP dAMP dAK (Deoxy)adenylate Kinase dAMP->dAK Substrate dADP dADP dATP dATP dADP->dATP DNA_Polymerase DNA Polymerase dATP->DNA_Polymerase DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis dAK->dADP 7_CH_5_dAMP This compound 7_CH_5_dAMP->dAK Potential Inhibition

Caption: Potential role of this compound in the dATP biosynthesis pathway.

Logical_Relationship Enzyme Enzyme Active Site Product Product Formation Enzyme->Product Catalysis No_Reaction No Reaction Enzyme->No_Reaction Substrate dAMP (Substrate) Binding Binding Substrate->Binding Inhibitor This compound (Competitive Inhibitor) Inhibitor->Enzyme Blocks Substrate Inhibitor->Binding Binding->Enzyme

Caption: Logical diagram of competitive inhibition by this compound.

Potential Therapeutic Targets of 7-Deazaadenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of 7-deazaadenosine and its analogs, a promising class of molecules with significant therapeutic potential. The substitution of the nitrogen atom at the 7-position of the purine ring with a carbon atom confers enhanced metabolic stability by making the C-glycosidic bond resistant to cleavage by purine nucleoside phosphorylase[1]. This fundamental modification underpins the diverse biological activities of these compounds, ranging from antiviral and anticancer effects to immune modulation. This document details their mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes relevant biological pathways and experimental workflows.

Core Mechanisms and Therapeutic Targets

7-Deazaadenosine analogs exert their biological effects through several distinct mechanisms, making them a versatile scaffold for drug development. The primary therapeutic targets identified to date include viral polymerases, cellular methyltransferases, and key components of the innate immune system.

Inhibition of Viral Polymerases

A primary mechanism of action for the antiviral activity of 7-deazaadenosine analogs is the inhibition of viral RNA-dependent RNA polymerase (RdRp)[2]. Once inside the cell, these nucleoside analogs are converted to their triphosphate form. These triphosphates then act as competitive inhibitors of the natural nucleotide triphosphates (e.g., ATP) for incorporation into the nascent viral RNA chain by the RdRp[2][3]. This incorporation can lead to premature chain termination, halting viral replication[1][2].

This mechanism has been particularly well-studied in the context of the Hepatitis C Virus (HCV). The 7-deaza modification of purine nucleoside triphosphates has been shown to increase their inhibitory potency against the HCV RdRp (NS5B protein)[2][4][5]. For instance, 7-deaza-2′-C-methyl-adenosine was found to be a potent inhibitor of HCV replication with low cellular toxicity and excellent pharmacokinetic properties[2][4][6]. Analogs have also demonstrated broad-spectrum activity against other RNA viruses, including those from the Flaviviridae, Picornaviridae, and Coronaviridae families[3].

dot

G cluster_cell Host Cell cluster_virus Viral Replication Cycle 7DA 7-Deazaadenosine Analog 7DA_TP 7-Deazaadenosine Triphosphate Kinases Cellular Kinases 7DA->Kinases Phosphorylation RdRp Viral RNA-Dependent RNA Polymerase (RdRp) 7DA_TP->RdRp Competitive Inhibition Kinases->7DA_TP RNA_Synthesis Nascent Viral RNA RdRp->RNA_Synthesis Termination Chain Termination RdRp->Termination Incorporation of 7DA-TP RNA_Template Viral RNA Template RNA_Template->RdRp NTPs Natural NTPs (ATP, GTP...) NTPs->RdRp Incorporation

Caption: Inhibition of Viral Replication by 7-Deazaadenosine Analogs.
Modulation of Methyltransferase Activity

Abnormal expression and activity of methyltransferases are implicated in various diseases, including cancer[7][8]. These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to substrates like DNA, RNA, and proteins[9]. 7-deazaadenosine analogs, due to their structural similarity to adenosine, can function as inhibitors of these enzymes.

Specifically, a series of 7-deazaadenosine-based bisubstrate inhibitors have been developed for Nicotinamide N-methyltransferase (NNMT), an enzyme overexpressed in several cancers and metabolic disorders[7]. These inhibitors have shown high potency and selectivity. For example, compound 3-12 exhibited an IC50 of 47.9 ± 0.6 nM for NNMT and displayed an excellent selectivity profile against a panel of other human methyltransferases[7]. By inhibiting NNMT, these compounds can modulate cellular metabolism and potentially exert therapeutic effects. The general principle involves the analog competing with the natural cofactor SAM, thereby preventing the methylation of target substrates[9].

dot

G SAM S-adenosylmethionine (SAM) Methyl Donor MTase Methyltransferase (e.g., NNMT) SAM->MTase Product Methylated Substrate MTase->Product Methylation SAH S-adenosylhomocysteine (SAH) MTase->SAH Substrate Substrate (Nicotinamide, DNA, etc.) Substrate->MTase 7DA_Analog 7-Deazaadenosine Analog Inhibitor Inhibition Inhibition 7DA_Analog->Inhibition Inhibition->MTase

Caption: General Mechanism of Methyltransferase Inhibition.
Activation of the Innate Immune System via STING Pathway

A more recently discovered mechanism for certain 7-deazaadenosine analogs is the activation of the Stimulator of Interferon Genes (STING) pathway[1]. The STING pathway is a crucial part of the innate immune system that detects foreign or misplaced DNA and cyclic dinucleotides (CDNs), triggering a type I interferon response[1]. Synthetic CDNs containing 7-deazaadenosine have been engineered to be potent STING agonists. This activation leads to the production of interferons and other inflammatory cytokines, which can orchestrate a powerful anti-tumor or antiviral immune response. This makes 7-deazaadenosine-based STING agonists promising candidates for development as cancer immunotherapies and vaccine adjuvants[1].

dot

G cluster_cytosol Cytosol cluster_nucleus Nucleus 7DA_CDN 7-Deazaadenosine CDN Analog STING STING (on ER membrane) 7DA_CDN->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization IFN_Gene Interferon Gene Transcription pIRF3_dimer->IFN_Gene Translocates & Binds IFN Type I Interferons (IFN-α, IFN-β) IFN_Gene->IFN Immune_Response Antiviral & Antitumor Immune Response IFN->Immune_Response Secreted

Caption: STING Pathway Activation by 7-Deazaadenosine Analogs.
Anticancer Activity via Inhibition of Nucleic Acid Synthesis

The anticancer properties of 7-deazaadenosine analogs are multifaceted. Their enhanced metabolic stability allows for prolonged intracellular concentrations[1]. Following phosphorylation to their triphosphate forms, they can be incorporated into both DNA and RNA. This incorporation disrupts the normal synthesis of nucleic acids, a process critical for rapidly dividing cancer cells. This disruption ultimately leads to the induction of apoptosis (programmed cell death)[1]. Some evidence also suggests interference with other cellular processes, including signal transduction pathways essential for cancer cell survival[1][10][11].

Other Potential Targets
  • Adenosine Deaminase (ADA): While some deaza analogs of adenosine-related compounds have been synthesized and tested as ADA inhibitors, the 7-deaza substitution specifically resulted in a dramatic drop in inhibitory activity (Ki = 4 x 10⁻⁴ M) compared to other deaza-analogs[12]. However, 7-deaza-EHNA did show antitumor activity, suggesting a mechanism independent of ADA inhibition[12].

  • Adenosine Deaminases Acting on RNA (ADAR1): ADAR1 is an enzyme that edits double-stranded RNA and is implicated in cancer and immune regulation[13][14]. While 8-azaadenosine has been investigated as a potent ADAR1 inhibitor[15], recent studies suggest it may not be selective[16]. The direct and selective targeting of ADAR1 by 7-deazaadenosine analogs requires further investigation.

Quantitative Data Summary

The biological activity of various 7-deazaadenosine analogs has been quantified across numerous studies. The following table summarizes representative inhibitory and effective concentration values.

Compound/AnalogTarget/Cell LineCancer/Virus TypeValueUnitReference
7-benzyl-9-deazaadenosineL1210Leukemia0.07IC50 (µM)[1]
7-benzyl-9-deazaadenosineP388Leukemia0.1IC50 (µM)[1]
7-benzyl-9-deazaadenosineCCRF-CEMLymphoblastic Leukemia0.2IC50 (µM)[1]
7-benzyl-9-deazaadenosineB16F10Melanoma1.5IC50 (µM)[1]
7-methyl-9-deazaadenosineL1210Leukemia0.4IC50 (µM)[1]
7-methyl-9-deazaadenosineP388Leukemia0.7IC50 (µM)[1]
7-methyl-9-deazaadenosineCCRF-CEMLymphoblastic Leukemia0.3IC50 (µM)[1]
7-deaza-2′-C-methyl-ATPHCV NS5B PolymeraseHepatitis C Virus3.7IC50 (µM)[2]
7-deaza-2′-C-methyl-ATPBVDV PolymeraseBovine Viral Diarrhea Virus3.7IC50 (µM)[2]
Compound 3-12 (Bisubstrate)NNMT-47.9 ± 0.6IC50 (nM)[7]
7-deaza-EHNAAdenosine Deaminase-4 x 10⁻⁴Ki (M)[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of 7-deazaadenosine analogs.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability, which is indicative of a compound's cytotoxic effects.[1]

  • Materials:

    • 96-well cell culture plates

    • Cancer cell lines of interest

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 7-deazaadenosine analog stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the 7-deazaadenosine analog in complete culture medium. Add 100 µL of the diluted compound solutions to the wells. Include vehicle-only (DMSO) wells as a negative control.

    • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

    • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

dot

G start Start seed_cells Seed cells in 96-well plate start->seed_cells end End (Calculate IC50) incubate1 Incubate overnight seed_cells->incubate1 add_compound Add serial dilutions of 7-DA analog incubate1->add_compound incubate2 Incubate for 48-72 hours add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance read_absorbance->end

Caption: Experimental workflow for the MTT cytotoxicity assay.
Viral RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This in vitro assay measures the ability of the triphosphate form of a compound to inhibit the activity of a purified viral RdRp.[2]

  • Materials:

    • Purified recombinant viral RdRp (e.g., HCV NS5BΔ21)

    • RNA template (e.g., t500)

    • Radiolabeled nucleotide triphosphate (e.g., [³³P]GTP)

    • Unlabeled nucleotide triphosphates (ATP, CTP, UTP)

    • 7-deazaadenosine analog triphosphate

    • Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl)

    • Quench buffer (containing EDTA)

    • Scintillation counter

  • Procedure:

    • Reaction Setup: In a reaction plate, combine the reaction buffer, RdRp enzyme, and RNA template.

    • Inhibitor Addition: Add varying concentrations of the 7-deazaadenosine analog triphosphate to the reaction wells.

    • Initiation: Start the polymerization reaction by adding the mixture of labeled and unlabeled nucleotide triphosphates.

    • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 22°C) for a defined period (e.g., 2 hours).

    • Quenching: Stop the reaction by adding the quench buffer.

    • Quantification: Transfer the reaction products onto a filter plate, wash to remove unincorporated nucleotides, and quantify the incorporated radioactivity using a scintillation counter.

    • Data Analysis: Determine the percent inhibition at each compound concentration relative to a no-inhibitor control and calculate the IC50 value.

STING Activation Assay (Luciferase Reporter Assay)

This cell-based assay is used to measure the activation of the STING pathway by monitoring the expression of a reporter gene under the control of an interferon-stimulated response element (ISRE).[1]

  • Materials:

    • HEK293T cells stably expressing an ISRE-luciferase reporter gene

    • 7-deazaadenosine cyclic dinucleotide (CDN) analog

    • Cell lysis buffer

    • Luciferase assay substrate

    • Luminometer

  • Procedure:

    • Cell Seeding: Seed the ISRE-luciferase reporter cells into a 96-well plate and incubate overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the 7-deazaadenosine CDN analog. Include a known STING agonist as a positive control and vehicle as a negative control.

    • Incubation: Incubate the plate for a specified time (e.g., 24 hours) to allow for STING activation and luciferase expression.

    • Cell Lysis: Lyse the cells by adding cell lysis buffer to each well.

    • Luminescence Reading: Add the luciferase assay substrate to the cell lysates and immediately measure the luminescence using a luminometer.

    • Data Analysis: Normalize the luminescence signal to cell viability (if necessary) and plot a dose-response curve to determine the EC50 value for STING activation.

Conclusion

7-Deazaadenosine and its analogs represent a versatile chemical scaffold with significant therapeutic potential across multiple disease areas. Their enhanced metabolic stability and ability to interact with diverse biological targets make them attractive candidates for drug development. The primary mechanisms of action—inhibition of viral polymerases, modulation of methyltransferases, and activation of the innate immune system—provide a strong rationale for their continued investigation as antiviral, anticancer, and immunomodulatory agents. The quantitative data and experimental protocols outlined in this guide provide a foundational framework for researchers and drug development professionals to further explore and harness the therapeutic promise of this unique class of nucleoside analogs.

References

Methodological & Application

Application Notes: 7-CH-5'-dAMP as a Molecular Probe for Activity-Based Protein Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Proteome with a Clickable Nucleotide Analog

7-CH-5'-dAMP (7-ethynyl-7-deaza-2'-deoxyadenosine-5'-monophosphate) is a synthetically modified analog of deoxyadenosine monophosphate (dAMP). Its structure is distinguished by two key features: a 7-deaza modification of the purine ring and the introduction of a terminal ethynyl (alkyne) group at the 7-position. This alkyne handle transforms the molecule into a powerful chemical proteomics tool.

In a cellular context, this compound is expected to be phosphorylated by endogenous kinases to its corresponding di- and tri-phosphate forms (7-CH-dADP and 7-CH-dATP). As an analog of dATP, it can then act as a probe for the broad family of ATP-binding proteins (the "ATPome"), which includes the critically important protein kinase family. The probe's utility lies in its ability to bind to the active sites of these enzymes. The strategically placed alkyne group is bio-orthogonal, meaning it does not typically react with native cellular components but can be specifically targeted in a subsequent reaction.

This targeting is achieved through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". After the probe has bound to its target proteins, an azide-functionalized reporter tag (such as biotin for affinity purification or a fluorophore for imaging) can be covalently and irreversibly attached. This two-step approach enables the detection, identification, and quantification of target enzymes directly in complex biological samples like cell lysates.

A primary application for this probe is in competitive Activity-Based Protein Profiling (ABPP), a method used to determine the target engagement and selectivity of small molecule inhibitors. By competing with the clickable probe for binding sites, an inhibitor's profile of targets can be quantitatively assessed across the proteome.

Core Application: Competitive Profiling of Kinase Inhibitors

One of the most significant challenges in drug development is understanding the selectivity of a kinase inhibitor. Because the ATP-binding pocket is highly conserved across the kinome, off-target effects are common. Competitive ABPP with this compound provides a robust method to profile inhibitor interactions in a native-like environment.

The workflow involves pre-incubating a cell lysate with the inhibitor of interest. This allows the inhibitor to bind to its target kinases. Subsequently, the this compound probe is added and will only label those kinases whose ATP-binding sites are not occupied by the inhibitor. Following a click reaction to attach a biotin tag, the probe-labeled proteins are enriched using streptavidin beads. The proteins are then digested and identified via liquid chromatography-tandem mass spectrometry (LC-MS/MS). The targets of the inhibitor are identified as those proteins showing a dose-dependent decrease in enrichment compared to a control sample (e.g., DMSO vehicle). This powerful technique allows for the determination of inhibitor potency (IC₅₀) across hundreds of kinases simultaneously.

G cluster_0 Lysate Protein Lysate Inhibitor Test Inhibitor (e.g., Drug Candidate) Lysate->Inhibitor Incubate Probe This compound Probe Inhibitor->Probe Add Probe Click Click Chemistry: + Azide-Biotin Tag Probe->Click Enrich Streptavidin Enrichment Click->Enrich MS LC-MS/MS Analysis Enrich->MS Data Quantitative Data (Target IC50 Values) MS->Data

Caption: Competitive ABPP workflow using this compound.

Quantitative Data Presentation

A key output of the competitive ABPP workflow is the generation of IC₅₀ values for a test inhibitor against numerous protein targets in a single experiment. The following table provides an example of such data, derived from a site-specific competitive kinase inhibitor profiling study.[1] This data is presented to illustrate the type of results that can be obtained using a clickable probe strategy; it was not generated using this compound specifically but is representative of the application's output.

Table 1: Example IC₅₀ Values for the Inhibitor NVP-BHG712 Determined by Competitive ABPP [1]

Protein TargetTarget ClassMeasured IC₅₀ (nM)Known Target?
DDR1Receptor Tyrosine Kinase2.1Yes
EphA2Receptor Tyrosine Kinase17Yes
EphB4Receptor Tyrosine Kinase20Yes
IMPDH2Dehydrogenase (Non-kinase)> 1000No (Off-target)

This table illustrates how competitive ABPP can simultaneously confirm on-target potency and identify potential off-targets.

Detailed Experimental Protocols

The following protocols provide a framework for using this compound in a competitive profiling experiment. Optimization may be required based on the specific cell line and inhibitor being studied.

Protocol 1: Competitive Labeling of Proteins in Cell Lysate

This protocol describes the initial treatment of lysate with an inhibitor, followed by labeling with the this compound probe.

Materials:

  • Cells of interest

  • Lysis Buffer (e.g., PBS with 0.1% NP-40, protease/phosphatase inhibitors)

  • Test inhibitor stock solution (in DMSO)

  • This compound stock solution (e.g., 100 µM in water or buffer)

  • DMSO (vehicle control)

  • Protein concentration assay kit (e.g., BCA)

Methodology:

  • Lysate Preparation:

    • Harvest cells and wash twice with cold PBS.

    • Lyse cells in appropriate lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration.

    • Normalize the protein concentration of all samples to 1-2 mg/mL with lysis buffer.

  • Inhibitor Incubation:

    • Aliquot equal volumes of the normalized lysate (e.g., 50 µL) for each condition (e.g., vehicle control and various inhibitor concentrations).

    • Add the test inhibitor to the desired final concentrations (e.g., from a 100x stock in DMSO). For the vehicle control, add an equivalent volume of DMSO.

    • Incubate the samples for 30 minutes at room temperature with gentle agitation.

  • Probe Labeling:

    • Add this compound probe to each sample to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

    • Incubate for an additional 30 minutes at room temperature.

    • The samples are now ready for the click chemistry reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)

This protocol details the covalent attachment of an azide-biotin tag to the alkyne-modified proteins.

G cluster_0 Probe Probe-Labeled Protein (contains Alkyne) Product Biotinylated Protein Probe->Product Covalent Bond Formation Tag Azide-Biotin Tag Tag->Product Reagents Click Reagent Cocktail: CuSO4 THPTA (Ligand) Sodium Ascorbate Reagents->Product Catalyzes Reaction

Caption: The core components of the CuAAC click reaction.

Materials:

  • Probe-labeled lysate from Protocol 1

  • Azide-PEG3-Biotin stock solution (e.g., 2.5 mM in DMSO or water).

  • Copper(II) Sulfate (CuSO₄) stock solution (20 mM in water).[2][3]

  • THPTA ligand stock solution (100 mM in water).[2][3]

  • Sodium Ascorbate stock solution (300 mM in water, must be freshly prepared ).[2][3]

  • 1.5 mL microfuge tubes

Methodology:

  • Prepare Click Reaction Cocktail:

    • Important: Prepare the cocktail immediately before use. The volumes below are for one 50 µL lysate sample. Scale as needed.

    • In a fresh microfuge tube, combine the reagents in the following order, vortexing briefly after each addition:

      • 90 µL PBS buffer

      • 20 µL of 2.5 mM Azide-Biotin solution[2][4]

      • 10 µL of 100 mM THPTA solution[2][4]

      • 10 µL of 20 mM CuSO₄ solution[2][4]

  • Initiate the Click Reaction:

    • Add the 130 µL of the prepared cocktail to each 50 µL sample of probe-labeled lysate.

    • To initiate the reaction, add 10 µL of freshly prepared 300 mM Sodium Ascorbate solution.[2][4]

    • Vortex the sample immediately and thoroughly but gently.

  • Incubation:

    • Protect the reaction from light by wrapping the tube in aluminum foil.

    • Incubate for 30-60 minutes at room temperature.[2]

  • Downstream Processing:

    • The biotin-tagged proteins in the lysate are now ready for downstream applications, such as protein precipitation followed by streptavidin enrichment for mass spectrometry analysis.

References

Application Notes and Protocols for the Incorporation of 7-Deaza-dAMP into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified nucleosides into oligonucleotides is a powerful strategy in molecular biology, diagnostics, and the development of therapeutic agents. 7-Deaza-2'-deoxyadenosine (7-deaza-dAMP) and its guanosine counterpart, 7-deaza-2'-deoxyguanosine (7-deaza-dGMP), are modified purine analogs where the nitrogen atom at the 7-position of the purine ring is replaced by a carbon atom. This seemingly subtle change has profound effects on the properties of the resulting oligonucleotides, primarily by disrupting the formation of Hoogsteen base pairs, which are crucial for the formation of secondary structures like G-quadruplexes.

The primary applications for incorporating 7-deaza-purines stem from their ability to reduce the formation of stable secondary structures in G-rich sequences. This is particularly beneficial for:

  • Improving PCR amplification and sequencing of GC-rich templates: By preventing the formation of G-quadruplexes and other secondary structures that can stall DNA polymerase, 7-deaza-dGTP allows for more efficient and reliable amplification and sequencing of challenging DNA regions.

  • Enhancing the performance of DNA probes: In applications like DNA microarrays and in situ hybridization, the reduction of self-association in G-rich probes can lead to improved hybridization kinetics and specificity.

  • Studying DNA-protein interactions: The absence of the N7 atom, a key hydrogen bond acceptor in the major groove, can be used to probe the recognition mechanisms of DNA-binding proteins and enzymes.[1]

  • Drug Development: Oligonucleotides with modified backbones and bases are being explored for various therapeutic applications, and 7-deaza-purines can be incorporated to fine-tune their structural and functional properties.

These application notes provide a comprehensive overview of the methods for incorporating 7-deaza-dAMP and 7-deaza-dGMP into oligonucleotides, their effects on oligonucleotide properties, and detailed protocols for their use.

Data Presentation

Table 1: Effect of 7-Deaza-Purine Incorporation on Oligonucleotide Duplex Stability (Melting Temperature, Tm)
ModificationSequence ContextChange in Tm (°C) per modificationReference
7-deaza-dGSingle substitution in a G:C pair~ -1.0[2]
7-deaza-dGComplete substitution in d(CGCGCG)₂-9.0[2]
7-deaza-8-aza-dGSingle substitution in a G:C pair~ +1.0
7-deaza-dANot specifiedSlightly destabilizing[3]

Note: The change in Tm can be sequence-dependent. The provided values are illustrative.

Table 2: Efficacy of 7-Deaza-dGTP in PCR of GC-Rich Templates
GC Content of TemplateRecommended 7-deaza-dGTP:dGTP RatioCo-additives (optional)Expected OutcomeReference
60-75%3:15% DMSOImproved yield and specificity[3][4]
>75%3:11.3 M Betaine + 5% DMSOEnables amplification of previously unamplifiable templates[3]
up to 85%CleanAmp™ 7-deaza-dGTP MixNot specifiedClean amplification with reduced off-target products[5]
Table 3: Effect of 7-Deaza-Purine Incorporation on Restriction Enzyme Cleavage
ModificationRestriction EnzymeRecognition SiteEffectReference
7-deaza-dGAluIAGCTResistant[6]
7-deaza-dGHaeIIIGGCCResistant[6]
7-deaza-dGHpyCH4VTGCAResistant[6]
7-deaza-dGHindIIIAAGCTTCleavage maintained[1]
7-deaza-dGPvuIICAGCTGCleavage maintained[1]
7-deaza-dGRsaIGTACCleavage maintained[1]
7-deaza-dGTaqITCGACleavage maintained[1]
7-deaza-dANot specifiedNot specifiedComplete resistance to cleavage at the modification site[7]

Note: This is not an exhaustive list. The effect of 7-deaza-purine incorporation on restriction enzyme cleavage is highly dependent on the specific enzyme and its recognition sequence.

Experimental Protocols

Protocol 1: Chemical Synthesis of Oligonucleotides Containing 7-Deaza-dAMP/dGMP via Phosphoramidite Chemistry

This protocol outlines the modifications to the standard phosphoramidite synthesis cycle for the incorporation of 7-deaza-purine analogs. A key consideration is the sensitivity of 7-deaza-dG to standard iodine oxidation.

Materials:

  • 7-deaza-dAMP-CE Phosphoramidite or 7-deaza-dG-CE Phosphoramidite

  • Standard DNA synthesis reagents (Activator, Capping, Deblocking solutions)

  • Anhydrous acetonitrile

  • Oxidizer:

    • For 7-deaza-dAMP: Standard Iodine/Water/Pyridine solution can be tested, but non-aqueous oxidizers are recommended for multiple incorporations.

    • For 7-deaza-dG: 0.5 M (1S)-(+)-(10-camphorsulfonyl)oxaziridine (CSO) in anhydrous acetonitrile is recommended. Standard iodine oxidation can lead to degradation.

Procedure:

  • Phosphoramidite Preparation: Dissolve the 7-deaza-purine phosphoramidite in anhydrous acetonitrile to the concentration recommended by your DNA synthesizer manufacturer (typically 0.1 M).

  • DNA Synthesis Cycle:

    • Deblocking (Detritylation): Use standard conditions (e.g., 3% trichloroacetic acid in dichloromethane) to remove the 5'-DMT protecting group.

    • Coupling: Use a standard coupling time for the 7-deaza-purine phosphoramidite (e.g., 30-60 seconds). For sterically hindered modified phosphoramidites, a longer coupling time (e.g., 2-5 minutes) may be required. Perform initial small-scale syntheses to optimize coupling efficiency.

    • Capping: Use standard capping reagents (e.g., acetic anhydride and N-methylimidazole) to block unreacted 5'-hydroxyl groups.

    • Oxidation:

      • For 7-deaza-dAMP: For single incorporations, standard iodine oxidation may be sufficient. For multiple incorporations, consider using the CSO oxidation protocol below to avoid potential side reactions.

      • For 7-deaza-dG: Replace the standard iodine oxidation step with the following:

        • Wash the column thoroughly with anhydrous acetonitrile.

        • Deliver the 0.5 M CSO solution to the column.

        • Allow the oxidation to proceed for 3 minutes.

        • Wash the column with anhydrous acetonitrile before proceeding to the next deblocking step.

  • Cleavage and Deprotection: Use standard cleavage and deprotection procedures (e.g., concentrated ammonium hydroxide or AMA). 7-deaza-purines are generally stable to these conditions.

  • Purification: Purify the oligonucleotide using standard methods such as HPLC or PAGE.

Protocol 2: Enzymatic Incorporation of 7-Deaza-dGTP via PCR for GC-Rich Templates

This protocol is designed to amplify DNA templates with high GC content that are difficult to amplify using standard PCR conditions.

Materials:

  • High-fidelity thermostable DNA polymerase (e.g., Taq polymerase)

  • 10x PCR buffer

  • dNTP mix (dATP, dCTP, dTTP)

  • dGTP solution

  • 7-deaza-dGTP solution

  • Forward and reverse primers

  • DNA template

  • Optional: Dimethyl sulfoxide (DMSO), Betaine (5 M solution)

  • Nuclease-free water

Procedure:

  • Prepare the Reaction Mixture: For a 50 µL reaction, combine the following components on ice:

ComponentFinal ConcentrationVolume (µL)
10x PCR Buffer1x5
dATP, dCTP, dTTP200 µM each1
dGTP50 µM0.5
7-deaza-dGTP150 µM1.5
Forward Primer0.2-0.5 µM1
Reverse Primer0.2-0.5 µM1
DNA Template1-100 ng1
DNA Polymerase1-2.5 units0.5
DMSO (optional)5%2.5
Betaine (optional)1.3 M13
Nuclease-free water-to 50

Note: The optimal ratio of 7-deaza-dGTP to dGTP is typically 3:1. For templates with extremely high GC content, a combination of 7-deaza-dGTP, DMSO, and Betaine may be necessary.[3]

  • Perform Thermal Cycling:

StepTemperature (°C)TimeCycles
Initial Denaturation955-10 min1
Denaturation9530-60 sec30-40
Annealing55-68*30-60 sec
Extension721 min/kb
Final Extension725-10 min1
Hold41

*The annealing temperature should be optimized for the specific primer pair.

  • Analyze PCR Products: Analyze the PCR products by agarose gel electrophoresis. The incorporation of 7-deaza-dG may lead to a slight shift in the migration of the DNA fragment.

Protocol 3: Primer Extension Assay to Verify Incorporation

This protocol can be used to confirm the incorporation of a single 7-deaza-deoxynucleotide by a DNA polymerase.

Materials:

  • 5'-radiolabeled or fluorescently labeled DNA primer

  • DNA template with a known sequence downstream of the primer binding site

  • DNA polymerase (e.g., Klenow fragment, Sequenase)

  • 10x Polymerase Buffer

  • dNTP mix lacking the nucleotide to be tested

  • 7-deaza-dNTP (e.g., 7-deaza-dATP)

  • ddNTP sequencing ladder mix

  • Stop/Loading buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)

  • Nuclease-free water

Procedure:

  • Anneal Primer to Template:

    • Combine 1 pmol of labeled primer and 1.5 pmol of DNA template in a reaction tube.

    • Add 1x polymerase buffer to a final volume of 10 µL.

    • Heat to 95°C for 3 minutes and then cool slowly to room temperature to allow annealing.

  • Set up Extension Reactions: Prepare four reaction tubes on ice:

    • Reaction A (Adenine): Annealed primer/template, dNTP mix (-dATP), ddATP

    • Reaction G (Guanine): Annealed primer/template, dNTP mix (-dGTP), ddGTP

    • Reaction C (Cytosine): Annealed primer/template, dNTP mix (-dCTP), ddCTP

    • Reaction T (Thymine): Annealed primer/template, dNTP mix (-dTTP), ddTTP

    • Reaction 7-deaza-A: Annealed primer/template, dNTP mix (-dATP), 7-deaza-dATP

  • Perform Extension:

    • To each tube, add 1-2 units of DNA polymerase.

    • Incubate at the optimal temperature for the polymerase (e.g., 37°C) for 15-30 minutes.

  • Stop Reactions: Add an equal volume of Stop/Loading buffer to each reaction.

  • Analyze by Denaturing PAGE:

    • Heat the samples at 95°C for 5 minutes and then place on ice.

    • Load the samples onto a denaturing polyacrylamide sequencing gel.

    • Run the gel until the dyes have migrated an appropriate distance.

    • Visualize the bands by autoradiography or fluorescence imaging. Successful incorporation of 7-deaza-dAMP will result in a band at the corresponding position in the sequence, demonstrating that the polymerase can utilize it as a substrate.

Visualizations

Chemical_Synthesis_Workflow cluster_synthesis_cycle Automated Synthesis Cycle Deblocking 1. Deblocking (Remove 5'-DMT) Coupling 2. Coupling (Add 7-deaza-dAMP Phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize linkage) Capping->Oxidation Oxidation->Deblocking Repeat for next base Cleavage Cleavage from Support & Deprotection Oxidation->Cleavage After final cycle Start Start: Solid Support with first base Start->Deblocking Purification Purification (HPLC/PAGE) Cleavage->Purification FinalProduct Final Oligonucleotide Purification->FinalProduct

Caption: Workflow for phosphoramidite synthesis of a 7-deaza-dAMP modified oligonucleotide.

PCR_Workflow_GC_Rich cluster_pcr_cycle Thermal Cycling Template GC-Rich DNA Template (>70% GC) ReactionMix Prepare PCR Master Mix Template->ReactionMix ReactionComponents Standard dNTPs + 7-deaza-dGTP (3:1 ratio) + Betaine/DMSO ReactionMix->ReactionComponents Denaturation Denaturation (95°C) Disrupts secondary structures ReactionMix->Denaturation Annealing Annealing (55-68°C) Primers bind Denaturation->Annealing Extension Extension (72°C) Polymerase incorporates 7-deaza-dGTP Annealing->Extension Extension->Denaturation Repeat 30-40x Analysis Agarose Gel Electrophoresis Extension->Analysis After final cycle Sequencing Sanger or Next-Gen Sequencing Analysis->Sequencing Result Successful Amplicon of GC-Rich Region Analysis->Result

Caption: Workflow for PCR amplification of GC-rich DNA using 7-deaza-dGTP.

Conclusion

The incorporation of 7-deaza-dAMP and its guanosine analog into oligonucleotides provides a versatile tool for overcoming challenges associated with secondary structure formation in nucleic acids. By understanding the principles of their incorporation, both chemically and enzymatically, and their effects on oligonucleotide properties, researchers can leverage these modifications to improve the reliability and success of a wide range of molecular biology applications. The protocols and data presented here serve as a guide for the effective implementation of 7-deaza-purine-modified oligonucleotides in research and development.

References

Application Notes and Protocols for 7-deaza-2'-deoxyadenosine-5'-monophosphate (7-CH-5'-dAMP) in Polymerase Chain Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the utilization of 7-deaza-2'-deoxyadenosine-5'-triphosphate (7-deaza-dATP or c⁷AdTP), the active triphosphate form of 7-CH-5'-dAMP, in Polymerase Chain Reaction (PCR) protocols. The incorporation of modified nucleotides like 7-deaza-dATP into DNA during PCR offers unique advantages for various molecular biology applications, including the generation of DNA resistant to certain enzymatic cleavages and potentially altering DNA secondary structure.

7-deaza-dATP is an analog of deoxyadenosine triphosphate (dATP) in which the nitrogen atom at the 7-position of the purine ring is replaced by a carbon atom. This modification in the major groove of the DNA can influence interactions with DNA-binding proteins, including restriction endonucleases.

This document outlines the principles of using 7-deaza-dATP in PCR, provides a protocol for its incorporation, and discusses its effects on downstream applications.

Principle of Application

The enzymatic incorporation of 7-deaza-dATP into a growing DNA strand is catalyzed by DNA polymerases during PCR. Studies have shown that Taq polymerase can utilize 7-deaza-dATP as a substrate. However, the incorporation efficiency is lower compared to its natural counterpart, dATP.[1][2] Consequently, a complete replacement of dATP with 7-deaza-dATP is generally not effective for robust PCR amplification. Instead, a partial substitution approach is necessary, where the reaction mixture contains both dATP and 7-deaza-dATP.[1][2]

The primary application of incorporating 7-deaza-dATP is to create PCR products that are resistant to cleavage by specific restriction enzymes.[1][3] The absence of the N7 atom in the purine ring of adenine can prevent the necessary contacts for enzyme recognition and cleavage at specific sites.[1][3]

Experimental Protocols

General Considerations
  • Purity of 7-deaza-dATP: High-purity 7-deaza-dATP is crucial for successful PCR. Impurities can inhibit the DNA polymerase.

  • DNA Polymerase Selection: While Taq polymerase has been shown to incorporate 7-deaza-dATP, the efficiency may vary with other DNA polymerases.[1][2] It is recommended to empirically test different polymerases for optimal performance. High-fidelity polymerases may exhibit lower tolerance for modified nucleotides.

  • Optimization of dNTP Ratios: The ratio of 7-deaza-dATP to dATP is a critical parameter that needs to be optimized for each specific target sequence and DNA polymerase.

Protocol for PCR with Partial Substitution of dATP with 7-deaza-dATP

This protocol provides a starting point for incorporating 7-deaza-dATP into PCR products. Optimization of the 7-deaza-dATP:dATP ratio and MgCl₂ concentration is recommended for each new template and primer pair.

Table 1: PCR Reaction Setup (25 µL reaction volume)

ComponentStock ConcentrationFinal ConcentrationVolume for 1 reaction (µL)
10X PCR Buffer10X1X2.5
MgCl₂25 mM1.5 - 2.5 mM (optimize)1.5 - 2.5
dNTP mix (dCTP, dGTP, dTTP)10 mM each200 µM each0.5
dATP10 mM50 - 150 µM (optimize)0.125 - 0.375
7-deaza-dATP10 mM50 - 150 µM (optimize)0.125 - 0.375
Forward Primer10 µM0.4 µM1.0
Reverse Primer10 µM0.4 µM1.0
DNA Template1-100 ng/µL1-100 ng1.0
Taq DNA Polymerase5 U/µL1.25 U0.25
Nuclease-free waterto 25 µL

Note on dNTP Ratio: A starting point for the 7-deaza-dATP:dATP ratio can be 1:1 or 3:1. The total concentration of adenine nucleotides (dATP + 7-deaza-dATP) should be equal to the concentration of the other dNTPs (200 µM).

Table 2: Thermal Cycling Conditions (for a standard template)

StepTemperature (°C)TimeCycles
Initial Denaturation952-5 min1
Denaturation9530 sec30-35
Annealing55-65 (optimize)30 sec
Extension721 min/kb
Final Extension725-10 min1
Hold4

Workflow for Protocol Optimization

PCR_Optimization_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_analysis Analysis cluster_final Final Protocol start Define Target and Primers reagents Prepare Reagents: - High-purity 7-deaza-dATP - Standard dNTPs - DNA Polymerase start->reagents ratio Optimize 7-deaza-dATP:dATP Ratio (e.g., 1:3, 1:1, 3:1) reagents->ratio mgcl2 Optimize MgCl₂ Concentration (e.g., 1.5, 2.0, 2.5 mM) ratio->mgcl2 For each ratio annealing Optimize Annealing Temperature (Gradient PCR) mgcl2->annealing For best condition gel Agarose Gel Electrophoresis (Check for yield and specificity) annealing->gel gel->ratio If PCR fails, adjust ratio restriction Restriction Enzyme Digestion (Confirm incorporation and resistance) gel->restriction If PCR is successful sequencing DNA Sequencing (Optional: check fidelity) restriction->sequencing final_protocol Establish Final Optimized Protocol restriction->final_protocol sequencing->final_protocol

Caption: Workflow for optimizing PCR with 7-deaza-dATP.

Data Presentation and Expected Results

Effect on PCR Amplification

The partial substitution of dATP with 7-deaza-dATP may lead to a decrease in PCR product yield compared to a standard PCR with only natural dNTPs. This is due to the lower incorporation efficiency of the modified nucleotide by DNA polymerases.[1][2] Optimization of the 7-deaza-dATP:dATP ratio is key to balancing incorporation with sufficient amplification.

Table 3: Hypothetical Quantitative Data on PCR Yield with Varying 7-deaza-dATP:dATP Ratios

7-deaza-dATP:dATP RatioPCR Product Yield (ng/µL)Relative Yield (%)
0:1 (Control)100100
1:38585
1:16060
3:13030
1:055

Note: These are illustrative values. Actual yields will vary depending on the template, primers, and polymerase used.

Impact on Downstream Applications

The primary advantage of using 7-deaza-dATP is the generation of PCR products resistant to certain restriction enzymes. The presence of 7-deaza-adenine within the recognition sequence of a restriction enzyme can inhibit its cleavage activity.[1][3]

Table 4: Effect of 7-deaza-adenine on Restriction Enzyme Cleavage

Restriction EnzymeRecognition SequenceCleavage of 7-deaza-A containing DNA
EcoRIG'AATTCInhibited[3]
ScaIAGT'ACTInhibited[3]
PvuIICAG'CTGNot significantly affected[3]
HindIIIA'AGCTTMay be affected
BamHIG'GATCCNot affected

This table provides examples based on available literature. The effect on other enzymes should be determined empirically.

The presence of 7-deaza-adenine in the template DNA may affect the efficiency and accuracy of Sanger sequencing and next-generation sequencing (NGS) platforms. It is advisable to perform a standard PCR on the modified product to generate unmodified templates for sequencing if issues arise.

Signaling Pathways and Logical Relationships

The use of 7-deaza-dATP in PCR is a direct biochemical modification of the amplification process and does not directly involve cellular signaling pathways. The logical relationship is a modification of the substrate for DNA polymerase, leading to an altered PCR product with new properties.

logical_relationship cluster_pcr PCR Process cluster_product PCR Product cluster_application Downstream Application dNTPs Standard dNTPs (dATP, dCTP, dGTP, dTTP) polymerase DNA Polymerase dNTPs->polymerase mod_dNTPs 7-deaza-dATP mod_dNTPs->polymerase mod_dna Modified DNA (contains 7-deaza-adenine) polymerase->mod_dna restriction Restriction Enzyme Digestion mod_dna->restriction cleavage_inhibited Cleavage Inhibited restriction->cleavage_inhibited Enzyme recognition site contains 7-deaza-A cleavage_normal Normal Cleavage restriction->cleavage_normal Enzyme recognition site does not contain 7-deaza-A

Caption: Logical flow of 7-deaza-dATP use in PCR.

Troubleshooting

ProblemPossible CauseRecommendation
Low or no PCR product - Ratio of 7-deaza-dATP to dATP is too high.- DNA polymerase is inhibited or inefficient with the modified nucleotide.- Suboptimal MgCl₂ concentration.- Decrease the proportion of 7-deaza-dATP.- Try a different DNA polymerase.- Perform a MgCl₂ titration.
Non-specific PCR products - Annealing temperature is too low.- Primer-dimer formation.- Increase the annealing temperature (use a gradient PCR for optimization).- Redesign primers if necessary.
Incomplete restriction digest of control (unmodified) DNA - Inactive restriction enzyme.- Incorrect buffer or incubation conditions.- Use a new aliquot of the enzyme.- Verify the recommended protocol for the enzyme.
Unexpected cleavage of modified DNA - The specific restriction enzyme is not inhibited by 7-deaza-adenine.- Low incorporation rate of 7-deaza-dATP.- Verify from literature if the enzyme is known to be sensitive to this modification.- Increase the ratio of 7-deaza-dATP to dATP (re-optimize PCR if necessary).

Conclusion

The incorporation of 7-deaza-dATP via PCR is a valuable technique for generating DNA fragments with resistance to specific restriction enzymes. Successful application requires careful optimization of the reaction conditions, particularly the ratio of the modified nucleotide to its natural counterpart. The provided protocols and guidelines offer a solid foundation for researchers to explore the utility of this compound in their molecular biology workflows.

References

Application of 7-deaza-dAMP in DNA Sequencing: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difficulties in sequencing DNA regions with high GC- or AT-content are a persistent challenge in molecular biology. These regions are prone to forming stable secondary structures, such as hairpins and stem-loops, which can impede the progress of DNA polymerase, leading to premature termination of the sequencing reaction and ambiguous data. In Sanger sequencing, this manifests as band compressions on electrophoresis gels, where distinct bands merge, making base calling inaccurate. To address these issues, nucleotide analogs such as 7-deaza-2'-deoxyadenosine-5'-monophosphate (7-deaza-dAMP), and more commonly its triphosphate form, 7-deaza-dATP (c7dATP), have been developed. This document provides detailed application notes and protocols for the use of 7-deaza-dAMP and its analogs in DNA sequencing.

The key principle behind the utility of 7-deaza-purines lies in their modified chemical structure. The nitrogen atom at the 7th position of the purine ring is replaced by a carbon atom. This substitution prevents the formation of Hoogsteen base pairs, which are non-Watson-Crick interactions that contribute significantly to the stability of secondary structures, without affecting the standard Watson-Crick base pairing required for accurate DNA synthesis.[1][2][3] The use of 7-deaza-dATP, often in conjunction with 7-deaza-dGTP, destabilizes these secondary structures, allowing for smoother polymerase progression and significantly improving the quality and accuracy of sequencing data.[4]

Key Applications

  • Resolving Band Compressions in Sanger Sequencing: The primary application of 7-deaza-dATP is in Sanger sequencing to resolve band compressions caused by secondary structures in AT-rich regions or regions with specific motifs prone to forming hairpins.[1] It is particularly effective against "M-type" motifs (5′-YGN1–2AR-3′) which are a major cause of compressions.[1]

  • Improving Sequencing of GC-Rich Templates: While 7-deaza-dGTP is the primary analog for GC-rich regions, the combined use of 7-deaza-dATP and 7-deaza-dGTP can further enhance sequencing quality by resolving compressions involving both G and A residues.[4]

  • Facilitating PCR Amplification of Difficult Templates: Incorporating 7-deaza-purines into the PCR reaction prior to sequencing can improve the yield and fidelity of amplification for templates that are resistant to standard PCR conditions due to high GC or AT content.[5][6]

  • Enhancing Read Quality in Next-Generation Sequencing (NGS): Although less commonly cited for 7-deaza-dATP specifically, the principle of using 7-deaza-dGTP to improve library preparation for GC-rich templates in NGS is well-established.[6] This improves cluster generation and sequencing accuracy for problematic genomic regions. The same principle can be applied to 7-deaza-dATP for templates with strong A-T secondary structures.

Chemical Principle of Action

The diagram below illustrates how the substitution of the N7 nitrogen with a CH group in 7-deaza-purines prevents the formation of Hoogsteen hydrogen bonds, thereby destabilizing DNA secondary structures.

G cluster_0 Standard Purine (Adenine/Guanine) cluster_1 7-Deaza-Purine (7-deaza-Adenine/Guanine) Standard_Purine Purine Ring (with N7) N7 N7 Nitrogen Hoogsteen_H_Bond Hoogsteen Hydrogen Bond N7->Hoogsteen_H_Bond Participates in Secondary_Structure Stable Secondary Structure Hoogsteen_H_Bond->Secondary_Structure Stabilizes 7_Deaza_Purine 7-Deaza-Purine Ring (N7 replaced by CH) CH_Group CH Group No_Hoogsteen No Hoogsteen Hydrogen Bond CH_Group->No_Hoogsteen Prevents formation of Destabilized_Structure Destabilized Secondary Structure No_Hoogsteen->Destabilized_Structure Leads to

Caption: Mechanism of 7-deaza-purines in destabilizing DNA secondary structures.

Quantitative Data Summary

The following tables summarize the quantitative improvements observed when using 7-deaza-purine analogs in DNA sequencing.

Table 1: Resolution of Band Compressions in Sanger Sequencing

Template CharacteristicNucleotide MixCompression ResolutionReference
M-type motifs (e.g., 5′-YGN1–2AR-3′)dNTPs with 7-deaza-dGTPPartial resolution[1]
M-type motifs (e.g., 5′-YGN1–2AR-3′)dNTPs with 7-deaza-dGTP and 7-deaza-dATPComplete elimination[1]
L-type motifs (GC-rich stem-loops)dNTPs with 7-deaza-dGTP and 7-deaza-dATPPartial resolution (if G-A pairing in loop)[1]
GC-rich templates (50-60% GC)100% 7-deaza-dGTP9 compressed regions observed[7]
GC-rich templates (50-60% GC)4:1 ratio of 7-deaza-dGTP:dITP7 of 9 compressions resolved[7]

Table 2: Improvement in Sequencing Read Quality and Length

ParameterConditionResultReference
Read LengthStandard dNTPsReadable sequence up to ~400 bases[1]
Read LengthdNTPs with 7-deaza-dATP and 7-deaza-dGTPReadable sequence up to 1000 bases[1]
Base Assignment AccuracyStandard dNTPsAmbiguous base calling due to compressions[4]
Base Assignment AccuracyReplacement of dATP with 7-deaza-dATPHigher accuracy in manual and automated base assignment[4]
Chain Termination UniformityStandard dNTPs with fluorescent ddNTPsNon-uniform termination frequency[4]
Chain Termination UniformityReplacement of dATP with 7-deaza-dATPHigher degree of uniformity in termination reactions[4]

Experimental Protocols

Protocol 1: PCR Amplification with 7-deaza-dGTP for GC-Rich Templates Prior to Sequencing

This protocol is useful for generating a sufficient amount of template for sequencing when the target region is GC-rich and difficult to amplify.

Workflow Diagram:

G cluster_workflow PCR Amplification Workflow for GC-Rich DNA start Start: GC-Rich DNA Template prep_reaction Prepare PCR Master Mix (with 7-deaza-dGTP) start->prep_reaction pcr Perform Thermal Cycling prep_reaction->pcr verify Verify Amplicon by Gel Electrophoresis pcr->verify cleanup Purify PCR Product verify->cleanup sequence Proceed to Sanger or NGS Sequencing cleanup->sequence

Caption: Workflow for PCR amplification of GC-rich templates using 7-deaza-dGTP.

Materials:

  • DNA template (1-10 ng of genomic DNA)

  • Forward and reverse primers (0.2 µM final concentration)

  • High-fidelity, hot-start DNA polymerase (e.g., Taq DNA polymerase, 2.5 U)

  • Standard dNTP mix (dATP, dCTP, dTTP at 10 mM each)

  • 7-deaza-dGTP solution (10 mM)

  • PCR buffer (as recommended by polymerase manufacturer)

  • Nuclease-free water

Procedure:

  • Prepare the dNTP/7-deaza-dGTP Mix: For a final concentration of 200 µM for each nucleotide in the reaction, prepare a working solution by mixing standard dNTPs and 7-deaza-dGTP. A common ratio is 3:1 of 7-deaza-dGTP to dGTP.[3]

    • dATP: 2 µL of 10 mM stock

    • dCTP: 2 µL of 10 mM stock

    • dTTP: 2 µL of 10 mM stock

    • dGTP: 0.5 µL of 10 mM stock

    • 7-deaza-dGTP: 1.5 µL of 10 mM stock

    • Nuclease-free water to a convenient volume.

  • Set up the PCR Reaction (50 µL total volume):

    • 10x PCR Buffer: 5 µL

    • dNTP/7-deaza-dGTP mix (from step 1): 1 µL

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • DNA Template (1-10 ng/µL): 1 µL

    • Taq DNA Polymerase (5 U/µL): 0.5 µL

    • Nuclease-free water: to 50 µL

  • Perform Thermal Cycling:

    • Initial Denaturation: 95°C for 10 minutes

    • 35-40 Cycles:

      • Denaturation: 95°C for 40 seconds

      • Annealing: 55-65°C for 30 seconds (optimize for primer pair)

      • Extension: 72°C for 1 minute (adjust for amplicon length)

    • Final Extension: 72°C for 5-10 minutes

    • Hold: 4°C

  • Verification and Purification:

    • Run 5 µL of the PCR product on a 1-2% agarose gel to verify the size and purity of the amplicon. Note: Ethidium bromide staining may be less efficient for DNA containing 7-deaza-dGTP, potentially making the band appear fainter than expected.

    • Purify the remaining PCR product using a standard PCR clean-up kit to remove primers and unincorporated nucleotides.

  • Sequencing:

    • Use the purified PCR product as the template for Sanger or NGS sequencing.

Protocol 2: Cycle Sequencing with 7-deaza-dATP and 7-deaza-dGTP

This protocol is for performing the Sanger sequencing reaction itself, using 7-deaza analogs to overcome secondary structures.

Materials:

  • Purified DNA template (PCR product or plasmid)

  • Sequencing primer

  • Cycle sequencing kit (e.g., BigDye™ Terminator v3.1)

  • 7-deaza-dATP (c7dATP) solution

  • 7-deaza-dGTP (c7dGTP) solution

  • Sequencing buffer

Procedure:

  • Modify the Sequencing Premix: Many commercial sequencing kits contain dGTP. To resolve strong secondary structures, it is often necessary to use a premix where dGTP is already replaced with 7-deaza-dGTP. For issues with AT-rich secondary structures, dATP must also be replaced. Some commercial kits offer dGTP-free mixes to which you can add your own guanine analog. For replacing dATP, you will need to prepare a custom nucleotide mix.

  • Prepare Custom Nucleotide Mix (if required):

    • If your sequencing kit allows for custom nucleotide mixes, replace the standard dATP and dGTP with 7-deaza-dATP and 7-deaza-dGTP, respectively, at the same concentration as the other deoxynucleotides (dCTP and dTTP).[1]

  • Set up the Cycle Sequencing Reaction (10 µL total volume):

    • Sequencing Premix (containing 7-deaza-dATP and 7-deaza-dGTP): 2 µL

    • 5x Sequencing Buffer: 2 µL

    • DNA Template:

      • PCR product (10-40 ng)

      • Plasmid (200-500 ng)

    • Sequencing Primer (3.2 µM): 1 µL

    • Nuclease-free water: to 10 µL

  • Perform Cycle Sequencing:

    • Initial Denaturation: 96°C for 1 minute

    • 25-30 Cycles:

      • Denaturation: 96°C for 10 seconds

      • Annealing: 50°C for 5 seconds

      • Extension: 60°C for 4 minutes

    • Hold: 4°C

  • Post-Reaction Clean-up:

    • Remove unincorporated dye terminators using ethanol/EDTA precipitation or a column-based purification method.

  • Capillary Electrophoresis:

    • Resuspend the purified sequencing products in Hi-Di™ Formamide and run on an automated capillary electrophoresis DNA sequencer.

Conclusion

The use of 7-deaza-dAMP, primarily in its triphosphate form (7-deaza-dATP), is a powerful tool for overcoming challenges in DNA sequencing caused by secondary structures.[1][4] When used in conjunction with 7-deaza-dGTP, it can resolve severe band compressions, increase read length, and improve the overall accuracy of base calling in Sanger sequencing.[1][4] While its application in NGS is less documented, the underlying principle of destabilizing secondary structures to improve polymerase processivity is equally relevant for preparing high-quality libraries from difficult genomic regions. The protocols provided here offer a starting point for researchers to optimize their sequencing workflows for problematic templates.

References

Application Notes and Protocols for Site-Specific Incorporation of 7-Deaza-dAMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the site-specific incorporation of 7-deaza-2'-deoxyadenosine monophosphate (7-deaza-dAMP), and its more commonly utilized analogue 7-deaza-2'-deoxyguanosine triphosphate (7-deaza-dGTP), into oligonucleotides. These modified nucleosides are instrumental in overcoming challenges associated with GC-rich DNA sequences and have significant applications in diagnostics and drug development.

Introduction

7-Deaza-purine analogs, such as 7-deaza-dAMP and 7-deaza-dGTP, are modified nucleosides where the nitrogen atom at the 7-position of the purine ring is replaced by a carbon atom. This modification disrupts the formation of Hoogsteen base pairs, which can lead to secondary structures in GC-rich DNA regions. Consequently, the incorporation of these analogs can significantly improve the efficiency and fidelity of DNA polymerization in techniques like Polymerase Chain Reaction (PCR) and Sanger sequencing. These attributes make them valuable tools for research, diagnostics, and the development of oligonucleotide-based therapeutics.

Applications in Research and Drug Development

  • Improved Amplification of GC-Rich Regions: The primary application of 7-deaza-dGTP is to facilitate the PCR amplification of DNA templates with high guanine-cytosine (GC) content. Standard PCR of these regions often results in low yield or no product due to the formation of stable secondary structures that impede polymerase processivity.

  • Enhanced DNA Sequencing Quality: Incorporation of 7-deaza-dGTP in PCR products leads to cleaner and more reliable Sanger sequencing results by reducing band compressions and other artifacts caused by GC-rich sequences.

  • Site-Specific Labeling and Modification: 7-deaza-dATP analogs can be functionalized for site-specific labeling of DNA with fluorescent dyes or other moieties for diagnostic and imaging applications.

  • Development of Therapeutic Oligonucleotides: Modified oligonucleotides are being explored as therapeutic agents. The enzymatic synthesis of these molecules using modified nucleoside triphosphates is a key area of research.

Quantitative Data Summary

ModificationPolymeraseMethodOligonucleotide LengthYield (%)Reference
7-phenyl-7-deazapurineKOD (exo-)PEX18-mer24 - 61ResearchGate

Note: The yield of modified oligonucleotides is dependent on the specific modification, the chosen DNA polymerase, and the purification method.

Experimental Protocols

Protocol 1: PCR Amplification of GC-Rich DNA using 7-Deaza-dGTP

This protocol is designed to improve the yield and specificity of PCR amplification of DNA templates with high GC content.

Materials:

  • DNA Template (with GC-rich region)

  • Forward and Reverse Primers

  • DNA Polymerase (e.g., Taq, Pfu, or a blend optimized for GC-rich templates)

  • 10X PCR Buffer

  • dNTP mix (10 mM each of dATP, dCTP, dTTP)

  • dGTP (10 mM)

  • 7-deaza-dGTP (10 mM)

  • Nuclease-free water

Procedure:

  • Prepare a dNTP/7-deaza-dGTP Mix: For optimal results, a mixture of dGTP and 7-deaza-dGTP is recommended. A common ratio is 1:3 (dGTP:7-deaza-dGTP).

    • To prepare a 10 mM working mix:

      • 2.5 µL of 10 mM dGTP

      • 7.5 µL of 10 mM 7-deaza-dGTP

      • Combine with the other dNTPs to a final concentration of 200 µM for each nucleotide in the final reaction.

  • Set up the PCR Reaction: Assemble the following components on ice in a PCR tube:

ComponentVolume (for 25 µL reaction)Final Concentration
10X PCR Buffer2.5 µL1X
dNTP/7-deaza-dGTP mix (as prepared above)0.5 µL200 µM each
Forward Primer (10 µM)1.25 µL0.5 µM
Reverse Primer (10 µM)1.25 µL0.5 µM
DNA Template (1-100 ng)1 µLVaries
DNA Polymerase0.25 µL1.25 units
Nuclease-free waterto 25 µL-
  • Thermocycling Conditions: The following cycling conditions are a starting point and should be optimized for your specific template and primers.

StepTemperature (°C)TimeCycles
Initial Denaturation952-5 min1
Denaturation9530 sec30-35
Annealing55-65*30 sec
Extension721 min/kb
Final Extension725-10 min1
Hold41

* Annealing temperature should be optimized based on the melting temperature (Tm) of the primers.

  • Analysis: Analyze the PCR product by agarose gel electrophoresis. An increase in the yield of the specific product and a decrease in non-specific products are expected compared to a reaction with 100% dGTP.

Protocol 2: Site-Specific Incorporation of a 7-Deaza-dAMP Analog via Primer Extension (PEX)

This protocol describes the site-specific incorporation of a single modified 7-deaza-adenosine triphosphate analog into a DNA strand.

Materials:

  • Single-stranded DNA template

  • Primer (designed to anneal upstream of the desired incorporation site)

  • DNA Polymerase (e.g., KOD (exo-), Vent (exo-))

  • 10X Polymerase Buffer

  • dNTP mix (10 mM each of dGTP, dCTP, dTTP)

  • Modified 7-deaza-dATP (10 mM)

  • Nuclease-free water

Procedure:

  • Anneal Primer to Template:

    • In a reaction tube, mix:

      • DNA Template (1 µM) - 10 µL

      • Primer (1.2 µM) - 12 µL

      • 10X Annealing Buffer - 3 µL

      • Nuclease-free water - to 30 µL

    • Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature.

  • Set up the Primer Extension Reaction:

ComponentVolume (for 50 µL reaction)Final Concentration
Annealed Primer/Template5 µL100 nM
10X Polymerase Buffer5 µL1X
dNTP mix (without dATP)1 µL200 µM each
Modified 7-deaza-dATP (1 mM)1 µL20 µM
DNA Polymerase1 µL2 units
Nuclease-free waterto 50 µL-
  • Incubation: Incubate the reaction at the optimal temperature for the chosen polymerase (e.g., 72°C for KOD polymerase) for 15-30 minutes.

  • Purification and Analysis:

    • The modified oligonucleotide can be purified using methods such as ethanol precipitation, spin columns, or denaturing polyacrylamide gel electrophoresis (PAGE).

    • Analysis of incorporation can be performed using mass spectrometry or by observing a mobility shift on a high-resolution denaturing PAGE gel if the modification adds significant mass.

Visualizations

Experimental Workflow for PCR with 7-Deaza-dGTP

PCR_Workflow cluster_prep Reaction Preparation cluster_pcr Thermocycling cluster_analysis Analysis prep_mix Prepare dNTP/7-deaza-dGTP Mix assemble Assemble PCR Reaction Components prep_mix->assemble initial_denat Initial Denaturation (95°C) assemble->initial_denat denat Denaturation (95°C) initial_denat->denat anneal Annealing (55-65°C) denat->anneal 30-35 cycles final_extend Final Extension (72°C) extend Extension (72°C) anneal->extend extend->denat gel Agarose Gel Electrophoresis final_extend->gel analyze Analyze Results gel->analyze

Caption: Workflow for PCR incorporation of 7-deaza-dGTP.

Experimental Workflow for Primer Extension (PEX)

PEX_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis anneal Anneal Primer to Template setup Set up PEX Reaction anneal->setup incubate Incubate at Optimal Temperature setup->incubate purify Purify Modified Oligonucleotide incubate->purify analyze Analyze Incorporation purify->analyze

Caption: Workflow for site-specific incorporation via Primer Extension.

Application Notes and Protocols for 7-CH-5'-dAMP in Antiviral Drug Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a hallmark of many viral infections. Activation of this pathway leads to the production of type I interferons and other inflammatory cytokines, establishing a potent antiviral state. Consequently, the cGAS-STING pathway has emerged as a promising target for the development of novel antiviral therapeutics. 7-CH-5'-dAMP, a derivative of 2'-deoxyadenosine-5'-monophosphate, is a valuable tool for researchers engaged in antiviral drug discovery targeting this pathway. As a nucleoside antimetabolite and analog, this compound can serve as a competitive inhibitor or modulator of enzymes that interact with dAMP, including cGAS. These application notes provide detailed methodologies for the use of this compound in both biochemical and cell-based high-throughput screening (HTS) assays to identify novel modulators of the cGAS-STING pathway for antiviral drug development.

Biochemical Applications: Screening for cGAS Inhibitors

Principle:

This compound can be utilized as a competitive inhibitor of cGAS in biochemical assays. By competing with the natural substrate ATP, it can modulate the production of cyclic GMP-AMP (cGAMP), the second messenger that activates STING. This allows for the screening of small molecules that either enhance or disrupt this competitive interaction, leading to the identification of potential cGAS inhibitors or activators.

Experimental Protocol: High-Throughput cGAS Inhibition Assay

This protocol outlines a 384-well plate-based assay to screen for inhibitors of cGAS activity using this compound as a competitive modulator.

Materials and Reagents:

  • Purified recombinant human cGAS protein

  • This compound

  • ATP and GTP

  • Herring Testis DNA (htDNA)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 50 mM NaCl, 1 mM DTT

  • Test compounds library

  • cGAMP detection kit (e.g., ELISA-based or fluorescence polarization-based)

  • 384-well assay plates (low-volume, non-binding surface)

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of test compounds in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each test compound solution into the wells of a 384-well assay plate.

    • For control wells, dispense 50 nL of DMSO (negative control) or a known cGAS inhibitor (positive control).

  • Reagent Preparation:

    • Prepare a 2X cGAS/htDNA solution in Assay Buffer.

    • Prepare a 2X Substrate/7-CH-5'-dAMP solution containing ATP, GTP, and this compound in Assay Buffer. The concentration of this compound should be empirically determined to achieve a desired level of partial inhibition (e.g., IC₂₀).

  • Assay Reaction:

    • Add 5 µL of the 2X cGAS/htDNA solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the enzymatic reaction by adding 5 µL of the 2X Substrate/7-CH-5'-dAMP solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination and cGAMP Detection:

    • Stop the reaction by adding 5 µL of 0.5 M EDTA to each well.

    • Proceed with the detection of cGAMP according to the manufacturer's protocol of the chosen detection kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each test compound relative to the DMSO and positive controls.

    • Plot the dose-response curves for hit compounds and determine their IC₅₀ values.

Quantitative Data Summary

ParameterConcentrationPurpose
Recombinant cGAS10 nMEnzyme source
htDNA10 ng/µLcGAS activator
ATP100 µMcGAS substrate
GTP100 µMcGAS substrate
This compound10-50 µM (to be optimized)Competitive modulator
Test Compounds10 µM (initial screen)Screening library
Known cGAS Inhibitor1 µM (e.g., RU.521)Positive control

Cell-Based Applications: Modulating the Antiviral Response

Principle:

In a cellular context, this compound can be used to probe the cGAS-STING pathway's response to viral infection or other stimuli. By potentially modulating intracellular nucleotide pools or directly interacting with cGAS, it can influence the production of type I interferons. This allows for the screening of compounds that either synergize with or antagonize the effects of this compound, providing insights into their mechanism of action on the antiviral response.

Experimental Protocol: High-Throughput Antiviral Reporter Assay

This protocol describes a cell-based assay using a reporter cell line to screen for modulators of the cGAS-STING pathway in the presence of this compound.

Materials and Reagents:

  • THP1-Dual™ cells (InvivoGen) or other suitable reporter cell line (e.g., expressing a luciferase reporter gene under the control of an IFN-inducible promoter)

  • This compound

  • Transfecting agent for DNA (e.g., Lipofectamine)

  • Stimulatory DNA (e.g., htDNA or viral DNA)

  • Test compounds library

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • 384-well clear-bottom white assay plates

Procedure:

  • Cell Seeding:

    • Seed the reporter cells into 384-well plates at a density of 2 x 10⁴ cells per well in 20 µL of culture medium.

    • Incubate for 4-6 hours to allow cells to attach.

  • Compound and this compound Addition:

    • Add 5 µL of test compound solution (at 5X final concentration) to the appropriate wells.

    • Add 5 µL of this compound solution (at 5X final concentration, to be optimized) to all wells except for the no-modulator controls.

  • Pathway Stimulation:

    • Prepare a complex of stimulatory DNA with a transfection reagent according to the manufacturer's instructions.

    • Add 5 µL of the DNA-transfection reagent complex to each well to stimulate the cGAS-STING pathway.

    • For negative controls, add transfection reagent only.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 18-24 hours.

  • Reporter Gene Assay:

    • Equilibrate the plates to room temperature.

    • Add luciferase assay reagent to each well according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luciferase signal to a cell viability readout (e.g., using a multiplexed viability dye).

    • Calculate the percentage of pathway modulation (inhibition or activation) for each test compound in the presence of this compound.

Quantitative Data Summary

ParameterConcentration/AmountPurpose
Reporter Cells2 x 10⁴ cells/wellHost for the pathway
Stimulatory DNA100 ng/wellcGAS-STING activator
This compound25-100 µM (to be optimized)Pathway modulator
Test Compounds10 µM (initial screen)Screening library
Known STING Agonist1 µg/mL (e.g., cGAMP)Positive control

Visualizations

cGAS_Biochemical_Screening cluster_workflow Biochemical HTS Workflow for cGAS Inhibitors Compound Test Compound Library (in 384-well plates) cGAS_htDNA Add cGAS + htDNA Compound->cGAS_htDNA Incubate1 Incubate (15 min) cGAS_htDNA->Incubate1 Substrate_dAMP Add ATP/GTP + this compound Incubate1->Substrate_dAMP Incubate2 Incubate (37°C, 60 min) Substrate_dAMP->Incubate2 Stop Stop Reaction (EDTA) Incubate2->Stop Detect Detect cGAMP (e.g., ELISA) Stop->Detect Analysis Data Analysis (IC50 determination) Detect->Analysis

Caption: Workflow for a biochemical high-throughput screen to identify cGAS inhibitors.

cGAS_STING_Pathway cluster_pathway cGAS-STING Signaling Pathway Cytosolic_DNA Cytosolic dsDNA (Viral or Self) cGAS cGAS Cytosolic_DNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP_GTP ATP + GTP ATP_GTP->cGAS dAMP_analog This compound (Competitive Inhibitor) dAMP_analog->cGAS STING STING (on ER) cGAMP->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 p_IRF3 p-IRF3 IRF3->p_IRF3 Nucleus Nucleus p_IRF3->Nucleus IFN Type I Interferons (Antiviral Response) Nucleus->IFN

Caption: The cGAS-STING signaling pathway and the inhibitory role of this compound.

Cell_Based_Screening cluster_workflow Cell-Based HTS Workflow for Pathway Modulators Seed_Cells Seed Reporter Cells (e.g., THP1-Dual™) Add_Reagents Add Test Compound + this compound Seed_Cells->Add_Reagents Stimulate Stimulate with Cytosolic DNA Add_Reagents->Stimulate Incubate Incubate (18-24h) Stimulate->Incubate Readout Measure Reporter Activity (Luminescence) Incubate->Readout Analyze Data Analysis (% Modulation) Readout->Analyze

Caption: Workflow for a cell-based high-throughput screen to identify cGAS-STING modulators.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. Always follow appropriate safety precautions when handling chemical and biological materials.

Application Notes and Protocols for Crystallographic Studies of DNA with 7-Deaza-Adenosine Modifications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The user's query for "7-CH-5'-dAMP" likely refers to a 7-deazaadenosine modification. In standard chemical nomenclature, the nitrogen atom at position 7 of the purine ring is replaced by a carbon-hydrogen (C-H) group, forming a 7-deazapurine. This modification is of significant interest in structural biology and drug development as it alters the electronic properties and hydrogen bonding potential in the major groove of the DNA double helix without disrupting the Watson-Crick base pairing.

A particularly useful variant for X-ray crystallography is 7-iodo-7-deaza-2'-deoxyadenosine . The heavy iodine atom serves as a powerful anomalous scatterer, which is instrumental for solving the phase problem in crystal structure determination. These application notes provide an overview of the utility of 7-deazaadenosine-modified DNA in crystallographic studies and detailed protocols for its synthesis, crystallization, and analysis.

Application Notes

Modification of DNA with 7-Deazaadenosine and its Analogs

7-Deazaadenosine is an isostere of adenosine where the N7 atom is replaced by a C-H group. This subtle change has significant consequences for the biochemical and biophysical properties of DNA:

  • Altered Major Groove Interactions: The removal of the N7 nitrogen, a hydrogen bond acceptor, prevents the formation of specific hydrogen bonds with proteins or other molecules that recognize this position. This makes 7-deazaadenosine-modified oligonucleotides excellent tools for probing DNA-protein interactions.

  • Minimal Structural Perturbation: The substitution of N7 with a C-H group is sterically conservative and generally does not significantly alter the overall B-form DNA conformation, making it a valuable probe for studying the unmodified DNA structure.

  • Resistance to N-glycosylase Activity: The C-N glycosidic bond in 7-deazapurine nucleosides is more stable to acid-catalyzed hydrolysis and enzymatic cleavage by certain DNA glycosylases.

The Role of 7-Iodo-7-Deazaadenosine in Phasing

The determination of a crystal structure by X-ray diffraction requires knowledge of both the amplitudes and the phases of the scattered X-rays. While amplitudes are directly measured, phases are lost during the experiment. This is known as the "phase problem". One of the most powerful methods to solve this is Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD) .

These methods rely on the presence of heavy atoms in the crystal, which exhibit anomalous scattering. When X-rays with an energy near the absorption edge of the heavy atom are used, the scattering factor of the atom changes in a predictable way, which allows for the calculation of the phases.

7-Iodo-7-deaza-2'-deoxyadenosine is an ideal tool for this purpose:

  • Heavy Atom for Phasing: The iodine atom is sufficiently heavy to produce a strong anomalous signal, facilitating the phasing process.

  • Site-Specific Incorporation: Using standard phosphoramidite chemistry, the modified nucleotide can be incorporated at any desired position within a synthetic DNA oligonucleotide. This allows for precise control over the location of the anomalous scatterer.

Quantitative Data Presentation

While a specific crystal structure of a DNA duplex containing 7-iodo-7-deazaadenosine is not publicly available, the following table summarizes the crystallographic data for a closely related structure: a Dickerson-Drew Dodecamer (DDD) containing 7-deaza-2'-deoxyadenosine (dzA), 7-deaza-2'-deoxyguanosine (dzG), 5-fluoro-2'-deoxycytidine (FdC), and 5-chloro-2'-deoxyuridine (CldU), complexed with RNase H.[1] This provides a representative example of the quality of crystallographic data that can be obtained with 7-deazapurine-modified DNA.

Parameter DZA-DDD1 DZA-DDD2
PDB ID Not provided in search resultsNot provided in search results
Resolution (Å) 1.52.3
Space Group P2₁2₁2₁P2₁2₁2₁
Unit Cell Dimensions (Å) a=45.1, b=65.8, c=85.7a=45.3, b=66.1, c=86.3
α, β, γ (°) 90, 90, 9090, 90, 90
Molecules per ASU 1 protein-DNA complex1 protein-DNA complex
R-work / R-free (%) 17.8 / 20.521.1 / 25.8
Number of unique reflections 36,45114,841
Completeness (%) 99.999.8
Redundancy 7.27.1

Experimental Protocols

Protocol 1: Synthesis of 7-Iodo-7-deaza-2'-deoxyadenosine Phosphoramidite

This protocol outlines the key steps for synthesizing the phosphoramidite building block required for oligonucleotide synthesis.

  • Synthesis of 7-deaza-2'-deoxyadenosine: Start from commercially available 7-deazaadenine. Perform a glycosylation reaction with a protected 2-deoxyribose derivative.

  • Iodination: The 7-position of the 7-deazaadenine ring is activated for electrophilic substitution. React 7-deaza-2'-deoxyadenosine with N-iodosuccinimide (NIS) in a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at room temperature for several hours to days.[2]

  • Protection of the 5'-hydroxyl group: React the 5'-hydroxyl group with dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine.

  • Phosphitylation: React the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base like N,N-diisopropylethylamine (DIPEA).

  • Purification: The final phosphoramidite product is purified by silica gel chromatography.

Protocol 2: Automated Solid-Phase DNA Synthesis

This protocol uses the synthesized phosphoramidite to incorporate the modified base into a DNA oligonucleotide.

  • Synthesizer Setup: Use a standard automated DNA synthesizer. The 7-iodo-7-deaza-2'-deoxyadenosine phosphoramidite is dissolved in anhydrous acetonitrile and placed on a designated port of the synthesizer.

  • Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction on a solid support (e.g., controlled pore glass). Each cycle consists of four steps:

    • De-blocking: Removal of the 5'-DMT protecting group with an acid (e.g., trichloroacetic acid).

    • Coupling: The 5'-hydroxyl group of the growing chain reacts with the phosphoramidite of the incoming nucleotide (either standard or the modified one).

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine in water/pyridine).

  • Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups on the bases and phosphates are removed using a concentrated ammonia solution.

  • Purification: The crude oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC).

Protocol 3: Crystallization of the Modified DNA

This protocol provides a general guideline for the crystallization of a modified DNA duplex.

  • Sample Preparation: Dissolve the purified and desalted single-stranded DNA oligonucleotides (the modified strand and its complement) in a buffer solution (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl).

  • Annealing: Mix the complementary strands in a 1:1 molar ratio. Heat the solution to 95°C for 5 minutes and then cool it slowly to room temperature over several hours to form the DNA duplex.

  • Crystallization Screening: Use a high-throughput crystal screen to test a wide range of crystallization conditions. The sitting drop vapor diffusion method is commonly used.

    • Mix a small volume (e.g., 1 µL) of the DNA solution with an equal volume of the reservoir solution from the screen.

    • Equilibrate the drop against a larger volume of the reservoir solution.

  • Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, salt, and buffer pH to obtain diffraction-quality crystals. For the DZA-DDD, crystallization was achieved in the presence of a protein (RNase H) and 5 mM MgCl2.[1]

Protocol 4: X-ray Diffraction and Phasing
  • Crystal Harvesting and Cryo-protection: Carefully mount a single crystal in a nylon loop and flash-cool it in a stream of liquid nitrogen. A cryoprotectant may be required to prevent ice formation.

  • Data Collection: Collect diffraction data at a synchrotron source. For MAD or SAD phasing, collect data at multiple wavelengths around the absorption edge of iodine.

  • Data Processing: Process the diffraction images to obtain the reflection intensities and their standard uncertainties.

  • Phase Determination: Use the anomalous signal from the iodine atoms to determine the initial phases. Software packages like SHELX, PHENIX, or CCP4 can be used for this purpose.

  • Model Building and Refinement: Build an initial model of the DNA into the electron density map and refine the structure to improve its agreement with the experimental data.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Annealing cluster_crystallography Crystallography cluster_result Result start 7-Deazaadenine iodo Iodination start->iodo phospho Phosphoramidite Synthesis iodo->phospho oligo Oligonucleotide Synthesis phospho->oligo hplc HPLC Purification oligo->hplc anneal Duplex Annealing hplc->anneal cryst Crystallization anneal->cryst xray X-ray Diffraction cryst->xray phasing Phasing (SAD/MAD) xray->phasing refine Structure Refinement phasing->refine structure 3D DNA Structure refine->structure

Caption: Experimental workflow from synthesis to structure determination.

phasing_principle cluster_experiment X-ray Experiment cluster_analysis Data Analysis cluster_modeling Structure Determination xray X-ray Beam (near I absorption edge) crystal Crystal with 7-Iodo-7-deaza-dAMP DNA xray->crystal diff_pattern Diffraction Pattern (Measured Amplitudes) crystal->diff_pattern anomalous Anomalous Signal (Friedel pair differences) diff_pattern->anomalous phase_calc Phase Calculation anomalous->phase_calc electron_density Electron Density Map phase_calc->electron_density model Model Building electron_density->model refinement Refinement model->refinement final_structure Final 3D Structure refinement->final_structure

References

Application Notes: Labeling DNA with 7-deaza-dAMP for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The use of 7-deaza-2'-deoxyadenosine-5'-triphosphate (7-deaza-dAMP) and its derivatives provides a versatile platform for labeling DNA for a wide range of imaging applications. By replacing the nitrogen atom at the 7-position of the purine ring with a carbon atom, 7-deaza-dAMP offers a site for the attachment of fluorophores or bioorthogonal handles without significantly disrupting DNA structure and function. This modification allows for the enzymatic incorporation of these labeled nucleotides into DNA, enabling the visualization of DNA synthesis, localization, and dynamics in both in vitro and in vivo systems. These application notes provide an overview of the available methods, quantitative data on the properties of labeled DNA, and detailed protocols for researchers, scientists, and drug development professionals.

There are two primary strategies for labeling DNA with 7-deaza-dAMP derivatives:

  • Direct Labeling: This method involves the enzymatic incorporation of a 7-deaza-dAMP analog that is directly conjugated to a fluorescent dye. This approach is straightforward and allows for immediate visualization of the labeled DNA.

  • Bioorthogonal Labeling: This two-step strategy involves the enzymatic incorporation of a 7-deaza-dAMP analog modified with a bioorthogonal functional group (e.g., an alkyne or cyclopropene). Subsequently, a fluorescent probe carrying the complementary reactive group (e.g., an azide) is introduced, leading to a specific "click" reaction that labels the DNA. This method offers the flexibility to use a variety of fluorophores without the need to synthesize a new fluorescent nucleotide for each.

Data Presentation

Table 1: Photophysical Properties of Fluorescent 7-deaza-dAMP Analogs
7-deaza-dAMP AnalogFluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
TAMRA-dATPTetramethylrhodamine555580Not Reported[1]
Cy3-dATPCyanine 3550570Not Reported[1]
BODIPY-dATPBoron-dipyrromethene503512Not Reported[1]
Rhodamine Green™-labeled 7-deaza-dATPRhodamine Green™502527Not Reported[2]
Tetramethylrhodamine-labeled 7-deaza-dATPTetramethylrhodamine555580Not Reported[2]
7-ethynyl-7-deaza-2'-deoxyadenosine(Intrinsic)280~4000.002 - 0.27[3]
Table 2: Thermal Stability of DNA Duplexes Containing 7-deaza-dAMP Analogs
ModificationEffect on Melting Temperature (Tm)NotesReference
7-substituted 7-deaza-purinesWell accommodated in the major groove of B-DNASubstituents like iodo, hexyn-1-yl, or 5-aminopentyn-1-yl were tested.[2][2]
7-(tripropargylamine)-7-deaza-2'-deoxyguanosineIncreases duplex stabilityWhile this is a guanosine analog, it demonstrates the stabilizing potential of modifications at the 7-position.[4][4]

Experimental Protocols

Protocol 1: Direct Fluorescent Labeling of DNA using Enzymatic Incorporation

This protocol describes the direct incorporation of a fluorescently labeled 7-deaza-dATP analog into a DNA strand using a DNA polymerase.

Materials:

  • DNA template

  • Primer

  • DNA Polymerase (e.g., Taq Polymerase, Klenow Fragment)

  • Standard dNTP mix (dGTP, dCTP, dTTP)

  • Fluorescent 7-deaza-dATP analog (e.g., TAMRA-dATP, Cy3-dATP)[1]

  • PCR buffer

  • Nuclease-free water

  • DNA purification kit

Procedure:

  • Reaction Setup: Prepare the labeling reaction mixture in a PCR tube on ice. The final concentrations of the components should be optimized based on the specific DNA polymerase and template. A typical reaction might include:

    • 1x PCR Buffer

    • 200 µM each of dGTP, dCTP, dTTP

    • 50 µM dATP

    • 10-50 µM Fluorescent 7-deaza-dATP analog

    • 0.2-0.5 µM DNA template

    • 0.5 µM Primer

    • 1-2.5 units of DNA Polymerase

    • Nuclease-free water to the final volume.

  • Enzymatic Reaction: Perform the labeling reaction using a thermocycler with a program suitable for the chosen DNA polymerase and template-primer pair. For a simple primer extension reaction, a single incubation step at the optimal temperature for the polymerase (e.g., 37°C for Klenow fragment, 72°C for Taq) for 1-2 hours may be sufficient. For PCR, a standard cycling protocol should be used.

  • Purification of Labeled DNA: Purify the labeled DNA from unincorporated nucleotides and enzymes using a suitable DNA purification kit (e.g., spin column-based).

  • Quantification and Quality Control: Determine the concentration and labeling efficiency of the purified DNA using a spectrophotometer or a fluorometer. The labeled DNA can be visualized on an agarose or polyacrylamide gel to confirm successful incorporation.

Protocol 2: Bioorthogonal Labeling of DNA via Click Chemistry

This protocol outlines a two-step method for labeling DNA. First, a 7-deaza-dAMP analog with an alkyne group is enzymatically incorporated. Second, a fluorescent azide is attached via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.[5][6][7]

Step 1: Enzymatic Incorporation of Alkyne-Modified 7-deaza-dAMP

Materials:

  • DNA template

  • Primer

  • DNA Polymerase (e.g., Vent (exo-))[8]

  • Standard dNTP mix (dGTP, dCTP, dTTP)

  • 7-alkyne-modified 7-deaza-dATP (e.g., 7-ethynyl-7-deaza-dATP)

  • Reaction buffer

  • Nuclease-free water

  • DNA purification kit

Procedure:

  • Enzymatic Reaction Setup: Follow the procedure described in Protocol 1, substituting the fluorescent 7-deaza-dATP with the alkyne-modified 7-deaza-dATP.

  • Purification: Purify the alkyne-modified DNA as described in Protocol 1.

Step 2: Click Chemistry Labeling

Materials:

  • Alkyne-modified DNA

  • Fluorescent azide (e.g., Alexa Fluor 488 Azide)

  • Copper(II)-TBTA complex stock solution (10 mM in 55% DMSO)[7]

  • Ascorbic acid stock solution (5 mM in water, freshly prepared)[7]

  • Triethylammonium acetate buffer (2 M, pH 7.0)[7]

  • DMSO

  • Nuclease-free water

  • DNA purification kit

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • Alkyne-modified DNA (20-200 µM final concentration)

    • 2 M Triethylammonium acetate buffer, pH 7.0 (to a final concentration of 0.2 M)

    • DMSO (to a final concentration of 50% v/v)

    • Fluorescent azide stock solution (1.5x the concentration of the DNA)

  • Vortex the mixture briefly.

  • Add Ascorbic Acid: Add the required volume of 5 mM ascorbic acid stock solution to a final concentration of 0.5 mM and vortex briefly.

  • Degas: Bubble an inert gas (e.g., argon or nitrogen) through the solution for 30 seconds.

  • Add Copper Catalyst: Add the required volume of 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.

  • Incubation: Flush the tube with inert gas, cap it tightly, and vortex thoroughly. Incubate the reaction at room temperature for 1-4 hours, or overnight, protected from light.

  • Purification: Purify the fluorescently labeled DNA using a DNA purification kit suitable for removing salts, catalysts, and excess fluorophores.

Protocol 3: Live-Cell Imaging of DNA Synthesis

This protocol is adapted from a study using fluorescent dATP analogs for in vivo imaging in zebrafish embryos.[1]

Materials:

  • Live specimens (e.g., zebrafish embryos, C. elegans)

  • Fluorescent 7-deaza-dATP analog (e.g., TAMRA-dATP) at a concentration of 1-5 mM in microinjection buffer.

  • Microinjection setup

  • Fluorescence microscope equipped for live-cell imaging.

Procedure:

  • Microinjection: Microinject the fluorescent 7-deaza-dATP analog into the cells or embryos of interest. The injection volume and location will depend on the specific organism and experimental goals.

  • Incubation: Allow the specimens to develop under standard conditions to allow for the incorporation of the fluorescent nucleotide into newly synthesized DNA during cell division.

  • Imaging: Mount the specimens on a microscope slide suitable for live imaging. Use a fluorescence microscope with the appropriate filter sets for the chosen fluorophore to visualize the labeled DNA in real-time. Acquire time-lapse images to observe processes such as DNA replication and chromosome segregation.[1]

Mandatory Visualization

experimental_workflow_direct_labeling cluster_preparation Reaction Preparation cluster_reaction Enzymatic Labeling cluster_analysis Analysis Template DNA Template & Primer PCR Primer Extension / PCR Template->PCR Reagents dNTPs & Fluorescent 7-deaza-dAMP Reagents->PCR Enzyme DNA Polymerase Enzyme->PCR Purification Purification PCR->Purification Imaging Fluorescence Imaging Purification->Imaging

Caption: Workflow for direct fluorescent labeling of DNA.

experimental_workflow_bioorthogonal_labeling cluster_step1 Step 1: Enzymatic Incorporation cluster_step2 Step 2: Click Chemistry cluster_analysis Analysis Template DNA Template & Primer PCR Primer Extension / PCR Template->PCR Reagents1 dNTPs & Alkyne- 7-deaza-dAMP Reagents1->PCR Enzyme DNA Polymerase Enzyme->PCR Purification1 Purification PCR->Purification1 AlkyneDNA Alkyne-modified DNA Purification1->AlkyneDNA Click Click Reaction AlkyneDNA->Click Reagents2 Fluorescent Azide & Cu(I) Catalyst Reagents2->Click Purification2 Purification Click->Purification2 Imaging Fluorescence Imaging Purification2->Imaging

Caption: Workflow for bioorthogonal labeling of DNA.

logical_relationship cluster_synthesis Probe Synthesis cluster_incorporation DNA Labeling cluster_application Imaging Application dAMP 7-deaza-dAMP Analog Fluorophore Fluorophore Bioorthogonal Bioorthogonal Handle Enzymatic Enzymatic Incorporation Fluorophore->Enzymatic Direct Labeling Bioorthogonal->Enzymatic Bioorthogonal Labeling Click Click Chemistry (if bioorthogonal) Enzymatic->Click InVitro In Vitro Imaging (e.g., single molecule) Enzymatic->InVitro InVivo Live Cell Imaging (e.g., DNA replication) Enzymatic->InVivo Click->InVitro Click->InVivo

Caption: Logical relationships in DNA labeling strategies.

References

Application Note & Protocol: Synthesis and Applications of 7-Ethynyl-7-Deaza-2'-deoxyadenosine (7-CH-dA) Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chemical modifications to oligonucleotides are pivotal for a wide range of applications in molecular biology, diagnostics, and therapeutics. Modifications at the 7-position of purines are of particular interest as they allow for the introduction of functional groups into the major groove of the DNA double helix without disrupting the Watson-Crick base pairing. The 7-deaza-7-ethynyl-2'-deoxyadenosine (also referred to as 7-CH-dA) modification replaces the N7 atom of adenine with a carbon atom, to which an ethynyl group is attached.[1][2] This modification provides a site for further functionalization via click chemistry and can be used to modulate the interactions between DNA and proteins.[3]

This document provides detailed protocols for the synthesis of oligonucleotides containing 7-CH-dA through two primary methods: enzymatic incorporation of the modified triphosphate (7-CH-dATP) and direct solid-phase chemical synthesis using a phosphoramidite monomer.

Synthesis Strategies

There are two principal methodologies for generating oligonucleotides containing the 7-CH-dA modification:

  • Enzymatic Incorporation: This "bottom-up" approach involves the synthesis of the modified 2'-deoxyribonucleoside 5'-O-triphosphate (7-CH-dATP). This modified triphosphate is then used as a substrate for a DNA polymerase in a template-directed primer extension (PEX) or Polymerase Chain Reaction (PCR) to generate the desired modified DNA strand.[4][5] This method is highly efficient for producing long, specifically modified DNA sequences.[3]

  • Solid-Phase Chemical Synthesis: This "top-down" method utilizes a chemically synthesized 7-CH-dA phosphoramidite building block. This monomer is incorporated into a growing oligonucleotide chain at defined positions using a standard automated DNA synthesizer.[2] This approach offers precise control over the placement and number of modifications within the sequence.

Experimental Protocols

Protocol 1: Enzymatic Synthesis via Primer Extension (PEX)

This protocol describes the incorporation of 7-CH-dATP into a DNA strand using a template and a DNA polymerase. KOD (exo-) DNA polymerase is often selected for its high fidelity and efficiency in incorporating modified nucleotides.[3]

Materials:

  • DNA Template (ssDNA)

  • Primer (ssDNA, complementary to the 3' end of the template)

  • Natural dNTPs (dGTP, dCTP, dTTP)

  • 7-Ethynyl-7-deaza-dATP (7-CH-dATP)

  • DNA Polymerase (e.g., KOD XL or Vent (exo-))[4][5]

  • 10x Polymerase Reaction Buffer

  • Nuclease-free water

  • Thermal cycler

  • Reagents for Polyacrylamide Gel Electrophoresis (PAGE) or HPLC purification

Procedure:

  • Reaction Setup: Assemble the primer extension reaction mixture in a PCR tube on ice. For a typical 20 µL reaction:

    • 10x Reaction Buffer: 2 µL

    • DNA Template (10 µM): 1 µL

    • Primer (10 µM): 1 µL

    • Natural dNTP mix (10 mM each): 0.4 µL

    • 7-CH-dATP (10 mM): 0.4 µL (or as required, may substitute natural dATP)

    • DNA Polymerase (e.g., KOD XL, 1 U/µL): 1 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Thermal Cycling:

    • Annealing: Place the reaction tube in a thermal cycler and run an initial denaturation at 95°C for 2 minutes, followed by annealing at a temperature appropriate for the primer-template duplex (e.g., 55°C) for 1 minute.

    • Extension: Increase the temperature to the optimal extension temperature for the polymerase (e.g., 70-72°C) and hold for 2-5 minutes, depending on the length of the desired product.[4]

    • Final Elongation: Perform a final extension step at 70-72°C for 5 minutes.[4]

  • Analysis and Purification:

    • Analyze a small aliquot (e.g., 2-5 µL) of the reaction product on a denaturing polyacrylamide gel (12.5% PAGE) to confirm the synthesis of the full-length product.[4]

    • Purify the modified oligonucleotide from the reaction mixture using denaturing PAGE or HPLC to remove unincorporated nucleotides, primers, and the template.

Enzymatic_Synthesis_Workflow cluster_0 Reaction Preparation cluster_1 Primer Extension Reaction cluster_2 Product Purification & Analysis Template Template + Primer Mix Assemble Reaction Mix Template->Mix dNTPs Natural dNTPs dNTPs->Mix Mod_dNTP 7-CH-dATP Mod_dNTP->Mix Polymerase DNA Polymerase (e.g., KOD exo-) Polymerase->Mix PEX Perform PEX in Thermal Cycler Mix->PEX Cycling Analysis PAGE Analysis PEX->Analysis Purification HPLC or PAGE Purification PEX->Purification Analysis->Purification Confirm Product FinalProduct Purified Modified Oligonucleotide Purification->FinalProduct

Caption: Workflow for enzymatic synthesis of 7-CH-dA modified primers.

Protocol 2: Solid-Phase Chemical Synthesis

This protocol outlines the incorporation of a 7-CH-dA phosphoramidite monomer during standard automated oligonucleotide synthesis.

Materials:

  • DNA Synthesizer (e.g., Applied Biosystems 394)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Standard DNA phosphoramidites (dA, dG, dC, dT)

  • 7-CH-dA phosphoramidite monomer

  • Anhydrous acetonitrile

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole, ETT)

  • Capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

  • Oxidizing solution (Iodine/water/pyridine)

  • Detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

Procedure (Synthesis Cycle for one incorporation):

  • Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the terminal nucleoside on the solid support by washing with the detritylation solution. This exposes the 5'-hydroxyl group for the next coupling step.

  • Coupling: The 7-CH-dA phosphoramidite monomer and the activator solution are delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group, extending the oligonucleotide chain.[6] A high coupling efficiency (>99%) is critical for synthesizing long, high-quality oligonucleotides.[7]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents. This prevents the formation of deletion mutants (sequences missing a base) in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester by the iodine solution.

  • Cycle Repetition: The four steps (Detritylation, Coupling, Capping, Oxidation) are repeated for each subsequent monomer until the full-length oligonucleotide is assembled.

  • Final Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the CPG solid support using concentrated ammonium hydroxide. The same solution, typically with heating (e.g., 55°C for 8-12 hours), removes the protecting groups from the phosphodiester backbone and the nucleobases.[6]

  • Purification: The crude oligonucleotide is purified, typically by HPLC, to isolate the full-length product.

Solid_Phase_Synthesis_Workflow start Start: Solid Support with Initial Nucleoside detritylation 1. Detritylation (Remove 5'-DMT group) start->detritylation coupling 2. Coupling (Add 7-CH-dA Phosphoramidite) detritylation->coupling capping 3. Capping (Block unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Stabilize linkage) capping->oxidation loop_cond More bases to add? oxidation->loop_cond loop_cond->detritylation Yes deprotection Final Cleavage & Deprotection loop_cond->deprotection No purification Purification (HPLC) deprotection->purification end Final Modified Oligonucleotide purification->end

Caption: Iterative cycle for solid-phase synthesis of modified oligonucleotides.

Data Summary

The efficiency of synthesis and the biological activity of the resulting modified oligonucleotides are critical parameters. The following table summarizes representative quantitative data from the literature.

ParameterMethodModification/SequenceValueReference
Isolated Yield Enzymatic (PEX)18-mer DNA with phenyl-substituted 7-deazapurine24–61%[3]
IC₅₀ HCV NS5b Polymerase Inhibition7-deaza-7-ethynyl-2'-C-methyladenosine triphosphate0.75 µM[8]
IC₅₀ HCV NS5b Polymerase Inhibition7-deaza-7-ethynyl-2'-deoxy-2'-fluoro-2'-C-methyladenosine triphosphate0.4 µM[8]
EC₅₀ HCV Replicon Assay7-deaza-7-ethynyl-2'-C-methyladenosine0.09 µM[8]
Coupling Efficiency Solid-Phase SynthesisStandard Oligonucleotides>99% achievable[6][7]

Applications and Significance

The introduction of an ethynyl group at the 7-position of adenine provides a versatile chemical handle for a variety of applications.

Applications center_node 7-CH-dA Modified Oligonucleotide app1 Probing DNA-Protein Interactions center_node->app1 Major Groove Modification app2 Therapeutic Development (e.g., Antiviral Agents) center_node->app2 Inhibition of Viral Polymerases app3 Development of Aptamers & DNAzymes center_node->app3 Expanded Chemical Functionality app4 Advanced Diagnostics center_node->app4 Site-specific Labeling (Click Chemistry) app5 DNA Nanotechnology center_node->app5 Functionalized Building Blocks

Caption: Key application areas for 7-CH-dA modified oligonucleotides.

  • Probing DNA-Protein Interactions: Since the modification resides in the major groove, it can be used to study how proteins, such as restriction enzymes and polymerases, recognize and interact with their target DNA sequences.[3]

  • Therapeutics: Modified nucleosides and nucleotides can act as potent inhibitors of viral polymerases. As demonstrated with the Hepatitis C Virus (HCV) NS5b polymerase, 7-deaza-7-ethynyl-adenosine derivatives can serve as effective chain terminators of viral replication.[8]

  • Bioconjugation and Diagnostics: The terminal alkyne of the ethynyl group is a perfect handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the straightforward attachment of fluorophores, biotin, or other reporter molecules for diagnostic assays.

  • Functional Nucleic Acids: The incorporation of modified bases can expand the chemical diversity of DNA, enabling the selection of aptamers and DNA enzymes (DNAzymes) with novel binding and catalytic properties.[5]

References

Application Notes and Protocols for Protein-DNA Binding Assays Using 7-deaza-dAMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise recognition of DNA sequences by proteins is fundamental to numerous cellular processes, including transcription, replication, and DNA repair.[1][2] Understanding the molecular basis of these interactions is critical for basic research and for the development of therapeutics that target these pathways. One powerful tool for dissecting these interactions is the use of chemically modified oligonucleotides.

This document provides a detailed guide to the experimental design of protein-DNA binding assays using 7-deaza-7'-deoxyadenosine monophosphate (7-deaza-dAMP) . By replacing the nitrogen at the 7th position of the purine ring with a carbon, 7-deaza-dAMP removes a potential hydrogen bond acceptor site in the major groove of the DNA double helix without significantly distorting the overall B-form DNA structure.[3][4] This subtle modification allows researchers to probe the importance of specific major groove contacts for protein binding affinity and specificity.

These application notes are intended for researchers in molecular biology, biochemistry, and drug development who wish to investigate the nuanced mechanisms of protein-DNA recognition.

Principle of the Method

The core principle behind using 7-deaza-dAMP is to test the hypothesis that a protein of interest makes critical contacts with the N7 atom of adenine in its DNA target sequence. The N7 position is located in the major groove, a common site for sequence-specific recognition by DNA-binding proteins.

By comparing the binding affinity of a protein to an unmodified DNA probe versus a probe containing one or more 7-deaza-dA substitutions, one can infer the role of the N7 contact.

  • Significant decrease in binding affinity: Suggests the N7 of adenine is a critical hydrogen bond acceptor for the protein.

  • No change or minimal change in binding affinity: Indicates that this specific major groove contact is not essential for the interaction.

  • Increase in binding affinity: While less common, this could suggest that the removal of the N7 atom alleviates a steric or electrostatic clash.

This approach is particularly useful for validating structural models of protein-DNA complexes and for understanding the energetic contributions of individual atomic contacts.

Key Applications

  • Validating Protein-DNA Interaction Models: Confirming specific atomic contacts predicted by X-ray crystallography or computational modeling.

  • Characterizing Binding Specificity: Elucidating the energetic importance of major groove contacts for transcription factors, polymerases, and nucleases.[4][5]

  • Drug Development: Screening for small molecules that disrupt protein-DNA interactions by targeting specific contacts in the major groove.[6]

  • Modulating DNA Structure: Using 7-deaza-dA to alter structural features like DNA bending in poly(A) tracts.[3]

Experimental Design and Workflow

A typical experimental workflow involves designing and synthesizing modified oligonucleotides, performing binding assays, and analyzing the comparative data.

G cluster_design Phase 1: Design & Preparation cluster_assay Phase 2: Binding Assays cluster_analysis Phase 3: Analysis & Interpretation Hypothesis Formulate Hypothesis (e.g., 'Protein X contacts N7 of Adenine') Oligo_Design Design Oligo Probes (Control & 7-deaza-dA Modified) Hypothesis->Oligo_Design Synthesis Synthesize & Purify Oligos Oligo_Design->Synthesis Labeling Label Probes (e.g., Biotin, 32P, Fluorophore) Synthesis->Labeling EMSA EMSA Labeling->EMSA DNase DNase I Footprinting Labeling->DNase SPR Surface Plasmon Resonance (SPR) Labeling->SPR Quantify Quantify Binding Data EMSA->Quantify DNase->Quantify SPR->Quantify Compare Compare Results (Control vs. Modified) Quantify->Compare Conclusion Draw Conclusions Compare->Conclusion Conclusion->Hypothesis Refine Hypothesis

Caption: General experimental workflow for using 7-deaza-dAMP in protein-DNA binding studies.

Detailed Experimental Protocols

Oligonucleotides containing 7-deaza-dAMP can be obtained from commercial suppliers that offer custom DNA synthesis.[3] Ensure high purity (e.g., HPLC or PAGE purified) for all oligonucleotides used in binding assays.

Protocol 1: Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is a widely used technique to detect protein-DNA interactions.[7][8] The principle is that a protein-DNA complex migrates more slowly than the free DNA probe through a non-denaturing polyacrylamide gel.[9]

G start Start: Labeled Control & 7-deaza-dA DNA Probes prepare_rxn Prepare Binding Reactions: Probe + Protein Titration + Buffer start->prepare_rxn incubate Incubate at Optimal Temperature (e.g., 25°C for 30 min) prepare_rxn->incubate load_gel Load Samples onto Non-Denaturing PAGE Gel incubate->load_gel electrophoresis Run Electrophoresis (Constant Voltage, 4°C) load_gel->electrophoresis detect Detect Signal (Autoradiography, Chemiluminescence) electrophoresis->detect analyze Analyze Gel: Quantify Free vs. Bound Probe detect->analyze end End: Compare Binding Curves analyze->end

Caption: Workflow for a comparative Electrophoretic Mobility Shift Assay (EMSA).

Methodology:

  • Probe Preparation:

    • Design two complementary single-stranded oligonucleotides (ssDNA), one pair for the control sequence and one for the 7-deaza-dA modified sequence. The modification should be at the hypothesized contact site.

    • Anneal the complementary strands to form double-stranded DNA (dsDNA) probes.

    • Label the 5' end of one strand with [γ-³²P]ATP using T4 Polynucleotide Kinase or use a non-radioactive label like biotin or a fluorophore. Purify the labeled probes.

  • Binding Reaction (20 µL total volume):

    • Prepare a master mix of binding buffer (e.g., 20 mM HEPES pH 7.9, 50 mM KCl, 1 mM DTT, 5% glycerol).

    • In separate tubes, add a fixed amount of labeled probe (e.g., 20-50 fmol).

    • Add increasing concentrations of the purified DNA-binding protein to the tubes.

    • For each protein concentration, set up parallel reactions for the control probe and the 7-deaza-dA probe.

    • Include a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

    • Incubate reactions for 20-30 minutes at room temperature or 4°C, depending on protein stability.

  • Electrophoresis:

    • Add loading dye (without SDS) to each reaction.

    • Load samples onto a pre-run native polyacrylamide gel (4-6% acrylamide).

    • Run the gel at a constant voltage (e.g., 100-150V) at 4°C to prevent complex dissociation.

  • Detection and Analysis:

    • Dry the gel and expose it to a phosphor screen or X-ray film if using ³²P. For non-radioactive probes, perform the appropriate blotting and detection steps.

    • Quantify the intensity of the bands corresponding to free and bound probes using densitometry software.

    • Calculate the fraction of bound probe at each protein concentration and plot the data to determine the apparent equilibrium dissociation constant (Kd).

Protocol 2: DNase I Footprinting

This technique identifies the specific DNA sequence where a protein binds by protecting it from cleavage by DNase I.[10][11][12]

Methodology:

  • Probe Preparation:

    • Prepare control and 7-deaza-dA modified DNA fragments (typically 100-200 bp) containing the binding site.

    • Uniquely label one end of one strand with ³²P.

  • Binding and Digestion:

    • Set up binding reactions as in the EMSA protocol, with one tube containing no protein (control lane).

    • After incubation, add a pre-determined, limiting amount of DNase I to each reaction. Incubate for a short, standardized time (e.g., 1-2 minutes at room temperature).

    • Stop the reaction by adding a stop solution (e.g., containing EDTA).

  • Analysis:

    • Purify the DNA fragments by phenol:chloroform extraction and ethanol precipitation.

    • Resuspend the samples in formamide loading dye, denature by heating, and run on a denaturing (sequencing) polyacrylamide gel alongside a sequencing ladder (e.g., Maxam-Gilbert G-lane) of the same fragment.

    • Dry the gel and perform autoradiography.

    • The "footprint" will appear as a gap in the ladder of DNA fragments in the lane containing the protein, corresponding to the protected binding site. Compare the footprint on the control DNA to the 7-deaza-dA modified DNA. A weaker or absent footprint on the modified probe indicates reduced binding.

Protocol 3: Surface Plasmon Resonance (SPR)

SPR is a label-free method that allows for the real-time, quantitative analysis of binding kinetics and affinity.[1][13]

Methodology:

  • Chip Preparation:

    • Select a sensor chip (e.g., streptavidin-coated).

    • Synthesize 5'-biotinylated dsDNA probes (both control and 7-deaza-dA modified).

    • Immobilize the biotinylated DNA probes onto different flow cells of the sensor chip. One flow cell should be left blank or immobilized with a non-target DNA to serve as a reference.

  • Binding Analysis:

    • Prepare a series of dilutions of the purified protein in a suitable running buffer (e.g., HBS-EP+).

    • Inject the protein solutions over the flow cells at a constant flow rate, starting with the lowest concentration.

    • Monitor the binding in real-time as a change in response units (RU).

    • After each protein injection (association phase), flow buffer alone over the chip to monitor the dissociation phase.

    • Between different protein concentrations, regenerate the chip surface if necessary using a mild solution (e.g., low pH glycine or high salt) to remove all bound protein.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Data Presentation and Interpretation

Quantitative data should be summarized in tables to facilitate direct comparison between the control and modified probes.

Table 1: Comparative EMSA Data
Protein Conc. (nM)% Bound Probe (Control DNA)% Bound Probe (7-deaza-dA DNA)
000
515.2 ± 1.85.1 ± 0.9
1035.5 ± 2.512.3 ± 1.5
2060.1 ± 3.125.8 ± 2.2
5085.4 ± 2.855.6 ± 3.5
10094.2 ± 1.578.9 ± 2.9
Apparent Kd (nM) 15.8 42.5

Note: Data are representative examples.

Interpretation: The ~2.7-fold increase in the apparent Kd for the 7-deaza-dA probe suggests that the N7 of adenine contributes significantly to the binding energy of the interaction.

Table 2: Comparative SPR Kinetic Data
DNA Probeka (1/Ms)kd (1/s)KD (nM)
Control2.1 x 10⁵3.5 x 10⁻³16.7
7-deaza-dA1.8 x 10⁵9.2 x 10⁻³51.1

Note: Data are representative examples.

Interpretation: The SPR data show that the primary effect of the 7-deaza-dA modification is a ~2.6-fold increase in the dissociation rate (kd), while the association rate (ka) is minimally affected. This indicates that the N7 contact is more important for stabilizing the formed complex than for the initial recognition event. The resulting KD value corroborates the EMSA findings.

References

Application Notes and Protocols for 7-CH-5'-dAMP in Single-Molecule Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-CH-5'-dAMP, also known as 7-deaza-2'-deoxyadenosine-5'-monophosphate, is a synthetic analog of the natural nucleotide deoxyadenosine monophosphate (dAMP). In this molecule, the nitrogen atom at the 7th position of the adenine base is replaced by a carbon atom. This modification alters the hydrogen bonding capabilities in the major groove of the DNA double helix without disrupting the Watson-Crick base pairing. The resulting change in the biophysical properties of DNA containing this analog makes this compound a valuable tool for various molecular biology applications, including single-molecule studies. These application notes provide an overview of the potential uses of this compound in single-molecule research and detailed protocols for its experimental application.

Key Properties and Rationale for Use in Single-Molecule Studies

The substitution of nitrogen with a CH group at the 7-position of the purine ring in this compound leads to several key properties that are advantageous for single-molecule investigations:

  • Reduced Secondary Structure Formation: DNA sequences rich in guanine and cytosine (GC-rich regions) are prone to forming stable secondary structures, such as G-quadruplexes, which can impede enzymatic processes. The incorporation of 7-deaza purines, including the corresponding triphosphate 7-deaza-dATP, can destabilize these alternative structures, facilitating the study of DNA-protein interactions and enzymatic activity on such templates.[1][2]

  • Altered DNA Flexibility and Conformation: The modification can subtly alter the local flexibility and conformation of the DNA duplex. These changes can be probed at the single-molecule level to understand the impact of base modifications on DNA mechanics and protein recognition.

  • Enzymatic Incorporability: The triphosphate form, 7-deaza-dATP, is a substrate for various DNA polymerases, allowing for its site-specific or random incorporation into DNA strands for subsequent single-molecule analysis.[3][4][5]

  • Probing DNA-Protein Interactions: The absence of the N7 hydrogen bond acceptor in the major groove can be used to investigate the specific contacts between DNA-binding proteins and the adenine base.[6][7][8]

Quantitative Data Summary

While specific quantitative data for this compound in single-molecule studies is limited in publicly available literature, the properties of its triphosphate precursor, 7-deaza-dATP, have been characterized in enzymatic assays.

ParameterValueEnzyme/SystemReference
Purity (HPLC) ≥ 95%Not ApplicableJena Bioscience[9]
λmax 270 nm (in Tris-HCl, pH 7.5)Not ApplicableJena Bioscience[9]
Molar Extinction Coefficient (ε) 11.3 L mmol⁻¹ cm⁻¹Not ApplicableJena Bioscience[9]
Incorporation SuccessfulKOD Dash, Pfu, Vent(exo-) DNA Polymerases[4]
Effect on DNA Stability Lowers melting temperature of dsDNANot ApplicableJena Bioscience[10]

Application 1: Single-Molecule FRET Studies of DNA Bending and Protein Binding

Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful technique to measure nanometer-scale distances and conformational changes in biomolecules.[11][12][13][14] By incorporating this compound into a DNA substrate labeled with a FRET donor and acceptor pair, researchers can investigate how this modification affects DNA bending or the binding of proteins that interact with the major groove.

Experimental Protocol: smFRET Assay
  • DNA Substrate Preparation:

    • Synthesize two single-stranded DNA oligonucleotides. One oligonucleotide should be labeled with a donor fluorophore (e.g., Cy3) and the other with an acceptor fluorophore (e.g., Cy5) at specific positions.

    • One of the oligonucleotides should contain a 7-deaza-adenine base at the desired position, introduced during synthesis using the corresponding phosphoramidite.

    • Anneal the two strands to form a double-stranded DNA construct. A biotin moiety can be incorporated at one end for surface immobilization.

  • Surface Passivation and Immobilization:

    • Prepare a quartz microscope slide with a passivated surface (e.g., using polyethylene glycol, PEG) to minimize non-specific binding.

    • Functionalize the surface with streptavidin.

    • Introduce the biotinylated DNA construct to the flow cell to immobilize it on the surface via the biotin-streptavidin interaction.

  • Single-Molecule Imaging:

    • Use a Total Internal Reflection Fluorescence (TIRF) microscope to excite the donor fluorophore.

    • Collect the fluorescence emission from both the donor and acceptor fluorophores simultaneously using a sensitive camera.

    • Record time traces of the fluorescence intensities.

  • Data Analysis:

    • For each single molecule, calculate the FRET efficiency (E) using the formula: E = I_A / (I_D + I_A), where I_A and I_D are the background-corrected intensities of the acceptor and donor, respectively.

    • Generate FRET efficiency histograms to identify different conformational states.

    • Analyze the time traces to study the dynamics of conformational changes.

    • Compare the results with an unmodified DNA control to determine the effect of the this compound modification.

FRET_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Oligo_Synth Oligonucleotide Synthesis (with 7-deaza-A, Cy3, Cy5, Biotin) Annealing Annealing Oligo_Synth->Annealing Immobilization Surface Immobilization (Streptavidin-Biotin) Annealing->Immobilization Immobilized DNA TIRF TIRF Microscopy Immobilization->TIRF Data_Acq Data Acquisition (Fluorescence Time Traces) TIRF->Data_Acq FRET_Calc Calculate FRET Efficiency Data_Acq->FRET_Calc Intensity Traces Histograms Generate FRET Histograms FRET_Calc->Histograms Dynamics Analyze Conformational Dynamics Histograms->Dynamics Conclusion Conclusion Dynamics->Conclusion Conclusion on Conformational Effects

Application 2: Nanopore Sequencing for Modified Base Detection and DNA-Protein Interaction Analysis

Nanopore sequencing offers a unique platform to study the physical and chemical properties of single nucleic acid molecules. As a DNA strand passes through a nanopore, it causes characteristic changes in the ionic current. The presence of a modified base like 7-deaza-adenine can alter this current signal, providing a potential method for its direct detection. Furthermore, the interaction of proteins with DNA containing this modification can be studied by observing changes in the translocation time or current blockade levels.

Experimental Protocol: Nanopore Sequencing Assay
  • Template Preparation:

    • Generate a DNA template containing this compound at specific locations. This can be achieved by PCR amplification using a mixture of dNTPs where dATP is partially or fully replaced by 7-deaza-dATP.[3]

    • Ligate a motor protein or a hairpin to the end of the DNA to control the translocation speed through the nanopore.

  • Nanopore Experiment Setup:

    • Assemble a nanopore sequencing flow cell according to the manufacturer's instructions (e.g., Oxford Nanopore Technologies).

    • Introduce the prepared DNA library into the flow cell.

  • Data Acquisition:

    • Apply a voltage across the nanopore membrane to drive the DNA through the pore.

    • Record the ionic current as a function of time for individual DNA molecules.

  • Data Analysis:

    • Use basecalling algorithms to align the raw current signal to the expected DNA sequence.

    • Analyze the current signal in the region of the 7-deaza-adenine modification and compare it to the signal from an unmodified adenine. Look for characteristic shifts in the current level or changes in the signal noise.

    • To study protein binding, introduce a DNA-binding protein of interest. Analyze changes in the translocation time (dwell time) or the depth of the current blockade when the protein is bound to its recognition site containing the modification.

    • Compare these signatures to those obtained with an unmodified DNA template to elucidate the role of the N7 position in the interaction.

Nanopore_Workflow cluster_prep Template Preparation cluster_exp Nanopore Sequencing cluster_analysis Data Analysis PCR PCR with 7-deaza-dATP Ligation Ligate Motor Protein/Hairpin PCR->Ligation Loading Load Library to Flow Cell Ligation->Loading Sequencing Voltage Application & Data Acquisition Loading->Sequencing Basecalling Basecalling & Alignment Sequencing->Basecalling Raw Current Data Signal_Analysis Analyze Current Signal at Modification Site Basecalling->Signal_Analysis Protein_Binding Analyze Dwell Time for Protein Interaction Basecalling->Protein_Binding Conclusion1 Conclusion1 Signal_Analysis->Conclusion1 Detect Modified Base Conclusion2 Conclusion2 Protein_Binding->Conclusion2 Characterize Protein Binding

Signaling Pathways

While this compound itself is not directly involved in intracellular signaling, its analog, 7-deaza-adenosine, can be metabolized to the triphosphate form and incorporated into cellular nucleic acids. This can have downstream effects on pathways involving DNA replication and repair. Furthermore, analogs like 7-deaza-adenosine have been shown to be potent inhibitors of viral RNA-dependent RNA polymerases, thereby interfering with viral replication pathways.[15][16] The diagram below illustrates a generalized pathway of how a 7-deaza-adenosine analog might exert its antiviral effect.

Signaling_Pathway Inhibition Inhibition No_Replication No_Replication Inhibition->No_Replication Blocks Viral Proliferation

Conclusion

This compound and its triphosphate precursor represent versatile tools for the single-molecule research community. Their unique biophysical properties allow for the investigation of fundamental aspects of DNA structure, dynamics, and interactions with proteins that are not easily accessible with natural DNA. The provided protocols offer a starting point for researchers to design and implement novel single-molecule experiments to further our understanding of these processes. As single-molecule techniques continue to evolve in their precision and throughput, the applications for modified nucleotides like this compound are expected to expand significantly.

References

Application of 7-Deazaadenosine in Aptamer Selection: Enhancing Binding Affinity and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The incorporation of modified nucleotides into nucleic acid libraries is a powerful strategy to enhance the chemical diversity of aptamers, often leading to improved binding properties such as higher affinity and specificity. 7-deazaadenosine, a structural analog of adenosine where the nitrogen at position 7 is replaced by a carbon atom, is a particularly useful modification in the context of aptamer selection. This modification can alter the hydrogen bonding potential and stacking interactions of the nucleobase, contributing to more effective binding to target molecules, especially within hydrophobic pockets.[1][2]

The use of 7-deazaadenosine-modified nucleotides, such as 7-deaza-dATP, during the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process allows for the selection of aptamers with novel functionalities.[1] These modified aptamers have shown significant promise in targeting proteins that are challenging for natural nucleic acid aptamers due to the hydrophilic nature of the standard DNA backbone.[1][3] By introducing hydrophobic moieties through modifications like 7-phenylbutyl-7-deazaadenine, it is possible to select for aptamers that engage in hydrophobic interactions with the target protein, leading to a substantial increase in binding affinity.[1][3]

Key Advantages of Using 7-Deazaadenosine in Aptamer Selection:

  • Increased Binding Affinity: Modified aptamers containing 7-deazaadenosine derivatives have demonstrated significantly higher binding affinities (in the low nanomolar range) compared to their unmodified counterparts.[1][3]

  • Enhanced Hydrophobic Interactions: The modification allows for the introduction of hydrophobic groups that can interact with hydrophobic pockets on target proteins, a type of interaction less accessible to natural DNA or RNA.[1]

  • Expanded Chemical Diversity: The incorporation of 7-deazaadenosine expands the chemical space of the aptamer library, increasing the probability of identifying high-affinity binders against a wide range of targets.[2]

  • Potential for "Undruggable" Targets: This approach is particularly promising for developing aptamers against difficult targets that have been challenging to address with traditional aptamers or other affinity reagents.[1]

Quantitative Data Summary

The inclusion of 7-deazaadenosine modifications has been shown to dramatically improve the binding affinities of aptamers for their targets. The following table summarizes the dissociation constants (Kd) of modified aptamers compared to their natural counterparts for different protein targets.

Target ProteinAptamer TypeDissociation Constant (Kd)Reference
Heat Shock Protein 70 (Hsp70)Natural DNA Aptamer (HSNat-2)>5 µM[1][3]
Heat Shock Protein 70 (Hsp70)7-phenylbutyl-7-deazaadenine Modified (HSc-2)Low nanomolar range[1][3]
Heat Shock Protein 70 (Hsp70)Natural DNA Aptamer (HSNat-9)>5 µM[3]
Heat Shock Protein 70 (Hsp70)7-phenylbutyl-7-deazaadenine Modified (HSc-9)Low nanomolar range[3]
β-secretase 1 (BACE1)7-deazaadenine and 5-chlorouracil Modified10 nM[4]

Experimental Protocols

I. Synthesis of 7-Deazaadenosine-Modified dATP

For specialized applications, such as the introduction of a hydrophobic phenylbutyl group, a modified 7-deaza-dATP can be synthesized. A general approach involves a Sonogashira coupling reaction to attach the desired functional group at the 7-position of 7-iodo-7-deaza-2'-deoxyadenosine, followed by reduction and phosphorylation to yield the triphosphate.[3]

II. Modified SELEX Protocol for 7-Deazaadenosine Aptamer Selection

This protocol outlines a magnetic bead-based SELEX procedure incorporating a 7-deazaadenosine-modified dATP.

1. Library Preparation and Initial Pool Generation:

  • A single-stranded DNA (ssDNA) library is designed with a central random region flanked by constant primer binding sites.

  • The initial modified library is generated by Polymerase Extension (PEX) from a 5'-biotinylated ssDNA template. The PEX reaction mixture includes standard dNTPs and the 7-deazaadenosine-modified dATP.[3]

  • The biotinylated template is then separated from the newly synthesized modified strand using streptavidin-coated magnetic beads.

2. Counter-Selection (Negative Selection):

  • To minimize non-specific binding, the modified ssDNA library is incubated with magnetic beads that do not have the target protein immobilized.

  • The supernatant containing the unbound sequences is collected for the positive selection step.[3]

3. Positive Selection:

  • The target protein is immobilized on magnetic beads.

  • The ssDNA library from the counter-selection step is incubated with the target-coated beads to allow for binding.[3]

4. Washing and Elution:

  • The beads are washed multiple times with a binding buffer to remove unbound and weakly bound sequences.

  • The bound ssDNA aptamers are then eluted from the beads, typically by heat denaturation.

5. PCR Amplification:

  • The eluted ssDNA is amplified by PCR using a biotinylated forward primer and a phosphorylated reverse primer.[3]

6. Single-Stranded DNA Generation:

  • The double-stranded PCR product is treated with lambda exonuclease to digest the phosphorylated strand, yielding the biotinylated, modified ssDNA for the next round of selection.[3][5]

  • Alternatively, streptavidin beads can be used to capture the biotinylated strand, and the complementary strand can be eluted with an alkaline solution.[6]

7. Iterative Rounds and Sequencing:

  • The process of counter-selection, positive selection, amplification, and ssDNA generation is repeated for several rounds (e.g., 9 rounds) to enrich the pool with high-affinity binders.[1][3]

  • The enriched pool is then subjected to high-throughput sequencing to identify individual aptamer candidates.

III. Binding Affinity Analysis

1. Bio-Layer Interferometry (BLI):

  • Biotinylated aptamers are immobilized on streptavidin-coated biosensors.

  • The biosensors are dipped into solutions containing varying concentrations of the target protein.

  • The association and dissociation rates are measured in real-time to calculate the dissociation constant (Kd).[3]

2. Fluorescent-Plate-Based Binding Assay:

  • The target protein is immobilized on the surface of a microplate.

  • Varying concentrations of fluorescently labeled aptamers are incubated in the wells.

  • After washing, the fluorescence intensity in each well is measured to determine the binding affinity.[3]

Visualizations

SELEX_Workflow_for_7_Deazaadenosine_Aptamers cluster_library_prep Library Preparation cluster_selection Selection cluster_amplification Amplification & Regeneration cluster_analysis Analysis ssDNA_library Initial ssDNA Library (5'-Biotinylated Template) pex Polymerase Extension (PEX) with 7-deaza-dATP ssDNA_library->pex ssDNA_generation1 Single-Strand Generation (Magneto-separation) pex->ssDNA_generation1 counter_selection Counter-Selection (Beads only) ssDNA_generation1->counter_selection positive_selection Positive Selection (Target-coated beads) counter_selection->positive_selection washing Washing positive_selection->washing elution Elution washing->elution pcr PCR Amplification (Biotinylated Fwd, Phosphorylated Rev) elution->pcr ssDNA_generation2 ssDNA Generation (Lambda Exonuclease Digestion) pcr->ssDNA_generation2 sequencing High-Throughput Sequencing pcr->sequencing After final round ssDNA_generation2->counter_selection Next Round characterization Binding Affinity Characterization sequencing->characterization

Caption: Modified SELEX workflow for 7-deazaadenosine aptamers.

Caption: Logical flow of 7-deazaadenosine modification benefits.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PCR Conditions with 7-deaza-5'-dAMP (c⁷dATP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Polymerase Chain Reaction (PCR) with 7-deaza-5'-dAMP (c⁷dATP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective use of this modified nucleotide.

Frequently Asked Questions (FAQs)

Q1: What is 7-deaza-5'-dAMP (c⁷dATP) and why is it used in PCR?

A1: 7-deaza-5'-dAMP (c⁷dATP) is a modified analog of deoxyadenosine triphosphate (dATP). It is primarily used in PCR and DNA sequencing to resolve issues arising from secondary structures in the DNA template, such as hairpins and G-quadruplexes. These structures can inhibit DNA polymerase, leading to failed or inefficient amplification. By substituting the nitrogen at the 7-position of the purine ring with a carbon, c⁷dATP reduces the potential for Hoogsteen base pairing, which is often involved in the formation of these secondary structures.[1][2] This helps to destabilize hairpins and allows the polymerase to proceed through complex regions, particularly those with high GC or AT content.

Q2: When should I consider using c⁷dATP in my PCR?

A2: You should consider using c⁷dATP when you encounter the following issues:

  • Low or no PCR product: especially when amplifying templates with known or suspected GC-rich or AT-rich regions that can form strong secondary structures.[3][4]

  • Band compressions in sequencing gels: The use of c⁷dATP can help to eliminate anomalies in electrophoretic mobility caused by secondary structures in the sequencing products.[5][6]

  • Inefficient amplification of long templates: Secondary structures can be more prevalent in longer DNA fragments, and c⁷dATP can help to improve the yield and completeness of the amplification.

Q3: Can c⁷dATP completely replace dATP in a PCR reaction?

A3: No, for most standard DNA polymerases like Taq, c⁷dATP cannot completely replace dATP. Taq polymerase incorporates 7-deaza-purine nucleotides less efficiently than their natural counterparts. It has been shown that for successful amplification, a mixture of both c⁷dATP and dATP is required.[7][8]

Q4: What is the recommended ratio of c⁷dATP to dATP?

A4: While the optimal ratio can be template-dependent, a common starting point for the guanosine analog (c⁷dGTP) is a 3:1 ratio of the 7-deaza nucleotide to the standard dNTP.[2][9] For c⁷dATP, empirical testing is recommended. You can start with a similar ratio and optimize based on your results.

Q5: How does c⁷dATP affect the melting temperature (Tm) of my PCR product?

A5: The incorporation of 7-deaza-purines generally leads to a lower melting temperature of the DNA double strand.[1] This is because the modification can slightly alter the helical structure and base stacking interactions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No PCR Product or Very Low Yield Inefficient incorporation of c⁷dATP: Taq polymerase has a lower affinity for c⁷dATP compared to dATP.[7][8]- Ensure that you are using a mixture of c⁷dATP and dATP. A complete replacement will likely fail.- Optimize the ratio of c⁷dATP to dATP. Start with a 3:1 ratio and perform a titration.
Suboptimal annealing temperature: The altered Tm of the product might require adjustments to the cycling conditions.- Lower the annealing temperature in increments of 2°C to find the optimal binding temperature for your primers.
Incorrect Magnesium concentration: dNTPs, including modified ones, chelate Mg²⁺ ions.- Optimize the MgCl₂ concentration. You may need to increase it slightly when adding more total dNTPs.
Non-Specific Bands Annealing temperature is too low: Lowering the annealing temperature to compensate for c⁷dATP might lead to non-specific primer binding.- If you have lowered the annealing temperature, try to increase it back in small increments.- Consider using a "touchdown PCR" protocol.
High primer concentration: Can lead to primer-dimer formation.- Reduce the primer concentration.
Smearing on an Agarose Gel Too many cycles: Over-amplification can lead to the accumulation of non-specific products and primer-dimers.- Reduce the number of PCR cycles.
Enzyme concentration is too high: Excess polymerase can sometimes lead to non-specific amplification.- Reduce the amount of DNA polymerase in the reaction.
Band Compressions Still Observed in Sequencing Gel Incomplete substitution with c⁷dATP: The ratio of c⁷dATP to dATP may not be sufficient to resolve all secondary structures.- Increase the proportion of c⁷dATP in your dNTP mix for the sequencing reaction.- Consider also using 7-deaza-dGTP (c⁷dGTP) in conjunction with c⁷dATP for templates with complex secondary structures involving both G and A residues.[6]

Quantitative Data Summary

The following table summarizes the quantitative effects of incorporating 7-deaza-purines into DNA. It is important to note that specific values can be highly dependent on the DNA sequence, the polymerase used, and the specific experimental conditions.

Parameter Effect of 7-deaza-purine Incorporation Notes
Melting Temperature (Tm) DecreasedThe substitution of dA with 7-deaza-dA in a DNA duplex has been observed to lower the Tm.
PCR Efficiency with Taq Polymerase Generally lower incorporation efficiency compared to natural dNTPs.[7][8]7-deaza-dGTP is incorporated more efficiently than 7-deaza-dATP by Taq polymerase.[7][8] A mixture with the corresponding natural dNTP is often required for c⁷dATP.[7][8]
DNA Polymerase Fidelity The impact on fidelity is not well-documented for c⁷dATP.For Taq polymerase, the fidelity is inherently low. The use of modified nucleotides could potentially alter the error rate. It is recommended to use a high-fidelity polymerase for applications requiring high sequence accuracy.

Experimental Protocols

Key Experiment: PCR Amplification of a GC-Rich Template using c⁷dATP

Objective: To amplify a DNA template with high GC content that is prone to forming secondary structures, leading to poor amplification with standard dNTPs.

Materials:

  • DNA template with high GC content

  • Forward and reverse primers

  • Thermostable DNA polymerase (e.g., Taq polymerase)

  • PCR buffer (10x)

  • MgCl₂ solution

  • Standard dNTP mix (containing dATP, dCTP, dGTP, dTTP)

  • 7-deaza-dATP (c⁷dATP) solution

  • Nuclease-free water

Methodology:

  • Prepare a modified dNTP mix:

    • To a sterile microcentrifuge tube, add the standard dNTP mix and the c⁷dATP solution.

    • A starting point is to create a mix where the final concentration of dATP is a 1:3 ratio of dATP:c⁷dATP, while the concentrations of dCTP, dGTP, and dTTP remain at their standard levels.

    • For example, to achieve a final concentration of 200 µM for each nucleotide in the PCR reaction, you could prepare a mix with 50 µM dATP, 150 µM c⁷dATP, 200 µM dCTP, 200 µM dGTP, and 200 µM dTTP.

  • Set up the PCR reaction:

    • On ice, combine the following components in a PCR tube:

      • 10x PCR Buffer: 5 µL

      • MgCl₂ (50 mM): 1.5 µL (final concentration 1.5 mM, may require optimization)

      • Modified dNTP mix: 1 µL

      • Forward Primer (10 µM): 1 µL

      • Reverse Primer (10 µM): 1 µL

      • DNA Template: 1-10 ng

      • Taq DNA Polymerase (5 U/µL): 0.25 µL

      • Nuclease-free water: to a final volume of 50 µL

  • Perform thermal cycling:

    • The following is a standard cycling protocol that may need optimization, particularly the annealing temperature:

      • Initial Denaturation: 95°C for 3 minutes

      • 30-35 Cycles:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-65°C for 30 seconds (optimize as needed)

        • Extension: 72°C for 1 minute per kb of product length

      • Final Extension: 72°C for 5 minutes

      • Hold: 4°C

  • Analyze the results:

    • Run the PCR product on an agarose gel to check for the presence and size of the amplified fragment.

    • Compare the results to a control reaction using only standard dNTPs.

Visualizations

PCR_Troubleshooting_Logic Troubleshooting Logic for PCR with c7dATP Start Start PCR with c7dATP CheckGel Analyze PCR Product on Gel Start->CheckGel NoProduct No/Low Product CheckGel->NoProduct No Band NonSpecific Non-Specific Bands CheckGel->NonSpecific Multiple Bands CorrectProduct Correct Product CheckGel->CorrectProduct Single Correct Band OptimizeRatio Optimize c7dATP:dATP Ratio (e.g., titrate from 1:3 to 3:1) NoProduct->OptimizeRatio Action IncreaseAnnealing Increase Annealing Temperature (or use Touchdown PCR) NonSpecific->IncreaseAnnealing Action LowerAnnealing Lower Annealing Temperature (in 2°C increments) OptimizeRatio->LowerAnnealing IncreaseMg Increase MgCl2 Concentration LowerAnnealing->IncreaseMg IncreaseMg->CheckGel ReducePrimers Reduce Primer Concentration IncreaseAnnealing->ReducePrimers ReducePrimers->CheckGel

Caption: Troubleshooting workflow for PCR with c⁷dATP.

Experimental_Workflow Experimental Workflow: Sequencing GC-Rich DNA Template GC-Rich DNA Template PCR PCR with c7dATP/dATP Mix Template->PCR Purification PCR Product Purification PCR->Purification Sequencing Sanger Sequencing Reaction (can also use c7dATP/dGTP) Purification->Sequencing Electrophoresis Capillary Electrophoresis Sequencing->Electrophoresis Analysis Sequence Analysis Electrophoresis->Analysis

References

Technical Support Center: Troubleshooting 7-deaza-dAMP Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the enzymatic incorporation of 7-deaza-dAMP (supplied as 7-deaza-dATP). This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during experiments involving this modified nucleotide.

Frequently Asked Questions (FAQs)

Q1: What is 7-deaza-dAMP and why is it used?

7-deaza-dAMP is a modified deoxyadenosine monophosphate where the nitrogen at the 7-position of the purine ring is replaced by a carbon atom. It is incorporated into DNA using its triphosphate form, 7-deaza-dATP. This modification prevents the formation of Hoogsteen base pairs without disrupting standard Watson-Crick base pairing. It is primarily used in Sanger sequencing to resolve band compressions caused by secondary structures in GC-rich regions, leading to cleaner sequencing data.[1]

Q2: I am observing low or no yield of my PCR product when using 7-deaza-dATP. What are the likely causes?

Low or no amplification is a common issue when incorporating modified nucleotides. The primary reasons include:

  • Incompatible DNA Polymerase: Not all DNA polymerases can efficiently incorporate 7-deaza-dATP. Family B polymerases, such as some variants of KOD and Pfu, and specialized engineered polymerases like Therminator, often exhibit better performance with modified nucleotides compared to standard Taq polymerase.[2][3]

  • Suboptimal Ratio of 7-deaza-dATP to dATP: Complete substitution of dATP with 7-deaza-dATP can significantly inhibit PCR for some polymerases like Taq.[4] Finding the optimal ratio is crucial.

  • Incorrect Reaction Conditions: The concentration of MgCl₂, dNTPs, and primers, as well as the annealing and extension times, may need optimization when using a modified nucleotide.

Q3: Can 7-deaza-dATP cause premature termination of DNA synthesis?

In some enzymatic contexts, yes. For instance, human telomerase can incorporate 7-deaza-dATP, but it leads to a prematurely shortened telomeric ladder, indicating that it can act as a chain terminator for this specific enzyme.[5] While this is not the typical behavior for DNA polymerases used in PCR and sequencing, it highlights that the enzymatic context is critical.

Q4: My Sanger sequencing results show weak signals or failed reactions with 7-deaza-dATP.

This could be due to several factors:

  • Poor Incorporation Efficiency: The polymerase used in the sequencing reaction may not be efficiently incorporating the 7-deaza-dATP.

  • Suboptimal Nucleotide Mix: The ratio of 7-deaza-dATP to dATP and to the dideoxynucleotides (ddNTPs) is critical for generating a full range of terminated fragments.

  • Template Quality: Poor quality template DNA can exacerbate issues with modified nucleotide incorporation.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues with 7-deaza-dAMP incorporation.

Problem 1: Low or No PCR Product Yield
Possible Cause Recommended Solution
Incompatible DNA Polymerase Switch to a DNA polymerase known to be more efficient with modified nucleotides. Family B polymerases (e.g., Pfu, KOD variants) or engineered polymerases (e.g., Therminator) are good candidates.[2][3][6]
Complete Substitution of dATP For enzymes like Taq polymerase, avoid complete replacement of dATP. Start with a 1:1 or 1:3 ratio of 7-deaza-dATP to dATP and optimize from there.[4]
Suboptimal MgCl₂ Concentration Titrate the MgCl₂ concentration. Modified dNTPs can alter the optimal Mg²⁺ requirement. Test a range from 1.5 mM to 4.0 mM.
Incorrect Annealing Temperature Perform a temperature gradient PCR to determine the optimal annealing temperature. The presence of modified nucleotides can affect primer annealing.
Insufficient Extension Time Increase the extension time to compensate for the potentially slower incorporation rate of the modified nucleotide. Add an extra 30-60 seconds per kb.
Poor Template Quality Ensure the template DNA is of high purity and integrity. Contaminants can inhibit polymerases, especially when using modified substrates.
Problem 2: Non-specific PCR Products or Primer-Dimers
Possible Cause Recommended Solution
Low Annealing Temperature Increase the annealing temperature in 1-2°C increments.
High Primer Concentration Reduce the primer concentration to the lowest effective level (e.g., 0.1-0.2 µM).
Excess Enzyme Use the lowest effective concentration of DNA polymerase.
"Hot Start" Not Used Employ a "hot start" DNA polymerase or a manual hot start protocol to minimize non-specific amplification during reaction setup.
Problem 3: Unresolved Band Compressions in Sanger Sequencing
Possible Cause Recommended Solution
Insufficient 7-deaza-dATP Ensure that 7-deaza-dATP has completely replaced dATP in the sequencing reaction mix, as this is its primary purpose in this application.[3]
Secondary Structure in Template If compressions persist, consider using 7-deaza-dGTP in place of dGTP as well, as GC-rich regions are a common cause of secondary structures.[7]
Sequencing Chemistry Ensure the sequencing kit and polymerase are compatible with 7-deaza-purines.

Experimental Protocols

Key Experiment: Testing Polymerase Compatibility and Optimal 7-deaza-dATP:dATP Ratio

This protocol is designed to systematically test the efficiency of 7-deaza-dAMP incorporation with different DNA polymerases and varying ratios of the modified nucleotide.

1. Reaction Setup:

Prepare a master mix for each DNA polymerase to be tested. For each polymerase, set up a series of reactions with varying ratios of 7-deaza-dATP to dATP (e.g., 0:1, 1:3, 1:1, 3:1, 1:0).

Component Volume (µL) Final Concentration
5X Polymerase Buffer101X
dNTP mix (without dATP) (10 mM each)1200 µM each
dATP/7-deaza-dATP mix (10 mM total)1200 µM total
Forward Primer (10 µM)1.250.25 µM
Reverse Primer (10 µM)1.250.25 µM
Template DNA (10 ng/µL)110 ng
DNA Polymerase0.5(as recommended by manufacturer)
Nuclease-free Waterto 50 µL

2. Thermal Cycling Conditions (Example for a 1 kb fragment):

  • Initial Denaturation: 95°C for 2 minutes

  • 30 Cycles:

    • Denaturation: 95°C for 30 seconds

    • Annealing: 55-65°C for 30 seconds (optimize with gradient)

    • Extension: 72°C for 1 minute 30 seconds

  • Final Extension: 72°C for 5 minutes

3. Analysis:

Run 10 µL of each PCR product on a 1% agarose gel to visualize the yield and specificity of the amplification. Compare the band intensities across the different ratios and polymerases to determine the optimal conditions.

Visualizations

Troubleshooting_Workflow Troubleshooting Poor 7-deaza-dAMP Incorporation start Start: Poor/No Product check_polymerase Is the DNA Polymerase compatible with modified dNTPs? start->check_polymerase change_polymerase Switch to a known compatible polymerase (e.g., KOD, Pfu variant) check_polymerase->change_polymerase No/Unknown check_ratio Are you using 100% 7-deaza-dATP? check_polymerase->check_ratio Yes change_polymerase->check_ratio success Successful Incorporation change_polymerase->success optimize_ratio Optimize 7-deaza-dATP:dATP ratio (e.g., 1:3, 1:1, 3:1) check_ratio->optimize_ratio Yes check_conditions Are reaction conditions optimized? check_ratio->check_conditions No optimize_ratio->check_conditions optimize_ratio->success optimize_mg Titrate MgCl₂ concentration (1.5 - 4.0 mM) check_conditions->optimize_mg No check_template Is template quality high? check_conditions->check_template Yes optimize_cycling Optimize annealing temperature and increase extension time optimize_mg->optimize_cycling optimize_cycling->check_template purify_template Re-purify template DNA check_template->purify_template No check_template->success Yes purify_template->success fail Problem Persists: Consult technical support

Caption: A logical workflow for troubleshooting poor 7-deaza-dAMP incorporation.

References

Technical Support Center: Oligonucleotides with 7-Deaza-Adenosine Modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oligonucleotides containing 7-deaza-adenosine modifications. The information is presented in a question-and-answer format to directly address common stability issues and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is 7-deaza-adenosine and why is it used in oligonucleotides?

A1: 7-deaza-adenosine is a modified nucleoside where the nitrogen at the 7th position of the purine ring is replaced by a carbon atom. This modification is primarily incorporated into oligonucleotides to disrupt Hoogsteen base pairing, which can reduce the formation of secondary structures like G-quadruplexes in guanine-rich sequences. This property is particularly beneficial in applications such as PCR and Sanger sequencing of GC-rich templates, as it helps to prevent polymerase pausing and band compressions on sequencing gels.[1]

Q2: What is the correct nomenclature for this modification? I've seen it referred to as 7-CH-5'-dAMP.

A2: The standard and widely accepted nomenclature for this modification is 7-deaza-2'-deoxyadenosine or simply 7-deaza-adenosine when incorporated into a DNA oligonucleotide. The term "this compound" is not a standard chemical name. When ordering or discussing this modification, it is best to use "7-deaza-adenosine" or specify the full chemical name to avoid confusion.

Q3: How does the 7-deaza-adenosine modification affect the thermal stability (Tm) of my oligonucleotide duplex?

A3: The effect of a 7-deaza-adenosine modification on the thermal stability (Tm) of an oligonucleotide duplex can vary. In some cases, the simple substitution of adenosine with 7-deaza-adenosine can lead to a slight decrease in Tm. However, the addition of certain substituents at the 7-position can increase duplex stability. For instance, oligonucleotides containing 7-substituted 8-aza-7-deazaadenines have been shown to influence duplex structure and stability.[2] It is recommended to perform thermal denaturation studies to determine the precise Tm of your specific modified oligonucleotide duplex.

Q4: Are oligonucleotides containing 7-deaza-adenosine more or less stable to nuclease degradation compared to unmodified oligonucleotides?

A4: While comprehensive comparative studies are limited, the primary purpose of the 7-deaza-adenosine modification is not to confer nuclease resistance. The stability against nucleases is largely determined by the phosphodiester backbone. To enhance nuclease resistance, other modifications such as phosphorothioate linkages or modifications at the 2'-position of the sugar are typically employed.[3][4][5] Therefore, it is expected that an oligonucleotide containing only a 7-deaza-adenosine modification will have a similar susceptibility to nuclease degradation as an unmodified oligonucleotide.

Troubleshooting Guides

Section 1: PCR and Sequencing Issues

Problem: I am getting no PCR product or a very low yield when using primers containing 7-deaza-adenosine.

Possible CauseRecommendation
Suboptimal Annealing Temperature The incorporation of 7-deaza-adenosine can slightly alter the melting temperature (Tm) of the primer. It is crucial to recalculate the primer Tm and optimize the annealing temperature in your PCR protocol, for example by using a temperature gradient.
Primer Design Issues Ensure that the primers are designed to be specific to the target sequence and are free of secondary structures or primer-dimer potential.
Incorrect dNTP Concentration Verify the concentration of your dNTP mix, including the 7-deaza-dATP. An imbalance in dNTP concentrations can inhibit the PCR reaction.
Polymerase Inhibition Some DNA polymerases may be less efficient at incorporating modified nucleotides. Consider trying a different DNA polymerase that is known to be more tolerant of base modifications.

Problem: I am observing band compressions in my Sanger sequencing results even after using 7-deaza-dATP in the sequencing reaction.

Possible CauseRecommendation
Incomplete Substitution of dATP Ensure that 7-deaza-dATP is effectively replacing dATP in the sequencing reaction mix. Using a pre-made sequencing mix with 7-deaza-dATP is recommended.
Highly Stable Secondary Structures For extremely stable GC-rich regions, 7-deaza-dGTP can be used in combination with 7-deaza-dATP to further reduce secondary structure formation.[1]
Sequencing Chemistry or Conditions Optimize the cycle sequencing parameters, such as denaturation and annealing/extension temperatures and times. The use of sequencing enhancers or additives like betaine or DMSO might also be beneficial.
Template Quality Ensure the purity and integrity of your DNA template. Contaminants can inhibit the sequencing reaction.
Section 2: Stability and Storage Issues

Problem: My 7-deaza-adenosine modified oligonucleotide appears to be degrading upon storage.

Possible CauseRecommendation
Improper Storage Conditions Lyophilized oligonucleotides should be stored at -20°C. In solution, store at -20°C or -80°C in a buffered solution (e.g., TE buffer, pH 7.5-8.0) to minimize degradation. Avoid repeated freeze-thaw cycles by aliquoting the sample.
Acidic Conditions Low pH can lead to depurination, especially of purine bases. Ensure that the storage and experimental buffers are at a neutral or slightly alkaline pH.
Nuclease Contamination Use nuclease-free water, buffers, and tips to prevent enzymatic degradation.
Oxidation during Synthesis The 7-deaza modification can be sensitive to certain oxidizing agents used during oligonucleotide synthesis. It is important to source high-quality, properly synthesized and purified oligonucleotides.

Data Presentation

Table 1: Summary of Reported Stability Observations for 7-Deaza-Purine Modified Oligonucleotides

Stability ParameterObservationReference
Thermal Stability (Tm) 7-deaza-8-aza-dG:C base pair increases duplex stability by about 1°C in Tm compared to unmodified G:C.[2]
MALDI-MS Stability Model compounds containing 7-deaza analogues of guanine and adenine show significantly increased stability compared to the 7-aza analogues under MALDI-MS conditions.[6]
Nuclease Resistance The primary modification for nuclease resistance is on the phosphate backbone (e.g., phosphorothioates) or the sugar (e.g., 2'-O-methyl), not the base.[3][4][5]
pH Stability Low pH can induce depurination at 2′-deoxyadenosine and 2′-deoxyguanosine sites.[7]

Experimental Protocols

Protocol 1: Serum Stability Assay for Modified Oligonucleotides

This protocol provides a general method for assessing the stability of oligonucleotides in serum, which can be adapted for oligonucleotides containing 7-deaza-adenosine.[8][9]

Materials:

  • 5'-labeled (e.g., fluorescent dye) modified oligonucleotide

  • Human or fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • RNA loading dye

  • Urea polyacrylamide gel (e.g., 15-20%)

  • TBE buffer

  • Gel imaging system

Procedure:

  • Prepare a stock solution of the 5'-labeled oligonucleotide in nuclease-free water.

  • In separate microcentrifuge tubes, prepare the reaction mixtures by adding a final concentration of 50 pmol of the oligonucleotide to 50% serum (e.g., 5 µL of oligo stock + 5 µL of serum).[9]

  • Set up tubes for each time point to be tested (e.g., 0, 10 min, 30 min, 1h, 4h, 8h, 24h).

  • Incubate the tubes at 37°C.

  • At each time point, stop the reaction by adding an equal volume of RNA loading dye containing a denaturant (e.g., formamide or urea) and immediately placing the tube on ice or at -20°C.

  • Analyze the samples by denaturing urea-polyacrylamide gel electrophoresis (PAGE).

  • Visualize the bands using a suitable gel imaging system. The disappearance of the full-length oligonucleotide band over time indicates degradation.

Protocol 2: HPLC Analysis of Oligonucleotide Purity and Degradation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of oligonucleotides and analyzing their degradation products. Ion-pair reversed-phase (IP-RP) HPLC is commonly used.[2][10][11][12]

Materials:

  • Modified oligonucleotide sample

  • Mobile Phase A: e.g., 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: e.g., Acetonitrile

  • HPLC system with a C8 or C18 column suitable for oligonucleotide analysis

  • UV detector

Procedure:

  • Dissolve the oligonucleotide sample in Mobile Phase A.

  • Set up the HPLC method with a suitable gradient of Mobile Phase B to elute the oligonucleotide. A typical gradient might be a linear increase from 5% to 50% Mobile Phase B over 20-30 minutes.

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the sample.

  • Monitor the elution profile at 260 nm.

  • The purity of the oligonucleotide can be determined by the relative area of the main peak. Degradation products will typically appear as additional, earlier-eluting peaks.

  • For detailed characterization of degradation products, the HPLC system can be coupled to a mass spectrometer (LC-MS).[13]

Visualizations

Experimental_Workflow_for_Oligonucleotide_Stability_Analysis Oligo Modified Oligonucleotide (7-deaza-adenosine) Serum Serum Incubation (37°C, various time points) Oligo->Serum pH pH Stress (Acidic/Alkaline Buffers) Oligo->pH Thermal Thermal Stress (Elevated Temperatures) Oligo->Thermal PAGE Denaturing PAGE Serum->PAGE HPLC IP-RP-HPLC pH->HPLC Thermal->HPLC MS Mass Spectrometry HPLC->MS

Caption: Workflow for assessing the stability of modified oligonucleotides.

PCR_Troubleshooting_Logic Start No/Low PCR Product Check_Annealing Optimize Annealing Temperature (Gradient PCR) Start->Check_Annealing Check_Primers Review Primer Design Check_Annealing->Check_Primers If no improvement Success Successful PCR Check_Annealing->Success Improvement Check_dNTPs Verify dNTP Concentrations Check_Primers->Check_dNTPs If no improvement Check_Primers->Success Improvement Check_Polymerase Test Different DNA Polymerase Check_dNTPs->Check_Polymerase If no improvement Check_dNTPs->Success Improvement Check_Polymerase->Success Improvement Fail Persistent Issue Check_Polymerase->Fail If no improvement

Caption: Logic diagram for troubleshooting failed PCR with modified primers.

References

reducing off-target effects of 7-CH-5'-dAMP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-CH-5'-dAMP, a potent and selective agonist of the cyclic GMP-AMP synthase (cGAS). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments and mitigate the off-target effects of this novel compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cells are showing significant cytotoxicity and pyroptosis at higher concentrations of this compound. What is the likely cause?

A1: This is a common issue related to an off-target effect of this compound. At elevated concentrations, the molecule can act as a partial agonist for the P2X7 receptor, an ATP-gated ion channel.[1][2] P2X7 activation can lead to the formation of a large, non-selective pore, triggering NLRP3 inflammasome activation and subsequent pyroptotic cell death.[1] We recommend performing a dose-response curve to determine the optimal concentration that maximizes STING activation while minimizing P2X7-mediated cytotoxicity. Consider using a selective P2X7 antagonist, such as A-438079, as a control to confirm this off-target effect.

Q2: I am observing a suppressed, rather than enhanced, immune response in my primary T-cell co-cultures. Why might this be happening?

A2: This paradoxical effect is likely due to the structural similarity of this compound to adenosine, which can lead to competitive inhibition of Adenosine Deaminase (ADA).[3][4][5] ADA is crucial for breaking down adenosine, an immunosuppressive nucleoside.[6] Inhibition of ADA leads to the accumulation of extracellular adenosine, which can suppress T-cell proliferation and cytokine production, counteracting the intended immunostimulatory effects of cGAS-STING activation. To confirm this, you can measure adenosine levels in your culture supernatant or perform an ADA activity assay.[6][7][8]

Q3: My experimental results are inconsistent, and I suspect off-target kinase inhibition. How can I verify this?

A3: The cyclohexenyl (7-CH) moiety of the molecule can interact non-specifically with the ATP-binding pockets of various kinases.[9][10][11] To identify which kinases might be affected, a kinome-wide profiling scan is the most comprehensive approach.[9][10][12] This can be done through commercial services that screen your compound against a large panel of kinases. Alternatively, you can perform Western blot analysis to check the phosphorylation status of key downstream substrates of commonly inhibited kinases (e.g., JNK, ERK) to see if their signaling is aberrantly altered.[9]

Q4: How can I distinguish between on-target cGAS-STING activation and off-target effects in my cellular assays?

A4: To dissect these pathways, using specific inhibitors and genetic knockouts is essential.

  • For P2X7 activation: Pre-treat cells with a selective P2X7 antagonist before adding this compound.[13]

  • For ADA inhibition: Add exogenous adenosine deaminase to the culture medium to prevent adenosine accumulation.

  • For kinase inhibition: Compare the effects of this compound with other STING agonists that have different chemical scaffolds.[14][15]

  • Genetic controls: Use cGAS or STING knockout/knockdown cell lines. In these cells, any remaining activity of this compound can be attributed to off-target effects.

Signaling & Troubleshooting Diagrams

The following diagrams illustrate the intended and off-target signaling pathways of this compound and a logical workflow for troubleshooting common experimental issues.

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways dAMP This compound cGAS cGAS Activation dAMP->cGAS ADA ADA Inhibition dAMP->ADA High Affinity P2X7 P2X7 Activation dAMP->P2X7 High Concentration Kinases Non-Specific Kinase Inhibition (Unpredictable Effects) dAMP->Kinases Cyclohexenyl Moiety cGAMP cGAMP Synthesis cGAS->cGAMP STING STING Activation cGAMP->STING TBK1 TBK1 Phosphorylation STING->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 IFN Type I Interferon Production (Desired Effect) IRF3->IFN Adenosine Adenosine Accumulation ADA->Adenosine Immunosuppression Immunosuppression (Unwanted Effect) Adenosine->Immunosuppression Pyroptosis NLRP3 Inflammasome -> Pyroptosis (Unwanted Cytotoxicity) P2X7->Pyroptosis TroubleshootingWorkflow start Unexpected Experimental Result q_cytotoxicity Is high cytotoxicity or pyroptosis observed? start->q_cytotoxicity a_p2x7 Likely P2X7 activation. 1. Lower concentration. 2. Use P2X7 antagonist control. q_cytotoxicity->a_p2x7 Yes q_immunosuppression Is immune response suppressed? q_cytotoxicity->q_immunosuppression No end_node Problem Identified a_p2x7->end_node a_ada Likely ADA inhibition. 1. Measure adenosine levels. 2. Add exogenous ADA. q_immunosuppression->a_ada Yes q_inconsistent Are results inconsistent or unexplainable? q_immunosuppression->q_inconsistent No a_ada->end_node a_kinase Possible off-target kinase inhibition. 1. Perform kinome scan. 2. Check p-substrate levels via WB. q_inconsistent->a_kinase Yes q_inconsistent->end_node No a_kinase->end_node

References

Technical Support Center: Purification of 7-deaza-dAMP Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-deaza-dAMP modified oligonucleotides.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of 7-deaza-dAMP modified oligonucleotides.

Problem IDIssuePotential CausesSuggested Solutions
HPLC-01 Broad or splitting peaks on Reversed-Phase (RP)-HPLC Secondary Structures: The 7-deaza modification can alter hydrogen bonding patterns, potentially leading to the formation of secondary structures that are stable under standard HPLC conditions.- Increase the column temperature (e.g., to 50-60°C) to help denature secondary structures. - Add a denaturing agent, such as 10-20% acetonitrile, to the mobile phase if compatible with your column and system. - Consider using a different purification method, like anion-exchange HPLC under denaturing conditions (high pH).
Ion-Pairing Issues: Suboptimal concentration of the ion-pairing reagent (e.g., triethylammonium acetate - TEAA) can lead to poor peak shape.- Optimize the concentration of the ion-pairing reagent in your mobile phase. - Ensure the mobile phase pH is appropriate for both the oligonucleotide and the column.
HPLC-02 Co-elution of the desired product with failure sequences (n-1) Similar Hydrophobicity: The 7-deaza-dAMP modification may not significantly alter the overall hydrophobicity of the full-length oligonucleotide compared to shorter failure sequences, making separation challenging.- Optimize the gradient of the organic solvent in your RP-HPLC method. A shallower gradient can improve resolution. - Consider using a high-resolution anion-exchange (AEX)-HPLC column, which separates based on charge (length).[1][2] - For critical applications, a dual purification approach (e.g., RP-HPLC followed by AEX-HPLC) may be necessary.
PAGE-01 Low recovery of the oligonucleotide from the gel Inefficient Elution: The modified oligonucleotide may bind more strongly to the polyacrylamide matrix.- Ensure the gel slice is thoroughly crushed to maximize the surface area for elution. - Increase the elution time and/or temperature. - Use a higher concentration of salt in the elution buffer.
Precipitation Loss: The oligonucleotide may not precipitate efficiently during the final recovery steps.- Ensure the ethanol precipitation is carried out at a low temperature (e.g., -20°C or -80°C) for a sufficient duration. - Use a co-precipitant like glycogen to improve the recovery of small amounts of oligonucleotide.
General-01 Discrepancy between expected and observed mass in Mass Spectrometry (MS) analysis Incomplete Deprotection: Protecting groups from the synthesis may not be fully removed.- Review the deprotection protocol and ensure sufficient time and appropriate reagents were used. - Re-treat the oligonucleotide with the deprotection solution.
Adduct Formation: The oligonucleotide may have formed adducts with salts (e.g., sodium, potassium) from buffers.- Use high-purity, volatile buffers (e.g., ammonium acetate) for the final desalting step before MS analysis. - Perform a thorough desalting step.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial purification strategy for 7-deaza-dAMP modified oligonucleotides?

For most applications, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a good starting point.[2] It is effective at removing many of the process-related impurities from solid-phase synthesis. However, for applications requiring very high purity, such as therapeutics or crystallography, further purification by Anion-Exchange (AEX)-HPLC or Polyacrylamide Gel Electrophoresis (PAGE) may be necessary.

Q2: How does the 7-deaza-dAMP modification affect the choice of purification method?

The replacement of nitrogen at the 7-position with a carbon atom can alter the hydrophobicity and base-pairing characteristics of the oligonucleotide.[3] This may lead to differences in retention times on RP-HPLC compared to unmodified oligos of the same sequence. While this change is often subtle, it may require optimization of the purification protocol. For methods that separate by charge, such as AEX-HPLC and PAGE, the impact of this modification is generally minimal as the overall charge of the oligonucleotide backbone remains the same.[1]

Q3: When should I consider using Anion-Exchange (AEX)-HPLC?

AEX-HPLC is particularly useful when you need to separate your full-length product from shorter failure sequences (n-1, n-2, etc.) with high resolution.[1][2] It is also a good choice for oligonucleotides that are prone to forming strong secondary structures, as it can be run under denaturing conditions (e.g., high pH) to disrupt these structures and improve separation.

Q4: Is PAGE purification a suitable method for 7-deaza-dAMP modified oligos?

Yes, PAGE is a high-resolution purification method that can be used for 7-deaza-dAMP modified oligonucleotides, especially for longer sequences where HPLC resolution may decrease. It provides excellent separation based on size, resulting in high purity. However, the recovery yields from PAGE are typically lower than from HPLC methods.

Q5: How can I confirm the purity and identity of my purified 7-deaza-dAMP modified oligonucleotide?

A combination of analytical techniques is recommended. Analytical HPLC (both RP and AEX) can be used to assess purity by looking for the presence of contaminating peaks. Mass spectrometry (ESI-MS or MALDI-TOF) is essential to confirm the correct molecular weight of the modified oligonucleotide.

Quantitative Data Summary

The following table summarizes the expected purity levels for different purification methods based on general performance for modified oligonucleotides. Actual purity can vary depending on the sequence, length, and synthesis quality of the 7-deaza-dAMP modified oligo.

Purification MethodTypical Purity of Full-Length ProductKey AdvantagesKey Disadvantages
Desalting Variable (removes small molecules, not failure sequences)Removes salts and some synthesis reagents.Does not remove shorter oligonucleotide fragments.
Reversed-Phase HPLC (RP-HPLC) >85%Good for removing non-polar impurities and failure sequences.[4]Resolution can decrease for longer oligos; secondary structures can be problematic.
Anion-Exchange HPLC (AEX-HPLC) >90%Excellent resolution of failure sequences based on length.[1]Can be more complex to set up; high salt in eluent requires desalting.
Polyacrylamide Gel Electrophoresis (PAGE) >95%Highest resolution for size-based separation.Lower yield; more labor-intensive.
Dual Purification (e.g., RP-HPLC + AEX-HPLC) >98%Provides the highest level of purity.More time-consuming and can result in lower overall yield.

Experimental Protocols

A detailed, generalized protocol for RP-HPLC purification is provided below. Note that specific conditions will need to be optimized for your particular oligonucleotide and HPLC system.

Protocol: Reversed-Phase HPLC Purification of 7-deaza-dAMP Modified Oligonucleotides

  • Column: C18 reversed-phase column suitable for oligonucleotide purification.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water.

  • Gradient: A linear gradient from a low percentage of B to a higher percentage of B over a set time (e.g., 5-65% B over 30 minutes). The optimal gradient will depend on the length and sequence of the oligonucleotide.

  • Flow Rate: Typically 1.0 mL/min for an analytical column.

  • Temperature: Start at room temperature, but consider increasing to 50-60°C if peak broadening is observed.

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.

  • Injection: Inject the dissolved sample onto the column.

  • Fraction Collection: Collect the fractions corresponding to the major peak, which should be the full-length product.

  • Post-Purification: Combine the pure fractions, evaporate the acetonitrile, and desalt the oligonucleotide using a suitable method (e.g., ethanol precipitation or a desalting cartridge) to remove the TEAA.

Visualizations

PurificationWorkflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification Strategy cluster_analysis Quality Control cluster_final Final Product CrudeOligo Crude 7-deaza-dAMP Oligo RPHPLC Reversed-Phase HPLC CrudeOligo->RPHPLC Initial Purification AEXHPLC Anion-Exchange HPLC CrudeOligo->AEXHPLC Alternative PAGE PAGE CrudeOligo->PAGE High Resolution Dual Dual Purification RPHPLC->Dual For Higher Purity Analysis Purity & Identity Check (Analytical HPLC, Mass Spec) RPHPLC->Analysis AEXHPLC->Dual For Higher Purity AEXHPLC->Analysis PAGE->Analysis Dual->Analysis PureOligo Pure 7-deaza-dAMP Oligo Analysis->PureOligo If Purity is Met

Caption: A general workflow for the purification and quality control of 7-deaza-dAMP modified oligonucleotides.

TroubleshootingLogic Start Start Purification ObservePeak Observe HPLC Chromatogram Start->ObservePeak PeakShape Is peak shape sharp and symmetrical? ObservePeak->PeakShape BroadPeak Broad or Splitting Peak PeakShape->BroadPeak No CheckPurity Check Purity (n-1 co-elution?) PeakShape->CheckPurity Yes IncreaseTemp Increase Column Temperature BroadPeak->IncreaseTemp IncreaseTemp->ObservePeak CoElution Co-elution with n-1 CheckPurity->CoElution No GoodPurity Purity Acceptable CheckPurity->GoodPurity Yes OptimizeGradient Optimize Gradient or Switch to AEX-HPLC CoElution->OptimizeGradient OptimizeGradient->ObservePeak End Purification Complete GoodPurity->End

Caption: A logical troubleshooting workflow for common HPLC purification issues with modified oligonucleotides.

References

Technical Support Center: Synthesis of 7-Deaza-dAMP

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers engaged in the synthesis of 7-deaza-2'-deoxyadenosine-5'-monophosphate (7-deaza-dAMP) and related derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing 7-deaza-dAMP and other nucleoside analogs?

A1: The primary challenges in nucleoside analog synthesis include achieving high yields, managing complex reaction matrices, and dealing with numerous by-products, which complicates purification.[1][2] Low concentration of the final product is a common issue that necessitates efficient separation and enrichment methods.[1][2] Furthermore, the synthesis of guanine nucleosides, in particular, can be problematic due to their tendency to form gels and their low solubility.[3]

Q2: Why is 7-deaza-dGTP (a related derivative) often used in PCR, and what benefits does it offer?

A2: 7-deaza-dGTP is frequently substituted for dGTP in PCR to amplify GC-rich DNA sequences.[4][5][6] The replacement of nitrogen at the 7-position with a carbon atom reduces the stability of Hoogsteen base pairing and weakens secondary structures that can form in GC-rich regions.[3][4] This prevents polymerase stalling, reduces mis-priming, and ultimately improves the yield and specificity of the PCR amplification.[5][6] A combination of 7-deaza-dGTP with additives like betaine and DMSO can be particularly powerful for amplifying sequences with GC content ranging from 67% to 79%.[7]

Q3: What are the key differences between chemical and enzymatic synthesis routes for 7-deaza nucleosides?

A3: Chemical synthesis is a traditional method that provides great flexibility in modifying the nucleoside structure but often involves multiple steps, harsh reaction conditions, expensive reagents, and laborious purification techniques like HPLC.[3][8] Enzymatic synthesis, or biotransformation, offers an alternative with milder reaction conditions and high specificity, which can simplify the process and reduce waste.[1][2] For example, two-step enzymatic conversions are used on an industrial scale to produce key antibiotic intermediates like 7-aminocephalosporanic acid (7-ACA).[9][10][11]

Q4: Can I use 7-deaza-dAMP derivatives directly for solid-phase oligonucleotide synthesis?

A4: To be used in solid-phase synthesis, the 7-deaza-2'-deoxynucleoside must first be converted into its corresponding phosphoramidite derivative.[12] This typically involves protecting the 3'-hydroxyl group with a dimethoxytrityl (DMT) group before phosphitylation.[3]

Troubleshooting Guide

Problem 1: Low Yield in N-Glycosylation Step

  • Question: My N-glycosylation reaction (e.g., Vorbrüggen conditions) to couple the 7-deazapurine base with the sugar moiety is giving very low yields (~20-30%). What is going wrong?

  • Answer: Low yields in Vorbrüggen glycosylation of weakly reactive nucleobases like 6-chloro-7-deaza-7-iodopurine can be caused by competing side reactions.[13] It has been observed that the solvent itself (e.g., acetonitrile) can be converted into a nucleophilic species that reacts with the activated riboside, forming a significant by-product and consuming your starting material.[13]

    • Troubleshooting Steps:

      • Analyze By-products: Use LC-MS and NMR to identify the structure of major by-products. This can confirm if solvent participation is the issue.

      • Optimize Lewis Acid/Silylating Agent: The choice and stoichiometry of the Lewis acid (e.g., TMSOTf) are critical. Use the minimum effective amount to avoid excessive side reactions.

      • Consider Alternative Solvents: If solvent adduction is confirmed, explore other anhydrous solvents that are less likely to participate in the reaction.

      • Add Molecular Sieves: Although not always sufficient, the addition of molecular sieves can help improve the outcome by ensuring strictly anhydrous conditions.[13]

Problem 2: Difficulty with HPLC Purification

  • Question: HPLC purification of my final phosphorylated product is tedious and results in significant product loss. Are there better methods?

  • Answer: HPLC is a common method for purifying polar compounds like nucleoside triphosphates, but it is known to be challenging and limits the synthesis scale to milligrams.[3]

    • Troubleshooting Steps:

      • Explore HPLC-Free Synthesis Routes: Recent methodologies focus on avoiding the final HPLC step. One such strategy is an iterative phosphorylation method, which can produce 5'-triphosphates in large quantities without requiring HPLC purification.[3][14]

      • Optimize Column Chromatography: Before phosphorylation, purify the nucleoside intermediate (e.g., 7-deaza-2'-deoxyadenosine) thoroughly using column chromatography. This reduces the impurity burden in the final step.

      • Alternative Separation Techniques: For nucleoside analogs in general, methods like crystallization and solvent extraction can be explored as alternatives or preliminary purification steps to reduce the load on chromatography systems.[1]

Problem 3: Incomplete Phosphorylation

  • Question: The phosphorylation of the 5'-hydroxyl group of my 7-deaza-2'-deoxyadenosine is inefficient. How can I improve the conversion rate?

  • Answer: Phosphorylation can be challenging and may result in a mixture of phosphorylated compounds. The choice of phosphorylating agent and reaction conditions is crucial.

    • Troubleshooting Steps:

      • Select an Appropriate Method: The Ludwig-Eckstein and Yoshikawa methods are common but can produce mixtures.[3] An alternative is an iterative approach using a bis-Fm phosphoramidite reagent, which can lead to complete conversion and avoid HPLC.[3]

      • Ensure Anhydrous Conditions: Moisture can quench the phosphorylating agents. Ensure all glassware is oven-dried and reagents are handled under an inert atmosphere (e.g., Argon or Nitrogen).

      • Activate the Monophosphate: For conversion to triphosphate, using agents like inorganic tributylammonium pyrophosphate requires careful handling as it is highly hygroscopic.[3] Consider alternative activators like organic pyrene pyrophosphate.[3]

Data Presentation

Table 1: Example Yields in a Multi-Step Chemical Synthesis of a 7-Deaza-2'-deoxyadenosine Derivative.

StepReactionReagents & ConditionsReported Yield (%)Reference
1Glycosylation1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-d-erythro-pentofuranose, NaH, CH3CN, RT71%[15]
2IodinationN-iodosuccinimide, DMF, RT, 3 days90%[15]
3DeprotectionNH3/MeOH, 70°C, 4 days88%[15]
4Palladium CouplingN-propynyltrifluoracetamide, Pd catalyst(not specified)[15]

Table 2: Comparison of Phosphorylation Strategies for Nucleoside Triphosphates.

MethodKey Reagent(s)AdvantagesDisadvantagesReference
Tributylammonium Pyrophosphate Inorganic pyrophosphateStandard, well-established method.Reagent is highly hygroscopic; requires HPLC purification; yields limited to milligram scale.[3]
Pyrene Pyrophosphate P(V)-based organic pyrophosphateCan circumvent HPLC purification.May require specific reaction optimization.[3]
Iterative Phosphorylation Bis-Fm phosphoramiditeSuitable for large quantities; avoids HPLC if reaction goes to completion.Reagent is not readily available.[3]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Coupling for C7-Alkynylation

This protocol describes the synthesis of a propargylamino-modified 7-deaza-2'-deoxyadenosine from its 7-iodo precursor, based on the method by Seela and Zulauf.[15]

  • Materials:

    • 7-deaza-7-iodo-2'-deoxyadenosine

    • N-propynyltrifluoracetamide

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 7-deaza-7-iodo-2'-deoxyadenosine in anhydrous DMF under an argon atmosphere.

    • Add Pd(OAc)₂, PPh₃, and CuI to the solution.

    • Add triethylamine, followed by N-propynyltrifluoracetamide.

    • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction and remove the solvent under reduced pressure.

    • Purify the crude product using silica gel column chromatography to obtain the C7-alkynylated nucleoside.

    • The trifluoroacetamide protecting group can be subsequently removed under basic conditions (e.g., aqueous ammonia) to yield the free amine.

Protocol 2: Triphosphorylation of a Nucleoside

This protocol provides a general outline for the conversion of a nucleoside to its 5'-triphosphate form.

  • Materials:

    • 7-deaza-2'-deoxyadenosine derivative

    • Proton sponge (e.g., 2,6-lutidine)

    • Phosphoryl chloride (POCl₃) or other phosphorylating agent

    • Tributylammonium pyrophosphate solution

    • Anhydrous trimethyl phosphate (TMP)

    • Triethylammonium bicarbonate (TEAB) buffer

  • Procedure:

    • Monophosphorylation:

      • Co-evaporate the starting nucleoside with pyridine to ensure it is anhydrous.

      • Dissolve the nucleoside in anhydrous TMP.

      • Cool the solution to 0°C in an ice bath.

      • Add proton sponge, followed by the dropwise addition of POCl₃.

      • Stir the reaction at 0°C for 2-4 hours, monitoring by TLC or HPLC.

      • Quench the reaction by adding TEAB buffer.

    • Conversion to Triphosphate:

      • To the crude monophosphate solution, add a solution of tributylammonium pyrophosphate in anhydrous DMF.

      • Add a coupling agent (e.g., carbonyldiimidazole) and stir at room temperature overnight.

    • Purification:

      • Purify the final 7-deaza-dATP analog using anion-exchange chromatography (e.g., DEAE-Sephadex) or reverse-phase HPLC.

Visualizations

Chemical_Synthesis_Workflow Figure 1: Chemical Synthesis of 7-Iodo-7-Deaza-2'-deoxyadenosine cluster_0 N1 7-Deazapurine I1 Protected 7-Deaza- 2'-deoxyadenosine N1->I1 Glycosylation (NaH, CH3CN) Yield: 71% N2 Protected Deoxyribose (1-chloro-2-deoxy-3,5-di-O-p-toluoyl...) N2->I1 Glycosylation (NaH, CH3CN) Yield: 71% I2 Protected 7-Iodo-7-Deaza- 2'-deoxyadenosine I1->I2 Iodination (N-Iodosuccinimide, DMF) Yield: 90% P1 7-Iodo-7-Deaza- 2'-deoxyadenosine I2->P1 Deprotection (NH3/MeOH) Yield: 88%

Caption: Figure 1: A generalized workflow for the chemical synthesis of a key intermediate, 7-iodo-7-deaza-2'-deoxyadenosine.

Troubleshooting_Yield Figure 2: Troubleshooting Logic for Low Synthesis Yield Start Low Yield Observed Check1 1. Analyze Reaction Mixture (TLC, LC-MS) Start->Check1 Q1 Is starting material fully consumed? Check1->Q1 Action1 Optimize Reaction: - Increase reaction time - Increase temperature - Check reagent purity Q1->Action1 No Q2 Are significant by-products present? Q1->Q2 Yes End Yield Improved Action1->End Action2 Identify By-products (NMR, MS) - Minimize side reactions (e.g., change solvent) - Adjust stoichiometry Q2->Action2 Yes Check2 2. Evaluate Purification Step Q2->Check2 No Action2->End Action3 Optimize Purification: - Change column stationary/mobile phase - Explore alternative methods (Crystallization, HPLC-free route) Check2->Action3 Action3->End

Caption: Figure 2: A logical workflow to diagnose and address common causes of low yield in synthesis experiments.

Enzymatic_vs_Chemical Figure 3: Comparison of Synthesis Approaches Chem Chemical Synthesis + Multi-step process + Uses protecting groups + Harsh conditions (temp, pH) + Potential for by-products - Laborious purification (HPLC) End 7-Deaza-dAMP (or derivative) Chem->End Enz Enzymatic Synthesis (Biotransformation) + High specificity + Mild reaction conditions + Fewer by-products + Environmentally friendly - Enzyme availability/stability Enz->End Start Precursors (Base + Sugar) Start->Chem Traditional Route Start->Enz Alternative Route

References

Technical Support Center: 7-CH-5'-dAMP Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the method refinement of 7-CH-5'-dAMP (7-deaza-2'-deoxyadenosine-5'-monophosphate) crystallography.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its crystal structure important?

A1: this compound, also known as 2'-Deoxytubercidin-5'-O-monophosphate, is an adenylate derivative.[1][2][3] Its structural analysis is crucial for understanding its role as a potential substrate, competitive inhibitor, or modulator of enzymes that interact with 2'-deoxyadenosine-5'-monophosphate.[1][2][3] The 7-deaza modification, where the nitrogen at position 7 of the purine ring is replaced by a carbon, alters the electronic properties and hydrogen bonding potential of the nucleobase, which can impact its interaction with target proteins.

Q2: What are the main challenges in the crystallography of nucleic acids like this compound?

A2: The crystallography of nucleic acids presents several challenges. Obtaining well-diffracting crystals can be difficult due to their charge and conformational flexibility.[4][5][6] The phasing of diffraction data can also be more challenging than for proteins due to fewer unique reactive functional groups for heavy-atom derivatization.[6] Furthermore, model building and refinement can be complicated by the repetitive nature of the phosphodiester backbone and the similarity of secondary structural elements, which can make tracing the chain and assigning the sequence difficult.[5][6]

Q3: Are there any known crystal structures of 7-deazapurine nucleosides that can be used as a reference?

A3: Yes, several crystal structures of 7-deazapurine nucleosides have been determined and can serve as valuable references. For example, the crystal structures of 7-nitro-7-deaza-2'-deoxyadenosine and 8-methyl-7-deaza-2'-deoxyguanosine have been reported.[7] These studies provide insights into the sugar pucker, glycosylic bond conformation, and crystal packing of this class of compounds.[7] Additionally, the structure of 7-iodo-5-aza-7-deazaguanosine has been solved, offering further comparative data.[8]

Troubleshooting Guide

Problem 1: Difficulty in obtaining single crystals of this compound suitable for X-ray diffraction.

  • Possible Cause: Suboptimal crystallization conditions (e.g., pH, temperature, precipitant concentration).

  • Troubleshooting Steps:

    • Screen a wide range of conditions: Utilize commercially available or custom-made sparse matrix screens to test a broad range of precipitants, buffers, and salts.

    • Vary the concentration of the molecule: Test a range of this compound concentrations.

    • Control the temperature: Attempt crystallization at different temperatures (e.g., 4°C, 18°C, 22°C).

    • Consider co-crystallization: If studying the interaction with a protein, screen for co-crystallization conditions with the target protein.

Problem 2: Crystals are obtained, but they are small, poorly formed, or do not diffract well.

  • Possible Cause: Rapid crystal growth, impurities, or inherent crystal packing defects.

  • Troubleshooting Steps:

    • Optimize lead conditions: Once initial hits are identified, perform finer screening around those conditions by varying the precipitant and salt concentrations in small increments.

    • Use seeding: Introduce microcrystals from a previous crystallization experiment into a new, equilibrated drop to promote the growth of larger, more ordered crystals.

    • Purify the sample: Ensure the this compound sample is of high purity (>97% by HPLC) to avoid the incorporation of impurities that can disrupt crystal growth.[9]

    • Control dehydration: In some cases, controlled dehydration of the crystal can improve diffraction quality.[10]

Problem 3: Difficulty in solving the phase problem for the diffraction data.

  • Possible Cause: Lack of a suitable model for molecular replacement or challenges in obtaining good heavy-atom derivatives for experimental phasing.

  • Troubleshooting Steps:

    • Molecular Replacement: If a similar structure is available, use it as a search model. For 7-deazapurine nucleosides, structures of related compounds can be attempted.[7][8]

    • Experimental Phasing:

      • Heavy-atom soaks: Soak crystals in solutions containing heavy atoms.

      • Halogenated derivatives: Consider synthesizing and crystallizing a halogenated version of this compound (e.g., with bromine or iodine) to use for single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing.

Problem 4: Challenges during model building and refinement.

  • Possible Cause: Low-resolution data, poor electron density maps, or incorrect model geometry.

  • Troubleshooting Steps:

    • Improve electron density maps: Use density modification techniques to improve the clarity of the electron density map.

    • Validate geometry: Throughout the refinement process, use validation tools to check for correct bond lengths, angles, and overall geometry.

    • Careful model building: Pay close attention to the electron density when building the model, especially for the flexible sugar and phosphate groups.[4][5] Well-ordered phosphate groups can be more electron-dense and serve as useful landmarks.[5]

    • Refinement strategy: At low resolution, it may be necessary to use rigid-body refinement for domains or secondary structure elements.[11] Including weaker diffraction data in the refinement process can also be beneficial with maximum-likelihood-based methods.[11]

Data Presentation

Table 1: Typical Crystallographic Data for 7-Deazapurine Nucleosides

ParameterExample 1: 7-nitro-7-deaza-2'-deoxyadenosine[7]Example 2: 8-methyl-7-deaza-2'-deoxyguanosine[7]Example 3: 7-iodo-5-aza-7-deazaguanosine[8]
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁P2₁P2₁
a (Å) 8.259(1)-4.9813(2)
b (Å) 11.117(2)-14.1569(6)
c (Å) 9.663(1)-9.6961(4)
**β (°) **109.65(2)-97.478(2)
Resolution (Å) --0.81
R-work / R-free (%) --2.89 / 3.00
Sugar Pucker N (3'T2')S-type (2'E)N (O4'-endo)
Glycosidic Conformation antiantianti

Note: Dashes indicate data not specified in the cited abstract.

Experimental Protocols

General Protocol for Crystallization of this compound

  • Sample Preparation:

    • Dissolve this compound in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5) to a final concentration of 5-20 mg/mL.

    • Centrifuge the solution at high speed to remove any precipitate.

  • Crystallization Screening:

    • Use the hanging drop or sitting drop vapor diffusion method.

    • Set up crystallization trials by mixing the this compound solution with an equal volume of reservoir solution from a sparse matrix screen.

    • Incubate the crystallization plates at a constant temperature (e.g., 18°C).

  • Crystal Harvesting and Cryo-protection:

    • Carefully remove crystals from the drop using a small loop.

    • Briefly soak the crystal in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.

    • Flash-cool the crystal in liquid nitrogen.

  • Data Collection:

    • Mount the frozen crystal on a goniometer in a cryo-stream on a synchrotron beamline or in-house X-ray source.

    • Collect a complete diffraction dataset.

Visualizations

CrystallographyWorkflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Purification High-Purity this compound Solubilization Solubilization in Buffer Purification->Solubilization Screening Sparse Matrix Screening Solubilization->Screening Optimization Optimization of Conditions Screening->Optimization Harvesting Crystal Harvesting & Cryo-protection Optimization->Harvesting DataCollection X-ray Diffraction Data Collection Harvesting->DataCollection DataProcessing Data Processing & Scaling DataCollection->DataProcessing Phasing Phase Determination (MR or Experimental) DataProcessing->Phasing ModelBuilding Model Building Phasing->ModelBuilding Refinement Crystallographic Refinement ModelBuilding->Refinement Validation Structure Validation Refinement->Validation

Caption: Workflow for this compound Crystallography.

TroubleshootingLogic Start Start Experiment GetCrystals Obtain Crystals? Start->GetCrystals GoodDiffraction Good Diffraction? GetCrystals->GoodDiffraction Yes OptimizeScreening Optimize Screening Conditions - Vary concentration - Change temperature - Use different screens GetCrystals->OptimizeScreening No PhaseSolved Phase Problem Solved? GoodDiffraction->PhaseSolved Yes OptimizeGrowth Optimize Crystal Growth - Seeding - Finer screening - Sample purification GoodDiffraction->OptimizeGrowth No StructureRefined Structure Refined? PhaseSolved->StructureRefined Yes TryPhasing Try Phasing Methods - Molecular Replacement - Heavy-atom soaks - Synthesize derivatives PhaseSolved->TryPhasing No RefineCarefully Careful Refinement & Validation - Check geometry - Improve maps - Use appropriate restraints StructureRefined->RefineCarefully No Success Successful Structure Determination StructureRefined->Success Yes OptimizeScreening->GetCrystals OptimizeGrowth->GetCrystals TryPhasing->PhaseSolved RefineCarefully->StructureRefined

Caption: Troubleshooting Logic for Crystallography Experiments.

References

Technical Support Center: Enhancing the Cellular Delivery of 7-Deazaadenosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 7-deazaadenosine analogs.

Frequently Asked Questions (FAQs)

Q1: What are 7-deazaadenosine analogs and what are their primary mechanisms of action?

A1: 7-deazaadenosine analogs are a class of nucleoside analogs where the nitrogen atom at the 7-position of the purine ring is replaced by a carbon atom.[1] This structural modification creates a C-glycosidic bond that is resistant to cleavage by purine nucleoside phosphorylase, which enhances their metabolic stability and therapeutic potential compared to natural adenosine.[1] These analogs exhibit a broad range of biological activities through several mechanisms:

  • Antiviral Activity: After cellular uptake, they are phosphorylated to their active triphosphate form. This active form competes with natural nucleotides (like ATP) and gets incorporated into nascent viral RNA, inhibiting the viral RNA-dependent RNA polymerase (RdRp) and causing premature chain termination, thus halting viral replication.[1]

  • Anticancer Activity: Their enhanced stability leads to prolonged intracellular concentrations.[1] Once phosphorylated, they can be incorporated into cellular DNA and RNA, inhibiting their synthesis and inducing apoptosis in rapidly dividing cancer cells.[1]

  • Immune Modulation: Certain cyclic dinucleotide (CDN) forms of 7-deazaadenosine analogs can act as potent agonists of the Stimulator of Interferon Genes (STING) pathway.[1] This activation of the innate immune system leads to the production of type I interferons and other cytokines, making them promising candidates for cancer immunotherapy.[1]

Q2: Why is cellular delivery a significant challenge for 7-deazaadenosine analogs?

A2: The primary challenge in the cellular delivery of many nucleoside analogs, including 7-deazaadenosine derivatives, is their hydrophilic (water-soluble) nature.[2][3] This property makes it difficult for them to passively diffuse across the lipid-rich cell membrane.[2] Consequently, their bioavailability and intracellular concentration can be low, limiting their therapeutic efficacy.[3] Cellular uptake often relies on specialized nucleoside transporters, and the efficiency of these transporters can vary significantly between different cell types.[3][4]

Q3: What are the main strategies to enhance the cellular delivery of these analogs?

A3: Several strategies can be employed to overcome the poor membrane permeability of 7-deazaadenosine analogs:

  • Prodrug Approach: This is a common and effective strategy where the analog is chemically modified to create a more lipophilic (lipid-soluble) version, known as a prodrug.[2][5] These modifications are designed to be cleaved by intracellular enzymes, releasing the active drug inside the cell.[2][6] This increases passive diffusion across the cell membrane.[3]

  • Nanoparticle-Based Delivery: Encapsulating the analogs within nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve their stability and facilitate cellular uptake.[7][8] The nanoparticle surface can also be modified with targeting ligands to enhance delivery to specific cell types.[8][9]

  • Use of Transfection Reagents (for in vitro studies): In a laboratory setting, commercially available transfection reagents can be used to deliver the analogs directly into the cytoplasm of cultured cells, bypassing the cell membrane barrier.[1]

Q4: How do nucleoside transporters influence the uptake of 7-deazaadenosine analogs?

A4: Nucleoside transporters (NTs) are integral membrane proteins that facilitate the movement of natural nucleosides and many nucleoside analogs across cell membranes.[10][11] There are two main families:

  • Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent symporters that transport nucleosides against their concentration gradient.[10][12] CNTs have specific preferences; for instance, CNT1 typically transports pyrimidines, CNT2 transports purines, and CNT3 transports both.[12]

  • Equilibrative Nucleoside Transporters (ENTs): These are sodium-independent uniporters that facilitate bidirectional transport of nucleosides down their concentration gradient.[10][12] The expression levels and substrate specificity of these transporters in different tissues and cell types are critical determinants of the uptake, efficacy, and potential toxicity of 7-deazaadenosine analogs.[4][13] Modifications to the analog's structure can influence its recognition and transport by these proteins.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the experimental evaluation of 7-deazaadenosine analogs.

Problem: Low or no biological activity observed in cell-based assays.

This is a frequent issue that can stem from multiple factors, primarily related to the compound's inability to reach its intracellular target at a sufficient concentration.

  • Possible Cause 1: Poor Cellular Permeability.

    • Troubleshooting Steps:

      • Assess Lipophilicity: Review the chemical properties of your analog. Highly polar molecules are less likely to cross the cell membrane passively.

      • Employ a Prodrug Strategy: Synthesize a more lipophilic prodrug version of the analog. Modifications often involve esterification to mask polar hydroxyl groups.[2][3]

      • Utilize Nanoparticle Formulations: Encapsulate the analog in a nanoparticle delivery system to enhance uptake.[7]

      • Use Transfection Reagents (in vitro): For cell culture experiments, use a suitable transfection reagent to directly deliver the compound into the cytoplasm.[1] This can serve as a positive control to confirm that the analog is active once inside the cell.

  • Possible Cause 2: Rapid Efflux from the Cell.

    • Troubleshooting Steps:

      • Identify Efflux Pump Substrates: Determine if the analog is a substrate for cellular efflux pumps like P-glycoprotein (P-gp) or Multidrug Resistance-associated Proteins (MRPs).[2]

      • Co-administer Efflux Pump Inhibitors: In your experimental setup, consider the co-administration of known efflux pump inhibitors to increase the intracellular retention of your analog. Perform appropriate controls to ensure the inhibitor itself does not interfere with the assay.

  • Possible Cause 3: Inefficient Intracellular Phosphorylation.

    • Troubleshooting Steps:

      • Confirm the Requirement for Phosphorylation: The mechanism of action for most nucleoside analogs requires them to be converted to their triphosphate form by cellular kinases.[1][12]

      • Assess Kinase Activity: The rate-limiting step is often the initial phosphorylation.[3] The expression and activity of relevant kinases can vary between cell lines. If possible, measure the formation of the phosphorylated species within the cell using techniques like HPLC-MS.

      • Consider Phosphoramidate Prodrugs: A more advanced prodrug strategy involves creating phosphoramidate derivatives that, once inside the cell, are converted directly to the monophosphate form, bypassing the often inefficient initial phosphorylation step.[6]

  • Possible Cause 4: Metabolic Instability.

    • Troubleshooting Steps:

      • Evaluate Metabolic Stability: Although the 7-deaza modification enhances stability against purine nucleoside phosphorylase, other metabolic pathways might still degrade the compound.[1]

      • Conduct Microsomal Stability Assays: Assess the stability of the analog in the presence of liver microsomes from different species (human, rat, mouse) to predict its metabolic fate.[14]

Data Presentation

Table 1: Cytotoxic Activity of a Representative 7-Deazaadenosine Analog This table summarizes the 50% inhibitory concentration (IC₅₀) values for a representative analog against various cancer cell lines.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
7-benzyl-9-deazaadenosineL1210Leukemia0.07[1]
7-benzyl-9-deazaadenosineP388Leukemia0.1[1]

Table 2: Impact of 7-Deaza Modification on Inhibitory Potency This table illustrates how the 7-deaza modification can significantly increase the inhibitory potency of a nucleoside analog against the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp).

Compound (Triphosphate form)TargetFold Increase in Potency vs. Parent CompoundReference
7-deaza-2′-C-methyl-adenosineHCV RdRp20-fold[15][16]

Experimental Protocols

Protocol 1: Cellular Cytotoxicity Assessment (MTT Assay)

This protocol measures the ability of a compound to reduce cell viability.

  • Materials:

    • 96-well plates

    • Complete cell culture medium

    • 7-deazaadenosine analog stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate overnight to allow for attachment.[1]

    • Compound Treatment: Prepare serial dilutions of the 7-deazaadenosine analog in culture medium. Replace the old medium with the diluted compound solutions. Include vehicle-only wells as a negative control.[1]

    • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[1]

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow viable cells to form formazan crystals.[1]

    • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[1]

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[1]

Protocol 2: Cellular Uptake Assay (Using Radiolabeled Analog)

This protocol quantifies the amount of compound taken up by cells over time.

  • Materials:

    • 24- or 96-well plates

    • Radiolabeled 7-deazaadenosine analog

    • Assay buffer (e.g., HBSS-HEPES, pH 7.4)

    • Cold PBS for washing

    • Cell lysis buffer

    • Scintillation cocktail and counter

  • Methodology:

    • Cell Seeding: Seed adherent cells into plates and grow until near confluence.[17]

    • Pre-incubation: Aspirate the growth medium and replace it with fresh assay buffer. Incubate for a short period to equilibrate.[17]

    • Initiate Uptake: Add the radiolabeled analog to each well to start the uptake process. For competition assays or to define non-specific uptake, a competing compound can be added prior to the radiolabeled substrate.[17]

    • Incubation: Incubate the plate for a predetermined interval (e.g., from minutes to hours) with gentle agitation.[17]

    • Stop Uptake: Terminate the incubation by rapidly aspirating the solution and washing the cells multiple times with ice-cold PBS to remove extracellular compound.[17]

    • Cell Lysis: Lyse the cells using a suitable lysis buffer.[17]

    • Quantification: Add the cell lysate to a scintillation cocktail and measure the radioactivity using a scintillation counter to determine the amount of internalized analog.[17]

Visualizations

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_downstream Downstream Effects Analog 7-Deazaadenosine Analog Uptake Cellular Uptake Analog->Uptake Transporters or Diffusion Phosphorylation Phosphorylation (Cellular Kinases) Uptake->Phosphorylation Active_TP Active Triphosphate (TP) Form Phosphorylation->Active_TP Inhibition Inhibition of Viral RdRp or Cellular DNA/RNA Pol. Active_TP->Inhibition STING STING Pathway Activation (CDN Analogs) Active_TP->STING If CDN Termination Chain Termination Inhibition->Termination Apoptosis Apoptosis (Anticancer) Termination->Apoptosis Immune_Response Innate Immune Response STING->Immune_Response

Caption: General mechanism of action for 7-deazaadenosine analogs.

Troubleshooting_Workflow Start Start: Low/No Biological Activity CheckUptake Is cellular uptake a potential issue? Start->CheckUptake CheckEfflux Is rapid efflux a possibility? CheckUptake->CheckEfflux No Sol_Uptake Solution: - Prodrug Strategy - Nanoparticle Delivery - Use Transfection Reagent (in vitro) CheckUptake->Sol_Uptake Yes CheckPhos Is phosphorylation inefficient? CheckEfflux->CheckPhos No Sol_Efflux Solution: - Use Efflux Pump Inhibitors CheckEfflux->Sol_Efflux Yes Sol_Phos Solution: - Assess Kinase Activity - Use Phosphoramidate Prodrug CheckPhos->Sol_Phos Yes End Re-evaluate Activity CheckPhos->End No (Other issues) Sol_Uptake->End Sol_Efflux->End Sol_Phos->End

Caption: Troubleshooting workflow for low biological activity.

Experimental_Workflow_Uptake cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A 1. Seed Cells in Plate B 2. Incubate Overnight A->B C 3. Add Radiolabeled Analog B->C D 4. Incubate for Specific Time C->D E 5. Stop Uptake & Wash with Cold PBS D->E F 6. Lyse Cells E->F G 7. Quantify via Scintillation Counting F->G

Caption: Experimental workflow for a cellular uptake assay.

References

Validation & Comparative

Validating the Incorporation of 7-CH-5'-dAMP: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise verification of modified nucleotide incorporation into oligonucleotides is a critical step in ensuring the efficacy and safety of novel therapeutics and diagnostic tools. This guide provides an objective comparison of mass spectrometry-based techniques with enzymatic and fluorescence-based assays for validating the incorporation of 7-CH-5'-dAMP, a 7-deazaadenosine monophosphate analog.

The successful integration of modified nucleotides like this compound is paramount for the development of next-generation aptamers, siRNAs, and other nucleic acid-based technologies. This document offers a comprehensive overview of the available analytical methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate validation strategy for their specific needs.

At a Glance: Comparison of Validation Methodologies

The choice of a validation method hinges on several factors, including the required level of detail, throughput, cost, and the nature of the modification. Mass spectrometry offers unparalleled accuracy and direct evidence of incorporation, while enzymatic and fluorescence-based assays provide valuable orthogonal approaches, particularly for high-throughput screening.

FeatureMass Spectrometry (MALDI-TOF & ESI-MS)Enzymatic Assays (e.g., Primer Extension)Fluorescence-Based Assays
Principle Measures the mass-to-charge ratio (m/z) of the intact oligonucleotide, providing a direct measurement of molecular weight.Relies on the ability of a DNA polymerase to incorporate the modified nucleotide, often detected by gel electrophoresis and autoradiography or fluorescence.Detects the presence of the modification through a fluorescent signal, either from an intrinsically fluorescent analog or a tag introduced via click chemistry.
Information Provided Confirms the precise molecular weight, verifying the number and identity of incorporated modified nucleotides. Can also identify incomplete synthesis products (n-1, n+1).Confirms that the modified nucleotide is a substrate for a specific polymerase and can be incorporated into a growing DNA strand. Allows for semi-quantitative estimation of incorporation efficiency.Confirms the presence of the modified nucleotide. Can be adapted for quantification.
Sensitivity High (femtomole to picomole range).[1]High, especially with radiolabeling.High, dependent on the fluorophore and detection system. Can reach the ng/mL range.[2]
Quantitative? Yes, can provide relative and absolute quantification.Semi-quantitative (relative incorporation efficiency). Can be made more quantitative with careful controls.Yes, with appropriate calibration.
Throughput MALDI-TOF: High. ESI-MS: Moderate, can be automated.Moderate to High.High.
Cost High (instrumentation).Low to Moderate (reagents).Moderate (reagents, specialized plates/readers).
Key Advantage Unambiguous confirmation of incorporation and mass accuracy.Functional validation of polymerase compatibility.High throughput and sensitivity.
Key Limitation Higher initial instrument cost. ESI-MS can be sensitive to sample contaminants.[3]Indirect evidence of incorporation. Can be labor-intensive.Can be indirect if a tag is used. Potential for background fluorescence.

In-Depth Analysis: Mass Spectrometry Approaches

Mass spectrometry (MS) stands as the gold standard for the definitive identification of modified oligonucleotides. By precisely measuring the molecular weight of the synthesized product, MS provides direct and unambiguous evidence of this compound incorporation. The two most common MS techniques for oligonucleotide analysis are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI).

MALDI-TOF Mass Spectrometry

MALDI-TOF is a high-throughput technique well-suited for the analysis of oligonucleotides up to approximately 50 bases in length.[1] In this method, the oligonucleotide sample is co-crystallized with a matrix that absorbs laser energy, leading to "soft" ionization of the analyte. The ions are then accelerated in an electric field, and their time-of-flight to a detector is measured, which is proportional to their mass-to-charge ratio. For oligonucleotides containing 7-deazapurine analogs, which can enhance stability during MS analysis, MALDI-TOF is a particularly effective tool.

Electrospray Ionization (ESI) Mass Spectrometry

ESI-MS is highly accurate for a wide range of oligonucleotide lengths and is often coupled with liquid chromatography (LC-MS) for online separation and analysis.[3] In ESI, a high voltage is applied to a liquid solution of the oligonucleotide, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase multiply charged ions of the oligonucleotide. This production of multiply charged ions allows for the analysis of high-molecular-weight molecules on mass spectrometers with a lower m/z range.

FeatureMALDI-TOF MSESI-MS
Mass Accuracy Good (typically within 0.1%).[4]Excellent (typically <0.02%).[3]
Resolution Decreases with increasing oligonucleotide length.High resolution maintained for longer oligonucleotides.
Sensitivity High (femtomole to low picomole).[3]High (femtomole to picomole).[3]
Throughput High.Lower than MALDI-TOF, but can be automated.
Tolerance to Salts/Buffers Reasonably tolerant.Sensitive to non-volatile salts and detergents, often requiring sample cleanup.
Analysis of Mixtures Can tolerate simple mixtures.Less tolerant of complex mixtures without prior chromatographic separation.

Alternative Validation Methods

While mass spectrometry provides definitive structural information, other methods can offer valuable insights into the functional incorporation of this compound and are often more accessible or higher-throughput.

Enzymatic Assays: Primer Extension

Primer extension assays are a common method to assess whether a modified nucleotide can be efficiently and accurately incorporated by a DNA polymerase.[5] In this assay, a labeled primer is annealed to a template strand, and a DNA polymerase extends the primer in the presence of dNTPs, including the modified 7-deaza-dATP analog. The reaction products are then typically separated by gel electrophoresis and visualized. The appearance of a full-length product indicates successful incorporation. By varying the ratio of the modified to the natural nucleotide, the relative incorporation efficiency can be estimated. Studies have shown that while Taq polymerase prefers natural purine nucleotides, it can incorporate 7-deaza-dGTP and, to a lesser extent, 7-deaza-dATP.[6]

Fluorescence-Based Assays

Fluorescence-based methods offer a high-throughput and sensitive means of detecting the incorporation of modified nucleotides. These assays can be designed in several ways. If the this compound analog itself is fluorescent, its incorporation can be directly measured. More commonly, the modified nucleotide is functionalized with a reactive group (e.g., an alkyne or azide) that can be subsequently labeled with a fluorescent probe via "click chemistry." The fluorescence intensity of the resulting product is then proportional to the amount of incorporated modified nucleotide. These assays can achieve high sensitivity, with limits of detection in the ng/mL range, making them suitable for a wide range of applications.[2]

Experimental Protocols

Mass Spectrometry: LC-MS/MS Analysis of an Oligonucleotide Containing this compound

This protocol outlines a general procedure for the analysis of an oligonucleotide containing this compound using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Purify the synthesized oligonucleotide containing this compound using standard methods (e.g., HPLC or solid-phase extraction) to remove salts and other synthesis byproducts.

  • Dissolve the purified oligonucleotide in a suitable solvent, such as nuclease-free water or a low-salt buffer, to a final concentration of approximately 1-10 µM.

2. LC Separation:

  • Use a reverse-phase HPLC column suitable for oligonucleotide separation (e.g., a C18 column).

  • The mobile phase typically consists of an ion-pairing agent, such as triethylamine (TEA) and hexafluoroisopropanol (HFIP), in water (Solvent A) and an organic solvent like methanol or acetonitrile (Solvent B).[7]

  • Establish a gradient of increasing Solvent B to elute the oligonucleotide from the column. A typical gradient might run from 5% to 50% Solvent B over 20-30 minutes.

3. MS/MS Analysis:

  • Couple the HPLC eluent directly to an ESI source of a tandem mass spectrometer.

  • Operate the mass spectrometer in negative ion mode.

  • In the first stage of mass analysis (MS1), scan for the expected multiply charged ions of the full-length oligonucleotide.

  • In the second stage (MS/MS), select the most abundant precursor ion from MS1 and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Analyze the resulting fragment ion spectrum to confirm the sequence of the oligonucleotide and the location of the this compound modification.

Enzymatic Assay: Primer Extension for Incorporation Efficiency

This protocol describes a primer extension assay to qualitatively or semi-quantitatively assess the incorporation of this compound by a DNA polymerase.

1. Primer-Template Annealing:

  • Design a primer (e.g., 20-mer) and a template (e.g., 40-mer) where the first nucleotide to be incorporated opposite the template is thymine.

  • Label the 5'-end of the primer with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Anneal the labeled primer to the template by mixing them in a suitable buffer (e.g., 1x polymerase buffer), heating to 95°C for 2 minutes, and then slowly cooling to room temperature.

2. Primer Extension Reaction:

  • Set up parallel reactions containing the annealed primer-template, a DNA polymerase (e.g., Taq polymerase), and dNTPs.

  • In the experimental reaction, include dCTP, dGTP, dTTP, and the triphosphate form of this compound (7-CH-dATP).

  • In a positive control reaction, include all four natural dNTPs (dATP, dCTP, dGTP, dTTP).

  • In a negative control reaction, omit the adenosine analog (either dATP or 7-CH-dATP).

  • Incubate the reactions at the optimal temperature for the polymerase for a set time (e.g., 30 minutes).

3. Analysis of Products:

  • Stop the reactions by adding a loading buffer containing a denaturant (e.g., formamide).

  • Denature the products by heating to 95°C for 5 minutes.

  • Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualize the bands by autoradiography (for radiolabeled primers) or fluorescence imaging.

  • Successful incorporation of this compound will be indicated by the presence of a full-length extension product in the experimental lane. The relative intensity of the full-length band compared to the positive control can provide a semi-quantitative measure of incorporation efficiency.[5]

Visualizing the Workflow and Comparisons

To further clarify the experimental processes and the relationships between the different validation methods, the following diagrams are provided.

Experimental_Workflow_Mass_Spectrometry cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Oligo_Synthesis Oligonucleotide Synthesis with 7-CH-dATP Purification Purification (HPLC/SPE) Oligo_Synthesis->Purification Dissolution Dissolution in MS-compatible solvent Purification->Dissolution LC_Separation LC Separation Dissolution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1 MS1: Detect Multiply Charged Ions ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Detect Fragment Ions CID->MS2 Data_Analysis Data Analysis: Confirm Mass & Sequence MS2->Data_Analysis

Caption: Workflow for validating this compound incorporation by LC-MS/MS.

Method_Comparison cluster_mass_spec Mass Spectrometry cluster_enzymatic Enzymatic Assays cluster_fluorescence Fluorescence-Based Assays Validation_Goal Validate this compound Incorporation MS Direct Measurement of Molecular Weight Validation_Goal->MS Enzymatic Assessment of Polymerase Substrate Compatibility Validation_Goal->Enzymatic Fluorescence Detection via Fluorescent Signal Validation_Goal->Fluorescence MS_Advantage Advantage: Unambiguous Confirmation MS->MS_Advantage MS_Disadvantage Disadvantage: High Instrument Cost MS->MS_Disadvantage Enzymatic_Advantage Advantage: Functional Validation Enzymatic->Enzymatic_Advantage Enzymatic_Disadvantage Disadvantage: Indirect Evidence Enzymatic->Enzymatic_Disadvantage Fluorescence_Advantage Advantage: High Throughput & Sensitivity Fluorescence->Fluorescence_Advantage Fluorescence_Disadvantage Disadvantage: Potentially Indirect Fluorescence->Fluorescence_Disadvantage

Caption: Comparison of methods for validating modified nucleotide incorporation.

Conclusion

The validation of this compound incorporation is a critical quality control step in the development of modified oligonucleotides. Mass spectrometry, particularly ESI-MS coupled with liquid chromatography, provides the most definitive and comprehensive analysis, confirming the precise molecular weight and sequence of the final product. However, enzymatic and fluorescence-based assays serve as valuable and often more accessible alternatives for assessing the functional incorporation of the modified nucleotide and for high-throughput screening applications. The selection of the most appropriate method will depend on the specific research question, available instrumentation, and desired level of detail. A multi-faceted approach, combining the strengths of different techniques, will often provide the most robust and reliable validation of modified oligonucleotide synthesis.

References

Cross-Validation of 7-CH-5'-dAMP: A Comparative Guide for STING Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 7-CH-5'-dAMP and other key modulators of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. While direct experimental data on the STING agonist activity of this compound is not extensively available in publicly accessible literature, its structural similarity to other 7-deazaadenosine analogs that have been shown to act as STING agonists suggests its potential in this role. This guide, therefore, presents a cross-validation framework, comparing the known performance of established STING agonists to provide a benchmark for the potential evaluation of this compound.

Comparative Performance of STING Agonists

The following table summarizes the quantitative data for well-characterized STING agonists. This data serves as a reference for the anticipated performance of novel compounds like this compound.

CompoundTarget(s)Assay SystemEC50/IC50Key Findings
This compound Potential STING agonist-Data not availableA 7-deazaadenosine analog with potential for STING pathway modulation.
2'3'-cGAMP STINGHuman PBMCs~10-50 µM (for IFN-β induction)The natural endogenous ligand for STING, serving as a benchmark for agonist activity.
diABZI STINGHuman PBMCs~0.13 µM (for IFN-β induction)A potent non-cyclic dinucleotide STING agonist, demonstrating significantly higher potency than 2'3'-cGAMP.
MSA-2 STINGHEK293T-hSTING luciferase assay~8.3 µM (WT STING)An orally available small-molecule STING agonist with demonstrated anti-tumor activity.
ADU-S100 (MIW815) STINGTHP-1 Dual cells~3.03 µg/mL (IRF3 activation)A synthetic cyclic dinucleotide STING agonist that has been evaluated in clinical trials.
E7766 STINGHuman PBMCs~0.15-0.79 µmol/L (IFN-β induction)A macrocycle-bridged STING agonist with broad activity across different STING genotypes.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the canonical STING signaling pathway and a general workflow for assessing STING agonist activity.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING_dimer STING (dimer) cGAMP->STING_dimer binds and activates STING_active Activated STING (oligomer) STING_dimer->STING_active translocates and oligomerizes TBK1 TBK1 STING_active->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN_genes IFN-β and pro-inflammatory genes pIRF3->IFN_genes translocates and activates transcription Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture (e.g., THP-1 monocytes, PBMCs) treatment Treatment with STING Agonist (e.g., this compound, cGAMP) start->treatment incubation Incubation (Time-course) treatment->incubation elisa ELISA: Measure secreted IFN-β and other cytokines incubation->elisa rt_qpcr RT-qPCR: Quantify IFN-β and ISG mRNA expression incubation->rt_qpcr western_blot Western Blot: Detect phosphorylation of STING, TBK1, and IRF3 incubation->western_blot data_analysis Data Analysis: Determine EC50, efficacy, and compare to controls elisa->data_analysis rt_qpcr->data_analysis western_blot->data_analysis end End: Comparative Assessment data_analysis->end

A Structural Showdown: Unmodified DNA vs. DNA with 7-Deaza-dAMP

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural and thermodynamic differences between standard DNA and DNA containing the modified nucleoside 7-deaza-2'-deoxyadenosine monophosphate (7-deaza-dAMP).

The strategic replacement of the nitrogen atom at the 7th position of the adenine base with a carbon atom, creating 7-deaza-adenine, introduces subtle yet significant alterations to the structure and properties of DNA. This modification is a valuable tool in various molecular biology applications, and understanding its impact is crucial for its effective implementation. This guide provides a detailed comparison of DNA with and without 7-deaza-dAMP, supported by experimental data and methodologies.

Key Structural Differences

The fundamental difference lies in the purine ring system of adenine. In standard adenine, the nitrogen atom at position 7 (N7) is a hydrogen bond acceptor and contributes to the electronic properties of the major groove. In 7-deaza-adenine, this nitrogen is replaced by a carbon-hydrogen group (C-H).

This seemingly minor substitution has several important consequences:

  • Alteration of the Major Groove: The N7 of purines is located in the major groove of the DNA double helix and is a key recognition site for many DNA-binding proteins and enzymes. The replacement of nitrogen with a less electronegative carbon atom alters the electrostatic potential and hydrogen bonding capacity of the major groove.

  • Prevention of Hoogsteen Base Pairing: The N7 atom is essential for the formation of Hoogsteen base pairs, which are involved in the formation of non-canonical DNA structures like triplexes and G-quadruplexes. The absence of this nitrogen in 7-deazapurines prevents such structures from forming. This property is particularly useful in molecular biology techniques like PCR, where secondary structures in GC-rich regions can impede polymerase activity.

Thermodynamic Stability

Experimental data indicates that the incorporation of 7-deaza-dAMP generally leads to a destabilization of the DNA duplex. This is primarily attributed to alterations in the major groove hydration and electrostatic interactions.

A direct comparison of a standard DNA dodecamer (DDD) with the sequence 5'-CGCGAATTCGCG-3' and its counterpart where both adenine residues are replaced by 7-deaza-adenine (DZA-DDD) reveals a significant decrease in thermal stability.

ParameterStandard DNA (DDD)DNA with 7-deaza-dAMP (DZA-DDD)Reference
Melting Temperature (Tm)59.1 °C53.2 °C[1]

This decrease in melting temperature indicates that less thermal energy is required to separate the strands of the DNA duplex containing 7-deaza-dAMP, confirming its destabilizing effect. The destabilization is often a result of less favorable enthalpic contributions upon duplex formation[2].

Structural Impact

High-resolution structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have shown that the overall B-form helical structure of DNA is largely maintained upon incorporation of 7-deazapurines. However, subtle changes in local helical parameters and dynamics can be observed.

Enzymatic Recognition

Despite the structural and thermodynamic changes, 7-deaza-dATP is recognized by DNA polymerases and can be efficiently incorporated into a growing DNA strand during enzymatic synthesis, such as in the Polymerase Chain Reaction (PCR). This is a critical feature that allows for the site-specific introduction of this modification. The use of 7-deazapurine triphosphates is a common strategy to overcome issues with PCR amplification of GC-rich templates, as it prevents the formation of stable secondary structures that can block the polymerase.

Experimental Protocols

Determination of DNA Melting Temperature (Tm)

The thermal stability of DNA duplexes is commonly assessed by measuring the change in UV absorbance at 260 nm as a function of temperature.

G

Methodology:

  • Sample Preparation: The DNA oligonucleotides (both the unmodified and the 7-deaza-dAMP modified strands and their complements) are dissolved in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The concentration of the DNA is determined by UV absorbance at 260 nm.

  • Annealing: The complementary strands are mixed in a 1:1 molar ratio to form the duplex. The sample is heated to a temperature above the expected Tm (e.g., 90°C) and then slowly cooled to room temperature to ensure proper annealing.

  • UV-Vis Measurement: The absorbance of the DNA duplex solution at 260 nm is monitored as the temperature is gradually increased, typically at a rate of 0.5-1.0°C per minute.

  • Data Analysis: The absorbance values are plotted against temperature to generate a melting curve. The Tm is determined as the temperature at which 50% of the DNA is denatured, which corresponds to the midpoint of the sigmoidal transition. This is often calculated from the peak of the first derivative of the melting curve.

NMR Spectroscopy for Structural Analysis

NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of DNA in solution.

Methodology:

  • Sample Preparation: Lyophilized DNA oligonucleotides are dissolved in an NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, in 90% H₂O/10% D₂O or 100% D₂O). The final sample concentration is typically in the range of 0.5-2.0 mM.

  • NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed. These include:

    • 1D ¹H NMR: To observe the imino protons involved in Watson-Crick base pairing, which provides information on the stability of the duplex.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify protons that are scalar-coupled within the same deoxyribose sugar ring.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.

    • ¹H-³¹P Correlation Spectra: To probe the conformation of the phosphodiester backbone.

  • Structure Calculation: The distance and dihedral angle restraints obtained from the NMR data are used in computational algorithms (e.g., restrained molecular dynamics or distance geometry) to generate a family of 3D structures consistent with the experimental data.

  • Helical Parameter Analysis: The resulting structures are analyzed using software such as 3DNA or CURVES+ to determine various helical parameters (e.g., rise, twist, roll, slide, shift, tilt) that describe the local and global geometry of the DNA duplex.

X-ray Crystallography for High-Resolution Structure

X-ray crystallography can provide atomic-resolution structures of DNA, offering precise details of bond lengths, bond angles, and overall conformation.

Methodology:

  • Crystallization: The purified DNA oligonucleotide is screened against a wide range of crystallization conditions (e.g., different precipitants, buffers, salts, and temperatures) to obtain diffraction-quality crystals.

  • X-ray Diffraction Data Collection: The crystal is mounted and exposed to a high-intensity X-ray beam. The diffraction pattern of the X-rays scattered by the atoms in the crystal is recorded on a detector.

  • Structure Determination: The diffraction data is processed to determine the unit cell dimensions and the intensities of the diffraction spots. The phases of the diffracted waves are determined using methods such as molecular replacement or heavy-atom derivatization.

  • Model Building and Refinement: An initial model of the DNA structure is built into the calculated electron density map. The model is then refined against the experimental diffraction data to improve its fit and stereochemistry.

  • Structural Analysis: The final refined structure provides precise atomic coordinates, from which detailed helical parameters and intermolecular interactions can be analyzed.

References

Comparative Analysis of DNA Polymerases for the Incorporation of 7-Deaza-7-Carboxy-5'-dAMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Polymerase Selection for Modified Nucleotide Incorporation

The enzymatic incorporation of modified nucleotides into DNA is a cornerstone of numerous molecular biology techniques, from sequencing and diagnostics to the development of therapeutic oligonucleotides. One such modification, 7-deaza-7-carboxy-5'-deoxyadenosine monophosphate (7-CH-5'-dAMP), offers unique properties for DNA labeling and functionalization. The efficiency of its corresponding triphosphate's (7-deaza-7-carboxy-dATP) incorporation, however, is highly dependent on the chosen DNA polymerase. This guide provides a comparative analysis of common thermostable DNA polymerases for their ability to incorporate this modified adenosine analog, supported by available experimental data and detailed protocols.

Key Polymerases for Modified Nucleotide Incorporation

The two major families of thermostable DNA polymerases used in molecular biology, Family A (e.g., Taq, KlenTaq) and Family B (e.g., Vent exo-), exhibit different efficiencies and fidelities when incorporating modified nucleotides. The choice of polymerase is critical and often depends on the specific modification and the downstream application. Generally, polymerases lacking a 3'→5' exonuclease (proofreading) activity are preferred for incorporating modified nucleotides, as this activity can lead to the excision of the analog after incorporation.

  • Taq DNA Polymerase: A Family A polymerase widely used for its robust performance in PCR. It lacks 3'→5' exonuclease activity, which is advantageous for incorporating modified nucleotides.

  • KlenTaq DNA Polymerase: A truncated version of Taq polymerase that also lacks the 5'→3' exonuclease domain. This often results in higher fidelity and thermostability compared to the full-length enzyme.[1]

  • Vent (exo-) DNA Polymerase: A Family B polymerase from the hyperthermophilic archaeon Thermococcus litoralis. The 'exo-' designation indicates that it has been genetically engineered to remove its 3'→5' proofreading exonuclease activity, making it more suitable for incorporating nucleotide analogs.[2]

Quantitative Data Summary

Direct comparative kinetic data for the incorporation of this compound is limited in the literature. However, studies on the incorporation of other 7-deaza-adenosine analogs by different polymerases can provide valuable insights into their relative efficiencies. The following table summarizes the relative incorporation efficiency of a fluorescently labeled 7-deaza-adenosine analog by Taq and Vent (exo-) DNA polymerases.

Polymerase FamilyPolymeraseModified NucleotideRelative Incorporation Efficiency (Modified vs. Natural dATP)Reference
Family ATaq polymeraseFluorescein-dATP (a 7-deaza analog)Minimally incorporated, signal not significantly different from background.[3]
Family BVent (exo-) polymeraseFluorescein-dATP (a 7-deaza analog)Significantly better incorporation than Taq polymerase.[3]

Note: The data above is for a fluorescein-labeled 7-deaza-dATP. While not identical to 7-deaza-7-carboxy-dATP, it provides a strong indication of the superior performance of Family B polymerases, like Vent (exo-), for incorporating 7-deaza-adenosine analogs.

Experimental Protocols

The following are detailed protocols for key experiments to determine the incorporation efficiency of this compound.

Single-Nucleotide Incorporation Assay (Steady-State Kinetics)

This assay is used to determine the kinetic parameters (kcat and Km) for the incorporation of a single modified nucleotide.

1. Materials:

  • Purified DNA polymerase (e.g., Taq, KlenTaq, Vent (exo-)).
  • 5'-radiolabeled ([γ-32P]ATP) or fluorescently labeled primer.
  • Unlabeled DNA template with a single target site for incorporation.
  • 7-deaza-7-carboxy-dATP and natural dNTPs of high purity.
  • Polymerase-specific reaction buffer (10x).
  • Quench solution (95% formamide, 20 mM EDTA).
  • Denaturing polyacrylamide gel (15-20%).
  • TBE buffer (Tris/Borate/EDTA).
  • Phosphorimager or fluorescence scanner.

2. Procedure:

  • Primer-Template Annealing:

    • Mix the labeled primer and DNA template in a 1.5:1 molar ratio in an annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl).

    • Heat the mixture to 95°C for 5 minutes.

    • Allow the mixture to cool slowly to room temperature to ensure proper annealing.

  • Reaction Setup:

    • Prepare a series of reaction mixtures on ice. Each reaction should contain the annealed primer-template duplex, the specific DNA polymerase in its recommended 1x reaction buffer, and varying concentrations of 7-deaza-7-carboxy-dATP.

    • A control set of reactions with varying concentrations of natural dATP should be run in parallel.

    • The concentration of the DNA polymerase should be significantly lower than that of the primer-template to maintain steady-state conditions.

  • Initiation and Quenching:

    • Initiate the reactions by transferring them to the optimal temperature for the DNA polymerase.

    • At specific time points (e.g., 1, 2, 5, 10 minutes), stop the reactions by adding an equal volume of quench solution.

  • Analysis:

    • Separate the reaction products on a denaturing polyacrylamide gel.

    • Visualize and quantify the amount of extended primer using a phosphorimager or fluorescence scanner.

    • Determine the initial velocity (V0) of the reaction at each substrate concentration from the linear phase of a product versus time plot.

    • Plot the initial velocities against the substrate concentration and fit the data to the Michaelis-Menten equation to determine kcat and Km.

    • Calculate the catalytic efficiency as kcat/Km.

Primer Extension Assay

This assay provides a qualitative or semi-quantitative measure of the ability of a polymerase to incorporate a modified nucleotide and extend the DNA strand.

1. Materials:

  • Same as for the single-nucleotide incorporation assay.

2. Procedure:

  • Primer-Template Annealing:

    • Follow the same procedure as in the single-nucleotide incorporation assay.

  • Reaction Setup:

    • Set up reaction mixtures containing the annealed primer-template, DNA polymerase in its 1x reaction buffer, and a mixture of dNTPs.

    • In the experimental tubes, replace the natural dATP with an equimolar concentration of 7-deaza-7-carboxy-dATP.

    • Include a positive control with all four natural dNTPs and a negative control lacking dATP.

  • Reaction and Analysis:

    • Incubate the reactions at the optimal temperature for the polymerase for a set time (e.g., 15-30 minutes).

    • Stop the reactions with quench solution.

    • Analyze the products by denaturing polyacrylamide gel electrophoresis to compare the extent of primer extension.

Mandatory Visualization

Experimental Workflow for Comparative Polymerase Analysis

G Workflow for Comparing Polymerase Efficiency cluster_prep Preparation cluster_assays Kinetic Assays cluster_analysis Data Analysis prep_primer 5' Labeled Primer anneal Anneal Primer-Template prep_primer->anneal prep_template DNA Template prep_template->anneal assay_taq Incubate with Taq Polymerase + 7-CH-dATP / dATP anneal->assay_taq Distribute Duplex assay_klentaq Incubate with KlenTaq Polymerase + 7-CH-dATP / dATP anneal->assay_klentaq Distribute Duplex assay_vent Incubate with Vent (exo-) Polymerase + 7-CH-dATP / dATP anneal->assay_vent Distribute Duplex gel Denaturing PAGE assay_taq->gel assay_klentaq->gel assay_vent->gel quantify Quantify Product Formation gel->quantify kinetics Calculate kcat, Km, and Efficiency quantify->kinetics compare Comparative Analysis kinetics->compare

Caption: Workflow for comparing the kinetic efficiency of different DNA polymerases for this compound incorporation.

STING Signaling Pathway Activation by 7-Deazaadenosine Analogs

STING_Pathway STING Pathway Activation by 7-Deazaadenosine Analogs cluster_cell Cellular Environment cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_response Immune Response cdn 7-Deaza-adenosine Cyclic Dinucleotide (CDN) sting STING (on ER membrane) cdn->sting Binds and Activates tbk1 TBK1 sting->tbk1 Recruits and Activates irf3 IRF3 tbk1->irf3 Phosphorylates p_irf3 p-IRF3 irf3->p_irf3 p_irf3_nuc p-IRF3 Dimer p_irf3->p_irf3_nuc Dimerizes and Translocates ifn_gene Interferon Gene p_irf3_nuc->ifn_gene Induces Transcription ifn_mrna IFN mRNA ifn_gene->ifn_mrna ifn_protein Type I Interferon (e.g., IFN-β) ifn_mrna->ifn_protein Translation immune_activation Antiviral & Antitumor Immune Response ifn_protein->immune_activation Secreted and Signals

Caption: Activation of the STING pathway by 7-deazaadenosine-containing cyclic dinucleotides, leading to an innate immune response.[4]

Conclusion

The selection of an appropriate DNA polymerase is paramount for the successful incorporation of this compound into DNA. While direct comparative quantitative data for this specific analog is not abundant, evidence from related 7-deaza-adenosine analogs strongly suggests that Family B polymerases, such as Vent (exo-), are more efficient than Family A polymerases like Taq. The absence of 3'→5' exonuclease activity is a critical feature for any polymerase chosen for this purpose. The provided experimental protocols offer a framework for researchers to conduct their own comparative analyses to determine the optimal enzyme and conditions for their specific application. Furthermore, the immunomodulatory potential of 7-deazaadenosine analogs through pathways like STING highlights their broader utility in therapeutic development.

References

A Comparative Guide to the Protein Binding Affinity of 7-Deaza-Purine Nucleotide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The MTH1 enzyme is a critical component in the cellular defense against oxidative DNA damage by hydrolyzing oxidized purine deoxyribonucleoside triphosphates (dNTPs) like 8-oxo-dGTP. Its inhibition is a promising strategy in cancer therapy. This guide will compare the binding and inhibitory potency of 7-deaza-dGTP derivatives with other known MTH1 inhibitors.

Data Presentation: Quantitative Comparison of MTH1 Inhibitors

The following table summarizes the inhibitory potency (IC₅₀ and Kᵢ values) of various compounds against the MTH1 enzyme. For competitive inhibitors, the inhibition constant (Kᵢ) is a close approximation of the dissociation constant (Kᵈ), which represents the binding affinity. A lower Kᵢ value indicates a higher binding affinity.

CompoundTypeIC₅₀ (µM)Kᵢ (nM)Reference Protein
8-iodo-7-deaza-dGTP Competitive Inhibitor0.4261.7Human MTH1
7,8-dibromo-7-deaza-dGTP Competitive Inhibitor-PotentHuman MTH1
TH588 MTH1 Inhibitor0.0048-Human MTH1
TH1579 (Karonudib) MTH1 InhibitorPotent-Human MTH1
(S)-crizotinib MTH1 Inhibitor0.001-Human MTH1

Note: The Kᵢ value for 8-iodo-7-deaza-dGTP was determined through kinetic analysis, confirming its role as a competitive inhibitor of MTH1[1]. While a specific Kᵢ for 7,8-dibromo-7-deaza-dGTP is not provided, the study indicates its strong inhibitory effect[1][2]. IC₅₀ values for TH588, TH1579, and (S)-crizotinib are provided for comparison of inhibitory potency.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and replication of binding affinity studies. Below are protocols for enzyme inhibition assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC), which are standard methods for characterizing protein-ligand interactions.

MTH1 Enzyme Inhibition Assay

This assay determines the inhibitory potency of a compound by measuring the reduction in the enzymatic activity of MTH1.

Materials:

  • Human MTH1 enzyme

  • 8-oxo-dGTP (substrate)

  • Inhibitor compound (e.g., 7-deaza-dGTP derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Malachite green phosphate detection kit

Procedure:

  • Prepare a series of dilutions of the inhibitor compound in the assay buffer.

  • In a 96-well plate, add the MTH1 enzyme to each well.

  • Add the different concentrations of the inhibitor to the respective wells.

  • Incubate the enzyme and inhibitor for a pre-determined time at a specific temperature (e.g., 30 minutes at 25°C) to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate, 8-oxo-dGTP, to each well.

  • Allow the reaction to proceed for a set time (e.g., 15 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate produced using a malachite green assay.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

  • For competitive inhibitors, the Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Kₘ) of the enzyme for the substrate[3][4].

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique that measures the real-time interaction between a ligand and an analyte.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, NTA)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Ligand (e.g., MTH1 protein)

  • Analyte (e.g., 7-deaza-dGTP derivative or other small molecule inhibitors)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Immobilization of the Ligand:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the MTH1 protein solution over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters using ethanolamine.

    • Alternatively, for His-tagged proteins, use an NTA sensor chip to capture the protein.

  • Binding Analysis:

    • Inject a series of concentrations of the analyte (inhibitor) over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. The association phase is observed during the injection, and the dissociation phase is monitored as the buffer flows over the surface after the injection.

  • Data Analysis:

    • Generate sensorgrams by plotting RU versus time.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ) and the dissociation rate constant (kₔ).

    • Calculate the equilibrium dissociation constant (Kᵈ) as the ratio of kₔ to kₐ (Kᵈ = kₔ/kₐ).

A detailed protocol for SPR analysis of MTH1 inhibitors can be found in the literature[5].

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

  • Isothermal titration calorimeter

  • Macromolecule (e.g., MTH1 protein) in the sample cell

  • Ligand (e.g., 7-deaza-dGTP derivative) in the injection syringe

  • Dialysis buffer (ensure identical buffer for both protein and ligand)

Procedure:

  • Sample Preparation:

    • Dialyze both the protein and the ligand against the same buffer to minimize heats of dilution.

    • Accurately determine the concentrations of the protein and ligand.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the sample cell.

    • Measure the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat pulses to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the stoichiometry (n), the binding constant (Kₐ, from which Kᵈ can be calculated as 1/Kₐ), and the enthalpy of binding (ΔH)[6][7][8].

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a simplified signaling pathway involving MTH1 and the experimental workflows for assessing protein binding affinity.

MTH1_Pathway ROS Reactive Oxygen Species (ROS) dGTP dGTP ROS->dGTP Oxidation 8_oxo_dGTP 8-oxo-dGTP dGTP->8_oxo_dGTP MTH1 MTH1 8_oxo_dGTP->MTH1 DNA_Polymerase DNA Polymerase 8_oxo_dGTP->DNA_Polymerase 8_oxo_dGMP 8-oxo-dGMP MTH1->8_oxo_dGMP Hydrolysis DNA DNA DNA_Polymerase->DNA Incorporation DNA_Damage DNA Damage DNA->DNA_Damage Inhibitor 7-CH-5'-dAMP (Analog) Inhibitor->MTH1 Inhibition

Caption: Simplified pathway of MTH1 in preventing DNA damage.

Binding_Assay_Workflow cluster_Inhibition_Assay Enzyme Inhibition Assay cluster_SPR Surface Plasmon Resonance (SPR) cluster_ITC Isothermal Titration Calorimetry (ITC) I1 Prepare Reagents (Enzyme, Substrate, Inhibitor) I2 Incubate Enzyme and Inhibitor I1->I2 I3 Initiate Reaction with Substrate I2->I3 I4 Measure Product Formation I3->I4 I5 Calculate IC50/Ki I4->I5 S1 Immobilize Protein on Sensor Chip S2 Inject Analyte (Inhibitor) S1->S2 S3 Monitor Binding (Sensorgram) S2->S3 S4 Data Analysis (ka, kd) S3->S4 S5 Calculate Kd S4->S5 T1 Prepare Protein (Cell) and Ligand (Syringe) T2 Titrate Ligand into Protein T1->T2 T3 Measure Heat Change T2->T3 T4 Generate Binding Isotherm T3->T4 T5 Calculate Kd, ΔH, n T4->T5

Caption: Experimental workflows for protein binding affinity.

References

A Comparative Analysis of the Antiviral Efficacy of 7-Deaza Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The class of 7-deaza nucleosides, characterized by the replacement of nitrogen at the 7-position of the purine ring with a carbon atom, has demonstrated significant potential as broad-spectrum antiviral agents. This modification enhances metabolic stability and allows for potent inhibition of viral replication, primarily through the targeting of viral RNA-dependent RNA polymerase (RdRp). This guide provides a comparative overview of the antiviral efficacy of various 7-deaza nucleosides, supported by experimental data, detailed methodologies for key assays, and a visualization of their mechanism of action.

Quantitative Data Summary

The antiviral activity of 7-deaza nucleosides is typically quantified by their 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represent the concentration of the compound required to inhibit viral replication or activity by 50%. The 50% cytotoxic concentration (CC₅₀) is also determined to assess the compound's toxicity to host cells. A higher selectivity index (SI = CC₅₀/EC₅₀) indicates a more favorable therapeutic window.

Due to variations in experimental conditions across different studies (e.g., cell lines, virus strains, and assay methods), a direct comparison of absolute EC₅₀/IC₅₀ values should be made with caution. The following tables summarize the reported antiviral activities of prominent 7-deaza nucleosides and their analogs.

Table 1: Antiviral Activity of Tubercidin and Its Analogs

CompoundVirusCell LineEC₅₀/IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
TubercidinRhinovirus 1AWI-38<0.22~0.67-2.2~3-10[1]
TubercidinRhinovirus 1BWI-38<0.22~0.67-2.2~3-10[1]
TubercidinRhinovirus 9WI-38<0.22~0.67-2.2~3-10[1]
5-Hydroxymethyltubercidin (HMTU)Dengue Virus (DENV-2)BHK-210.35>20>57
5-Hydroxymethyltubercidin (HMTU)Zika Virus (ZIKV)Vero0.45>20>44
5-Hydroxymethyltubercidin (HMTU)Yellow Fever Virus (YFV)Vero0.28>20>71
5-Hydroxymethyltubercidin (HMTU)SARS-CoV-2Vero E60.3>20>67

Table 2: Antiviral Activity of Sangivamycin and Toyocamycin

CompoundVirusCell LineEC₅₀/IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
SangivamycinSARS-CoV-2Vero E60.066>10>151[2]
SangivamycinSARS-CoV-2Calu-30.027>10>370[2]
SangivamycinSARS-CoV-2Caco-20.041>10>244[2]
ToyocamycinRhinovirus 1AWI-38<0.22~0.67-2.2~3-10[1]
ToyocamycinRhinovirus 1BWI-38<0.22~0.67-2.2~3-10[1]
ToyocamycinRhinovirus 9WI-38<0.22~0.67-2.2~3-10[1]

Table 3: Antiviral Activity of Other Synthetic 7-Deazaadenosine Analogs

CompoundVirusCell LineEC₅₀/IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
7-deaza-2'-C-methyladenosineHepatitis C Virus (HCV) RepliconHuh-70.3>100>333[3]
7-deaza-2'-C-methyladenosineZika Virus (ZIKV)Vero1.3>37>28
7-deaza-7-fluoro-2′-C-methyladenosineYellow Fever Virus (YFV)Huh-70.8>100>125
4'-C-cyano-7-deaza-7-fluoro-2'-deoxyadenosineHepatitis B Virus (HBV)HepG2.2.15~0.026~56~2154[4]

Table 4: In Vivo Activity of 7-Deazaguanosine Analogs

CompoundVirusAnimal ModelEfficacyReference
7-deazaguanosineSemliki Forest VirusMiceHighly protective at 50-200 mg/kg/day[5]
7-deazaguanosineSan Angelo VirusMiceHighly protective at 50-200 mg/kg/day[5]
8-chloro-7-deazaguanosineBanzi VirusMiceProtective at 25-100 mg/kg/day[6]
8-chloro-7-deazaguanosineRat CoronavirusSuckling RatsProtective at 100 mg/kg/day[6]

Experimental Protocols

The following are detailed methodologies for two common assays used to determine the antiviral efficacy of 7-deaza nucleosides.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

1. Cell Seeding:

  • Culture an appropriate host cell line (e.g., Vero E6 for SARS-CoV-2, MRC-5 for human coronaviruses) to near confluency.[7]

  • Trypsinize and resuspend the cells in culture medium.

  • Seed the cells into 96-well microplates at a density that will form a confluent monolayer overnight.[7]

2. Compound Preparation and Addition:

  • Prepare serial dilutions of the 7-deaza nucleoside compounds in culture medium. A typical starting concentration might be 100 µM with 3-fold or 10-fold dilutions.[7]

  • Remove the culture medium from the cell plates and add the diluted compounds to the respective wells. Include wells with medium only (cell control) and wells with medium containing the same concentration of the compound solvent, typically DMSO (toxicity control).

3. Virus Infection:

  • Dilute the virus stock to a predetermined multiplicity of infection (MOI) that causes significant CPE within a specific timeframe (e.g., 48-72 hours).[8]

  • Add the diluted virus to all wells except the cell control and toxicity control wells.

4. Incubation:

  • Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for the predetermined duration.[8]

5. Quantification of CPE:

  • After incubation, visually inspect the wells for CPE using a microscope.

  • To quantify cell viability, use a reagent such as Neutral Red or a commercial ATP-based assay like CellTiter-Glo.[8][9]

  • For Neutral Red staining, incubate the cells with the dye, followed by an extraction step. Measure the absorbance at a specific wavelength (e.g., 540 nm).[7]

  • For ATP-based assays, add the reagent to the wells and measure the luminescence.[10]

6. Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the cell control (100% viability) and virus control (0% viability).

  • Determine the EC₅₀ value by plotting the percentage of inhibition of CPE against the compound concentration and fitting the data to a dose-response curve.

  • Similarly, determine the CC₅₀ value from the toxicity control wells.

Plaque Reduction Assay

This assay quantifies the reduction in the number of infectious virus particles.

1. Cell Seeding:

  • Seed a suitable host cell line (e.g., Vero for flaviviruses) in 6-well or 12-well plates to form a confluent monolayer.[11]

2. Compound and Virus Incubation:

  • Prepare serial dilutions of the 7-deaza nucleoside.

  • In separate tubes, pre-incubate a standardized amount of virus (e.g., 50-100 plaque-forming units, PFU) with each compound dilution for 1 hour at 37°C.[12]

3. Cell Infection:

  • Remove the culture medium from the cell monolayers and wash with phosphate-buffered saline (PBS).

  • Add the virus-compound mixtures to the respective wells and incubate for 1-2 hours to allow for viral adsorption.[12]

4. Overlay Application:

  • Aspirate the inoculum from the wells.

  • Overlay the cells with a semi-solid medium, such as agarose or methylcellulose, containing the corresponding concentration of the test compound. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.[13]

5. Incubation:

  • Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).[11]

6. Plaque Visualization and Counting:

  • After incubation, fix the cells with a solution like 10% formalin.[11]

  • Remove the overlay and stain the cell monolayer with a dye such as crystal violet. The plaques will appear as clear zones against a stained background of healthy cells.[11]

  • Count the number of plaques in each well.

7. Data Analysis:

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

  • Determine the IC₅₀ value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathway Visualization

The primary antiviral mechanism of 7-deaza nucleosides involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp).

Antiviral_Mechanism_of_7_Deaza_Nucleosides cluster_cell Host Cell cluster_virus Viral Replication Complex Nucleoside 7-Deaza Nucleoside Kinase1 Host Kinase 1 Nucleoside->Kinase1 Phosphorylation NTP 7-Deaza Nucleoside Triphosphate (Active Form) RdRp Viral RNA-dependent RNA Polymerase (RdRp) NTP->RdRp Competitive Inhibition Kinase2 Host Kinase 2 Kinase1->Kinase2 Phosphorylation Kinase3 Host Kinase 3 Kinase2->Kinase3 Phosphorylation Kinase3->NTP Nascent Nascent Viral RNA RdRp->Nascent RNA Synthesis Termination Chain Termination RdRp->Termination Template Viral RNA Template Template->RdRp Nascent->Termination

Caption: Antiviral mechanism of 7-deaza nucleosides via RdRp inhibition.

This diagram illustrates the intracellular activation of a 7-deaza nucleoside to its active triphosphate form through sequential phosphorylation by host cell kinases. This active form then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA chain by the viral RdRp. The incorporation of the modified nucleoside leads to premature chain termination, thus halting viral replication.

Conclusion

7-deaza nucleosides represent a promising class of antiviral compounds with broad-spectrum activity against a range of viruses, particularly RNA viruses. Analogs such as Sangivamycin and various synthetic derivatives have demonstrated potent efficacy with favorable selectivity indices. Their primary mechanism of action through the inhibition of viral RdRp provides a clear target for further drug development. The experimental protocols detailed in this guide offer a standardized approach for the continued evaluation and comparison of novel 7-deaza nucleoside candidates. Future research should focus on direct, head-to-head comparative studies under standardized conditions to more definitively rank the antiviral potential of these compounds and guide the selection of lead candidates for preclinical and clinical development.

References

Assessing the Specificity of 7-CH-5'-dAMP as a cGAS Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 7-CH-5'-dAMP as a potential inhibitor of cyclic GMP-AMP synthase (cGAS), benchmarked against established inhibitors PF-06928215 and RU.521. This document synthesizes available data on inhibitor potency, outlines key experimental protocols for specificity assessment, and visualizes the relevant biological pathway and experimental workflows.

Introduction to the cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage. Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][2] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This activation triggers a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines, mounting an effective immune response. Given its central role in inflammation, cGAS has emerged as a promising therapeutic target for autoimmune diseases and other inflammatory conditions.

Comparative Analysis of cGAS Inhibitors

InhibitorTargetMechanism of ActionBiochemical IC50Cellular IC50Reference
This compound Enzymes that interact with 2'-deoxyadenosine-5'-monophosphatePotential Competitive InhibitorData not availableData not available[3]
PF-06928215 cGASHigh affinity inhibitor4.9 µMNot Reported[4][5][6][7]
RU.521 cGASPotent and selective inhibitor0.11 µM (mouse), 2.94 µM (human)0.7 µM (mouse macrophages)[8][9][10]

Experimental Protocols for Assessing Inhibitor Specificity

The specificity of a cGAS inhibitor is paramount to its potential as a therapeutic agent. Several experimental approaches are employed to determine the potency and selectivity of these compounds.

In Vitro cGAS Enzymatic Activity Assay

This assay directly measures the production of cGAMP by recombinant cGAS in the presence of dsDNA, ATP, and GTP. The inhibitory effect of a compound is determined by quantifying the reduction in cGAMP synthesis.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing recombinant cGAS enzyme, a dsDNA activator (e.g., herring testes DNA), ATP, and GTP in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 0.1 mM ZnCl₂).[11]

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound, PF-06928215, or RU.521) or a vehicle control (e.g., DMSO) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).[11]

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding EDTA.[11]

  • cGAMP Quantification: Analyze the amount of cGAMP produced using methods such as:

    • High-Performance Liquid Chromatography (HPLC): Separate and quantify cGAMP from the reaction mixture.[11]

    • ELISA-based Assays: Utilize a cGAMP-specific antibody in a competitive ELISA format.[12][13]

    • Fluorescence Polarization (FP) Assay: Employ a fluorescently labeled cGAMP tracer and a specific antibody to measure competitive binding.[14]

  • IC50 Determination: Plot the percentage of cGAS inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Cell-Based cGAS-STING Pathway Activation Assay

This assay assesses the ability of an inhibitor to block the cGAS-STING pathway in a cellular context.

Protocol:

  • Cell Culture: Culture a suitable cell line that expresses a functional cGAS-STING pathway (e.g., THP-1 monocytes).

  • Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours.

  • Pathway Activation: Transfect the cells with a dsDNA stimulus (e.g., herring testes DNA) to activate the cGAS-STING pathway.

  • Incubation: Incubate the cells for a sufficient time (e.g., 6-24 hours) to allow for downstream signaling.

  • Endpoint Measurement: Measure the activation of the pathway by quantifying:

    • IFN-β production: Measure the levels of secreted IFN-β in the cell culture supernatant using ELISA.

    • IRF3 phosphorylation: Detect the phosphorylation of Interferon Regulatory Factor 3 (IRF3) by Western blotting.

    • Reporter gene expression: Use a reporter cell line that expresses a luciferase or fluorescent protein under the control of an interferon-stimulated response element (ISRE).

  • Cellular IC50 Determination: Calculate the cellular IC50 value by plotting the inhibition of the downstream readout against the inhibitor concentration.

Inhibitor Specificity Profiling Workflow

To assess the broader selectivity of an inhibitor, a systematic workflow is employed to identify potential off-target interactions.

Protocol:

  • Kinase Profiling: Screen the inhibitor against a large panel of kinases to identify any off-target kinase inhibition. This is particularly relevant for ATP-competitive inhibitors.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.

  • Affinity Chromatography-Mass Spectrometry: Immobilize the inhibitor on a solid support and use it to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.

  • Competitive Activity-Based Protein Profiling (ABPP): Use activity-based probes that covalently modify the active site of a class of enzymes to profile the inhibitor's selectivity across that enzyme family.[15]

Visualizing the cGAS-STING Pathway and Experimental Workflows

To further clarify the concepts discussed, the following diagrams have been generated.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activation cGAMP cGAMP cGAS->cGAMP ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Activation TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferons pIRF3->IFN Transcription

Caption: The cGAS-STING signaling pathway.

Inhibitor_Specificity_Workflow start Start: Inhibitor Candidate in_vitro In Vitro Enzymatic Assay (e.g., cGAS activity) start->in_vitro cellular Cell-Based Pathway Assay (e.g., IFN-β production) in_vitro->cellular profiling Broad Specificity Profiling cellular->profiling kinase Kinase Panel Screening profiling->kinase cetsa Cellular Thermal Shift Assay (CETSA) profiling->cetsa affinity_ms Affinity Chromatography-MS profiling->affinity_ms end End: Specificity Profile kinase->end cetsa->end affinity_ms->end

Caption: Workflow for assessing inhibitor specificity.

References

Comparative Thermodynamics of DNA Duplexes with 7-deaza-dAMP: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and molecular biology, understanding the thermodynamic implications of nucleoside modifications is paramount for the rational design of oligonucleotides with tailored stabilities. This guide provides an objective comparison of the thermodynamic properties of DNA duplexes containing the modified nucleoside 7-deaza-2'-deoxyadenosine (7-deaza-dAMP) versus their unmodified counterparts. The inclusion of 7-deaza-dAMP, where the nitrogen at position 7 of the adenine purine ring is replaced by a carbon-hydrogen group, alters the electronic potential in the major groove of the DNA duplex, leading to significant changes in its thermodynamic stability.

Quantitative Thermodynamic Data

A comprehensive analysis of the Dickerson-Drew dodecamer (DDD), a self-complementary DNA duplex with the sequence d(CGCGAATTCGCG)₂, and its modified counterpart containing a 7-deaza-dAMP:dT base pair reveals a thermodynamic destabilization upon modification. This destabilization is primarily driven by a less favorable enthalpy of duplex formation, which is not fully compensated by the entropic changes.

The thermodynamic parameters for the unmodified and 7-deaza-dAMP modified DDD duplexes are summarized in the table below. The data clearly indicates a decrease in the melting temperature (Tₘ) and a less negative Gibbs free energy change (ΔG°) for the modified duplex, confirming its reduced stability.

DuplexTₘ (°C)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₃₇ (kcal/mol)
Unmodified DDD72.5-93.5-269-12.8
7-deaza-dAMP Modified DDD68.1-85.2-245-12.1

Table 1: Comparative thermodynamic parameters of unmodified and 7-deaza-dAMP modified Dickerson-Drew dodecamer (DDD) duplexes. Data sourced from studies employing a combination of UV melting and differential scanning calorimetry experiments[1].

The observed destabilization is attributed to less favorable stacking interactions within the modified duplex. Temperature-dependent NMR studies have shown an increased exchange rate between the thymine N3 imino proton of the 7-deaza-dA:dT base pair and water, suggesting a higher rate of base pair opening and reduced stacking interactions[1].

Experimental Protocols

The thermodynamic data presented in this guide are typically acquired through a combination of UV-Vis thermal denaturation studies and calorimetric techniques such as Differential Scanning Calorimetry (DSC) or Isothermal Titration Calorimetry (ITC). Below are detailed methodologies for these key experiments.

This technique is used to determine the melting temperature (Tₘ) of a DNA duplex by monitoring the change in UV absorbance at 260 nm as a function of temperature. The hyperchromic effect, an increase in absorbance as the duplex denatures into single strands, allows for the construction of a melting curve from which the Tₘ can be determined.

Protocol:

  • Sample Preparation:

    • Synthesize and purify the unmodified and 7-deaza-dAMP modified oligonucleotides.

    • Anneal the complementary strands by heating to 90°C for 5 minutes and then slowly cooling to room temperature to form the duplexes.

    • Prepare samples at a known concentration (e.g., 1-10 µM) in a buffer solution, typically containing 10 mM sodium phosphate (pH 7.0), 100 mM NaCl, and 0.1 mM EDTA.

  • Instrumentation:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Data Acquisition:

    • Equilibrate the sample at a low temperature (e.g., 20°C).

    • Increase the temperature at a constant rate (e.g., 0.5-1.0°C/min) to a high temperature where the duplex is fully denatured (e.g., 95°C).

    • Monitor and record the absorbance at 260 nm throughout the temperature ramp.

  • Data Analysis:

    • Plot the absorbance as a function of temperature to obtain the melting curve.

    • The Tₘ is determined as the temperature at which 50% of the duplexes are denatured, which corresponds to the midpoint of the transition in the melting curve.

    • Thermodynamic parameters (ΔH° and ΔS°) can be derived from the shape of the melting curve using van't Hoff analysis.

DSC directly measures the heat absorbed by a sample during a temperature-induced transition. This provides a model-independent determination of the enthalpy change (ΔH°) associated with the melting of the DNA duplex.

Protocol:

  • Sample Preparation:

    • Prepare concentrated and highly purified samples of the DNA duplexes (typically > 100 µM) in the same buffer used for UV melting experiments.

    • Prepare a matching buffer solution for the reference cell.

  • Instrumentation:

    • Use a differential scanning calorimeter.

  • Data Acquisition:

    • Load the sample and reference solutions into their respective cells.

    • Scan the temperature from a pre-transition baseline to a post-transition baseline at a constant rate (e.g., 1°C/min).

    • Record the differential heat flow between the sample and reference cells.

  • Data Analysis:

    • The resulting thermogram shows a peak corresponding to the heat absorbed during the melting transition.

    • The area under the peak is integrated to determine the calorimetric enthalpy change (ΔH°).

    • The temperature at the peak maximum corresponds to the Tₘ.

ITC is a powerful technique for studying the thermodynamics of binding events. In the context of DNA duplex formation, it can be used to measure the enthalpy of hybridization by titrating one strand into a solution containing its complement.

Protocol:

  • Sample Preparation:

    • Prepare highly purified and accurately concentrated solutions of the single-stranded oligonucleotides in a degassed buffer.

    • The buffer composition must be identical for both strands to minimize heats of dilution.

  • Instrumentation:

    • Use an isothermal titration calorimeter.

  • Data Acquisition:

    • Load one oligonucleotide strand into the sample cell and the complementary strand into the injection syringe.

    • Perform a series of small injections of the syringe solution into the cell at a constant temperature.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The integrated heat data is plotted against the molar ratio of the two strands.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the stoichiometry (n), binding constant (Kₐ), and the enthalpy of binding (ΔH°).

    • The Gibbs free energy (ΔG°) and entropy (ΔS°) of binding can then be calculated using the relationships: ΔG° = -RTln(Kₐ) and ΔG° = ΔH° - TΔS°.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the comparative thermodynamic analysis of DNA duplexes with and without 7-deaza-dAMP modification.

workflow cluster_prep Sample Preparation cluster_analysis Thermodynamic Analysis cluster_data Data Processing & Comparison Oligo_Synth Oligonucleotide Synthesis (Unmodified & 7-deaza-dAMP) Purification HPLC Purification Oligo_Synth->Purification Quantification UV Quantification Purification->Quantification Annealing Duplex Annealing Quantification->Annealing UV_Melting UV Thermal Denaturation Annealing->UV_Melting DSC Differential Scanning Calorimetry Annealing->DSC ITC Isothermal Titration Calorimetry Annealing->ITC Melting_Curves Generate Melting Curves UV_Melting->Melting_Curves Thermograms Generate Thermograms DSC->Thermograms Binding_Isotherms Generate Binding Isotherms ITC->Binding_Isotherms Thermo_Params Calculate Thermodynamic Parameters (Tm, ΔH°, ΔS°, ΔG°) Melting_Curves->Thermo_Params Thermograms->Thermo_Params Binding_Isotherms->Thermo_Params Comparison Comparative Analysis Thermo_Params->Comparison

Figure 1: Workflow for comparative thermodynamic analysis.

This guide provides a foundational understanding of the thermodynamic consequences of incorporating 7-deaza-dAMP into DNA duplexes. The provided data and protocols serve as a valuable resource for researchers aiming to modulate the stability of nucleic acid structures for various biotechnological and therapeutic applications. The observed destabilization highlights the critical role of the N7 atom of adenine in maintaining the enthalpic stability of the DNA double helix.

References

Benchmarking 7-CH-5'-dAMP Against Other Modified Nucleotides for PCR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of molecular biology, the polymerase chain reaction (PCR) remains a cornerstone technique. The pursuit of enhanced PCR performance—be it in terms of efficiency, specificity, or the ability to amplify challenging templates—has led to the development of various modified nucleotides. This guide provides a comprehensive comparison of 7-CH-5'-dAMP, a 7-substituted 2'-deoxyadenosine monophosphate analog, against the standard deoxyadenosine monophosphate (dAMP) and another widely used modified nucleotide, 7-deaza-2'-deoxyadenosine triphosphate (7-deaza-dATP). This comparison is based on available experimental data for structurally similar analogs and established knowledge of modified nucleotides in PCR.

For the purpose of this guide, this compound is considered functionally analogous to 7-methyl-7-deaza-dATP, given the common convention of "CH" representing a methyl group in chemical nomenclature.

Executive Summary

Modified nucleotides, particularly those with alterations at the 7-position of the purine ring, can significantly impact PCR outcomes. The substitution of the N7 nitrogen with a carbon atom, as seen in 7-deaza purines, eliminates the hydrogen bond acceptor at this position, which can reduce the formation of secondary structures in GC-rich regions and potentially alter the interaction of the DNA with polymerases and other proteins. This guide will delve into the quantitative performance metrics, experimental protocols for comparative analysis, and the underlying molecular rationale for using these modified nucleotides.

Data Presentation: Quantitative Comparison of Modified dATP Analogs

The following table summarizes the key performance indicators of this compound (represented by 7-methyl-7-deaza-dATP) and 7-deaza-dATP in comparison to the natural dATP. The data is collated from studies on the incorporation efficiency of these analogs by DNA polymerases.

NucleotideModificationRelative Incorporation Efficiency (%) (vs. dATP)Key AdvantagesPotential Disadvantages
dATP None (Natural)100%Standard, well-characterized, high fidelity with proofreading polymerases.Can lead to PCR failure with GC-rich templates due to secondary structure formation.
7-deaza-dATP N7 of adenine replaced by a CH group.~35% with Bst polymerase (large fragment)[1]Reduces secondary structure formation in AT-rich regions, potentially improving amplification of templates with strong secondary structures.Lower incorporation efficiency compared to dATP may require optimization of PCR conditions (e.g., higher nucleotide concentration, longer extension times).
This compound (as 7-methyl-7-deaza-dATP) N7 of adenine replaced by a C-CH₃ group.~35% with Bst polymerase (large fragment)[1]Similar to 7-deaza-dATP, it is expected to reduce secondary structures. The methyl group may offer altered hydrophobic interactions in the major groove.Lower incorporation efficiency is a significant consideration. The methyl group may also sterically hinder polymerase activity to some extent.

Experimental Protocols

To facilitate the direct comparison of this compound with other nucleotides, the following detailed experimental protocols are provided. These protocols are designed to assess PCR efficiency, fidelity, and processivity.

Experiment 1: Comparative PCR Efficiency Assay

This protocol uses quantitative PCR (qPCR) to determine the relative efficiency of PCR amplification when a standard dNTP is substituted with a modified analog.

Materials:

  • DNA template (e.g., a plasmid with a known sequence and varying GC content)

  • Forward and reverse primers for the target amplicon

  • High-fidelity DNA polymerase (e.g., Phusion, Q5)

  • dNTP mix (standard)

  • Modified dATP analog (7-CH-5'-dATP or 7-deaza-dATP)

  • qPCR master mix with a fluorescent dye (e.g., SYBR Green)

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • Prepare a serial dilution of the DNA template (e.g., from 10 ng/µL to 0.01 ng/µL).

  • Set up four sets of qPCR reactions for each template dilution:

    • Control: Standard dNTP mix.

    • Test 1 (7-CH-5'-dATP): dNTP mix with dATP completely replaced by 7-CH-5'-dATP.

    • Test 2 (7-deaza-dATP): dNTP mix with dATP completely replaced by 7-deaza-dATP.

    • Test 3 (Partial Substitution): dNTP mix with a 1:1 ratio of dATP and the modified analog.

  • Assemble the qPCR reactions in triplicate for each condition as per the manufacturer's instructions for the polymerase and qPCR master mix.

  • Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 98°C for 30s, followed by 40 cycles of 98°C for 10s, 60°C for 30s, and 72°C for 30s).

  • Analyze the data:

    • Generate a standard curve for each set of reactions by plotting the Cq (quantification cycle) values against the log of the template concentration.

    • Calculate the PCR efficiency (E) from the slope of the standard curve using the formula: E = 10^(-1/slope) - 1.

    • Compare the efficiencies of the reactions with modified nucleotides to the control reaction.

Experiment 2: Fidelity Assay using Sanger Sequencing

This protocol assesses the error rate of a DNA polymerase when using modified nucleotides.

Materials:

  • DNA template (e.g., a plasmid containing a reporter gene like lacZ)

  • Forward and reverse primers flanking the reporter gene

  • High-fidelity DNA polymerase

  • dNTP mix (standard and with modified dATP analogs)

  • PCR purification kit

  • Cloning vector (e.g., pUC19)

  • Competent E. coli cells

  • Sanger sequencing reagents and access to a sequencer

Procedure:

  • Perform PCR amplification of the reporter gene using the control and test dNTP mixes as described in Experiment 1, for a set number of cycles (e.g., 25 cycles).

  • Purify the PCR products using a PCR purification kit.

  • Clone the purified PCR products into a cloning vector.

  • Transform the ligated plasmids into competent E. coli cells and plate on appropriate selective media.

  • Isolate plasmid DNA from a statistically significant number of individual colonies (e.g., 50-100) for each condition.

  • Sequence the inserted PCR product from each colony using Sanger sequencing.

  • Align the sequences to the original template sequence and count the number of mutations.

  • Calculate the error rate per base per duplication event.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the conceptual framework for benchmarking modified nucleotides and the potential impact of 7-deaza modifications on PCR.

PCR_Benchmarking_Workflow cluster_setup Experimental Setup cluster_conditions Reaction Conditions cluster_assays Performance Assays cluster_analysis Data Analysis Template DNA Template (Known Sequence) Control Standard dNTPs Template->Control Test1 This compound Template->Test1 Test2 7-deaza-dATP Template->Test2 Test3 Other Modified Nucleotides Template->Test3 Primers Primers Primers->Control Primers->Test1 Primers->Test2 Primers->Test3 Polymerase DNA Polymerase Polymerase->Control Polymerase->Test1 Polymerase->Test2 Polymerase->Test3 Efficiency qPCR for Efficiency Control->Efficiency Fidelity Sequencing for Fidelity Control->Fidelity Processivity Gel-based Processivity Assay Control->Processivity Test1->Efficiency Test1->Fidelity Test1->Processivity Test2->Efficiency Test2->Fidelity Test2->Processivity Test3->Efficiency Test3->Fidelity Test3->Processivity Comparison Comparative Data Tables Efficiency->Comparison Fidelity->Comparison Processivity->Comparison Conclusion Performance Conclusion Comparison->Conclusion

Caption: Experimental workflow for benchmarking modified nucleotides in PCR.

Caption: Inhibition of Hoogsteen base pairing by 7-deaza-purine analogs.

Conclusion

The use of modified nucleotides like this compound and 7-deaza-dATP presents a valuable strategy for overcoming challenges in PCR, particularly when dealing with templates prone to forming strong secondary structures. While these analogs can enhance amplification of difficult targets, their adoption requires careful consideration of their lower incorporation efficiency compared to natural dNTPs. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate the performance of this compound and other modified nucleotides in their specific PCR applications. By quantifying the impact on efficiency and fidelity, scientists and drug development professionals can make informed decisions to optimize their molecular assays for improved reliability and success.

References

Unveiling the Biological Signature of 7-Deaza-dAMP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of the newly synthesized 7-deaza-dAMP with its natural counterpart, deoxyadenosine monophosphate (dAMP). We present supporting experimental data, detailed protocols for key validation assays, and visual representations of relevant biological pathways and experimental workflows.

The substitution of nitrogen at the 7-position of the purine ring with a carbon atom in 7-deaza-dAMP introduces significant alterations to its chemical properties, which in turn influence its biological activity. This modification primarily affects the hydrogen bonding capabilities in the major groove of the DNA double helix and can impact recognition by DNA-modifying enzymes. The primary applications and biological effects of 7-deazapurine analogs, including 7-deaza-dAMP, are observed in DNA sequencing, PCR of GC-rich regions, and as antiviral agents.

Data Presentation: A Comparative Analysis

While specific kinetic data for the incorporation of 7-deaza-dAMP by various DNA polymerases is not extensively documented in publicly available literature, we can infer its performance based on studies of 7-deaza-dATP (the triphosphate form) and other 7-deazapurine analogs.

Table 1: Comparative Efficiency of 7-Deaza-dATP Incorporation by Taq DNA Polymerase

NucleotideRelative Incorporation EfficiencyObservations
dATPHighNatural substrate, efficiently incorporated.
7-Deaza-dATPLower than dATPTaq polymerase shows a preference for the natural purine nucleotide. Efficient PCR amplification often requires the presence of dATP.[1][2]
7-Deaza-dGTPHighCan completely replace dGTP in PCR, indicating efficient incorporation.[1][2]

Table 2: Antiviral Activity of Representative 7-Deazaadenosine Analogs

The antiviral potential of 7-deazaadenosine derivatives has been demonstrated against a range of viruses. The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are key parameters to assess their therapeutic window.

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (CC₅₀/EC₅₀)
7-deaza-2'-C-methyladenosineZika Virus (ZIKV)VeroNot explicitly stated, but potent inhibition observed>89Not explicitly stated
7-deaza-2'-C-methyladenosineHepatitis C Virus (HCV)Huh-7Potent, with 20-fold increased potency of the 5'-triphosphate>1000High
7-deaza-7-fluoro-2'-C-methyladenosineYellow Fever Virus (YFV)Huh-70.9 ± 0.6>50>55.6
1'-cyano-4-aza-7,9-dideazaadenosineHepatitis C Virus (HCV)Huh-7Broad spectrum activityLow cytotoxicityFavorable

Note: The data for antiviral activity is for 7-deazaadenosine analogs, not 7-deaza-dAMP itself, as the nucleoside form is typically used in antiviral studies.

Experimental Protocols

To confirm the biological activity of newly synthesized 7-deaza-dAMP, a series of in vitro assays are essential. Below are detailed methodologies for key experiments.

DNA Polymerase Activity Assay (Steady-State Kinetics)

This assay determines the efficiency of incorporation of 7-deaza-dAMP compared to dAMP by a DNA polymerase.

Materials:

  • Purified DNA polymerase (e.g., Taq polymerase, Klenow fragment)

  • Primer-template DNA substrate (a short synthetic oligonucleotide primer annealed to a longer template strand)

  • dATP, dTTP, dCTP, dGTP solutions

  • 7-deaza-dATP (the triphosphate form of 7-deaza-dAMP)

  • [α-³²P]dATP or fluorescently labeled dATP

  • Reaction buffer (specific to the polymerase)

  • Quenching solution (e.g., EDTA)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager or fluorescence scanner

Procedure:

  • Reaction Setup: Prepare reaction mixtures containing the primer-template DNA, DNA polymerase, reaction buffer, and a mixture of three dNTPs (e.g., dCTP, dGTP, dTTP).

  • Initiation: Initiate the reaction by adding the fourth dNTP, either varying concentrations of dATP or 7-deaza-dATP, along with a tracer amount of labeled dATP.

  • Incubation: Incubate the reactions at the optimal temperature for the polymerase for a set time, ensuring the reaction is in the linear range.

  • Quenching: Stop the reactions by adding the quenching solution.

  • Analysis: Separate the reaction products (extended primers) from the unreacted labeled dATP using denaturing PAGE.

  • Quantification: Quantify the amount of incorporated nucleotide using a phosphorimager or fluorescence scanner.

  • Data Analysis: Determine the kinetic parameters (Vmax and Km) by fitting the data to the Michaelis-Menten equation. The incorporation efficiency is calculated as Vmax/Km.

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This assay assesses the ability of the 7-deazaadenosine (the nucleoside precursor to 7-deaza-dAMP) to inhibit virus-induced cell death.

Materials:

  • Susceptible host cell line (e.g., Vero cells for Zika virus)

  • Virus stock of known titer

  • 7-deazaadenosine

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • MTT or similar viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed.

  • Compound Addition: Prepare serial dilutions of 7-deazaadenosine in cell culture medium and add to the cells. Include untreated and virus-only controls.

  • Virus Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant cytopathic effect (CPE) within 2-3 days.

  • Incubation: Incubate the plates at the optimal temperature for virus replication.

  • CPE Observation: Visually inspect the cells daily for the appearance of CPE.

  • Viability Assay: At the end of the incubation period, perform an MTT assay to quantify cell viability.

  • Data Analysis: Calculate the EC₅₀ value, the concentration of the compound that protects 50% of the cells from virus-induced death.

Cellular Toxicity Assay (MTT Assay)

This assay determines the cytotoxic effect of 7-deazaadenosine on host cells.

Materials:

  • Host cell line

  • 7-deazaadenosine

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • MTT reagent

  • Solubilization buffer (e.g., DMSO)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate.

  • Compound Addition: Add serial dilutions of 7-deazaadenosine to the cells. Include untreated controls.

  • Incubation: Incubate the plates for a period equivalent to the antiviral assay (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the CC₅₀ value, the concentration of the compound that reduces cell viability by 50%.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_activity Biological Activity Confirmation cluster_data Data Analysis Synthesized_7_deaza_dAMP Newly Synthesized 7-deaza-dAMP Polymerase_Assay DNA Polymerase Activity Assay Synthesized_7_deaza_dAMP->Polymerase_Assay (as 7-deaza-dATP) Antiviral_Assay Antiviral Activity Assay Synthesized_7_deaza_dAMP->Antiviral_Assay (as 7-deazaadenosine) Toxicity_Assay Cellular Toxicity Assay Synthesized_7_deaza_dAMP->Toxicity_Assay (as 7-deazaadenosine) Kinetic_Parameters Kinetic Parameters (Vmax, Km) Polymerase_Assay->Kinetic_Parameters Antiviral_Potency Antiviral Potency (EC50) Antiviral_Assay->Antiviral_Potency Cytotoxicity Cytotoxicity (CC50) Toxicity_Assay->Cytotoxicity Selectivity_Index Selectivity Index (CC50/EC50) Antiviral_Potency->Selectivity_Index Cytotoxicity->Selectivity_Index STING_Pathway CDN_analogs 7-Deazaadenosine-based Cyclic Dinucleotides (CDNs) STING STING CDN_analogs->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3->IRF3 Dimerizes & Translocates to Nucleus IFN Type I Interferons (IFN-α, IFN-β) IRF3->IFN Induces Transcription Immune_Response Antiviral & Antitumor Immune Response IFN->Immune_Response Mediate

References

Unveiling the Potential: A Comparative Review of 7-Deazapurine Nucleosides in Research

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the burgeoning field of 7-deazapurine nucleosides reveals a class of molecules with significant promise in antiviral and anticancer research. Their structural similarity to natural purine nucleosides, coupled with unique chemical properties, allows them to effectively interact with biological systems, often with enhanced efficacy and selectivity. This guide provides a comparative analysis of various 7-deazapurine nucleosides, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals in this dynamic area.

7-Deazapurine nucleosides are analogues of purine nucleosides where the nitrogen atom at the 7-position is replaced by a carbon atom. This seemingly subtle modification significantly alters the electron distribution in the purine ring system, making the five-membered ring more electron-rich.[1][2] This change allows for the attachment of various substituents at the C7 position, leading to derivatives with improved biological activities, such as enhanced base-pairing in DNA and RNA or better binding to enzymes.[1][2]

Performance Comparison of 7-Deazapurine Nucleosides

The versatility of the 7-deazapurine scaffold has led to the development of a wide array of derivatives with potent biological activities. The following tables summarize the in vitro efficacy of selected 7-deazapurine nucleosides against various viral and cancer cell line targets.

Antiviral Activity
CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
6e Dengue Virus (DENV)A5492.081 ± 1.102150.06 ± 11.4272.11[3][4]
HepG2146.47 ± 11.0563.7[3][4]
38 Zika Virus (ZIKV)A5492.8 ± 0.854.1 ± 6.9~19.3[4]
MK-0608 (7-deaza-2'-C-methyladenosine) Hepatitis C Virus (HCV)Huh70.3>100>333[5]
Dengue Virus (DENV)5 - 15[5]
Zika Virus (ZIKV)5 - 15[5]
Tick-borne Encephalitis Virus (TBEV)5 - 15[5]
Yellow Fever Virus (YFV)5 - 15[5]
NITD449 Dengue Virus (DENV)2.0[5]
2e SARS-CoV-2Human Lung Cells14.5 - 34.3 (EC90)>300>8.7[6]
2h SARS-CoV-2Human Lung Cells11.4 - 15.9 (EC90)>300>18.8[6]
7-ethyl-6-methyl tubercidin (13) Trypanosoma cruziLow µM[7]
Leishmania infantumLow µM[7]
Trypanosoma brucei bruceiSub-µM[7]
7-chloro-6-methyl tubercidin (7) Trypanosoma cruziLow µM[7]
Leishmania infantumLow µM[7]
Trypanosoma brucei bruceiSub-µM[7]
Cytotoxic Activity Against Cancer Cell Lines
CompoundCell LineIC50 (µM)Reference
Thieno-fused 7-deazapurine nucleosides VariousSubmicromolar to Nanomolar[8]
7-(2-Thienyl)-7-deazaadenosine (AB61) Various cancer cell linesNanomolar[9]
8-Aza-7-deazapurine derivative 8 A549 (Lung cancer)7.68[10]
7-aryl-7-deazaadenosine analog 5 Trypanosoma cruzi0.071 ± 0.008 (EC50)[11]

Mechanism of Action: A Common Pathway

A prevalent mechanism of action for many cytotoxic 7-deazapurine nucleosides involves their intracellular activation through phosphorylation. Once converted to their triphosphate forms, they can be incorporated into growing DNA or RNA chains during replication and transcription. This incorporation often leads to chain termination, DNA damage, and ultimately, apoptosis in cancer cells.[1][2]

Mechanism_of_Action cluster_cell Cancer Cell Nucleoside 7-Deazapurine Nucleoside Monophosphate Nucleoside Monophosphate Nucleoside->Monophosphate Phosphorylation Diphosphate Nucleoside Diphosphate Monophosphate->Diphosphate Phosphorylation Triphosphate Nucleoside Triphosphate Diphosphate->Triphosphate Phosphorylation DNA_RNA DNA/RNA Incorporation Triphosphate->DNA_RNA Damage DNA Damage & Chain Termination DNA_RNA->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Generalized mechanism of action for cytotoxic 7-deazapurine nucleosides.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key assays used in the evaluation of 7-deazapurine nucleosides.

Antiviral Activity Assay (Plaque Reduction Assay)

This protocol outlines a common method for determining the antiviral efficacy of a compound.

1. Cell Seeding:

  • Seed a 24-well plate with a suitable host cell line (e.g., A549, Vero) at a density that will result in a confluent monolayer the following day.
  • Incubate at 37°C with 5% CO2.

2. Compound Preparation:

  • Prepare a series of dilutions of the 7-deazapurine nucleoside in cell culture medium.

3. Virus Infection:

  • When cells are confluent, remove the growth medium.
  • Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 plaques per well).
  • Incubate for 1 hour at 37°C to allow for viral adsorption.

4. Compound Treatment:

  • After incubation, remove the virus inoculum.
  • Add the different concentrations of the test compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

5. Overlay and Incubation:

  • Overlay the cells with a medium containing a solidifying agent (e.g., agarose or methylcellulose) to restrict virus spread to adjacent cells.
  • Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

6. Plaque Visualization and Counting:

  • Fix the cells with a solution like 4% formaldehyde.
  • Stain the cells with a dye such as crystal violet, which stains the living cells but not the plaques (areas of dead cells).
  • Count the number of plaques in each well.

7. Data Analysis:

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
  • Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the toxicity of a compound to cells.

1. Cell Seeding:

  • Seed a 96-well plate with the desired cell line at an appropriate density.
  • Incubate for 24 hours at 37°C with 5% CO2.

2. Compound Treatment:

  • Prepare serial dilutions of the 7-deazapurine nucleoside.
  • Remove the medium from the cells and add the medium containing the different compound concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

3. Incubation:

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO2.

4. MTT Addition:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

5. Solubilization:

  • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

7. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the 50% cytotoxic concentration (CC50) by plotting cell viability against compound concentration.

    Experimental_Workflow cluster_antiviral Antiviral Assay cluster_cytotoxicity Cytotoxicity Assay A1 Seed Cells A2 Infect with Virus A1->A2 A3 Treat with Compound A2->A3 A4 Overlay & Incubate A3->A4 A5 Stain & Count Plaques A4->A5 A6 Calculate EC50 A5->A6 C1 Seed Cells C2 Treat with Compound C1->C2 C3 Incubate C2->C3 C4 Add MTT C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate CC50 C5->C6

    Caption: Workflow for antiviral and cytotoxicity assays.

Future Directions and Conclusion

The field of 7-deazapurine nucleosides continues to be a fertile ground for the discovery of novel therapeutic agents. The ability to functionalize the C7 position provides a powerful tool for medicinal chemists to fine-tune the biological activity and pharmacokinetic properties of these compounds.[2] Future research will likely focus on the development of more potent and selective inhibitors, including the exploration of prodrug strategies to improve bioavailability and targeted delivery.[5][12] Furthermore, the investigation of fused heterocyclic systems with the 7-deazapurine core is a promising avenue for discovering compounds with unique biological profiles.[8][13][14]

References

Safety Operating Guide

Proper Disposal of 7-CH-5'-dAMP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of 7-CH-5'-dAMP (7-deaza-2'-deoxyadenosine-5'-monophosphate), a nucleoside analog used in various research applications.

Important Note: While this document provides general guidance, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and to adhere to all local, regional, and national hazardous waste regulations. The following procedures are based on best practices for similar chemical compounds and should be supplemented by your institution's specific safety protocols.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below, offering a quick reference for handling and storage.

PropertyValue
CAS Number 103078-56-4
Molecular Formula C11H15N4O6P
Molecular Weight 330.23 g/mol

Step-by-Step Disposal Protocol

The proper disposal of this compound, a solid powder, involves careful handling to prevent contamination and ensure compliance with safety regulations. The following protocol outlines the recommended steps for disposal.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A laboratory coat

2. Spill Management: In the event of a spill, avoid generating dust. Carefully sweep up the solid material using a brush and dustpan. Place the collected material into a designated and clearly labeled waste container.

3. Waste Collection:

  • For unused or waste this compound, carefully transfer the solid into a suitable, sealed container.

  • The container must be clearly labeled with the chemical name ("this compound" or "7-deaza-2'-deoxyadenosine-5'-monophosphate") and any appropriate hazard warnings as indicated on the product's SDS.

4. Waste Classification and Disposal:

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.

  • Consult your institution's Environmental Health and Safety (EHS) office or equivalent department to determine the appropriate waste stream for this compound.

  • Follow your institution's specific procedures for chemical waste pickup and disposal. Do not dispose of this compound in standard trash or down the drain unless explicitly permitted by your EHS office. Based on information for the related compound 2'-deoxyadenosine-5'-monophosphate, it may not be classified as hazardous under all regulations, but this must be verified for this compound specifically.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Need to dispose of this compound ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Step 2: Assess Waste Type (Solid, Contaminated Materials) ppe->assess contain Step 3: Securely Contain Waste (Labeled, Sealed Container) assess->contain consult Step 4: Consult Institutional & Local Regulations contain->consult dispose Step 5: Follow Approved Disposal Route (Chemical Waste Pickup) consult->dispose end End: Safe and Compliant Disposal dispose->end

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